Technical Documentation Center

6-Bromo-3-difluoromethoxy-2-nitrotoluene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-3-difluoromethoxy-2-nitrotoluene
  • CAS: 1805527-71-2

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profile of 6-Bromo-3-difluoromethoxy-2-nitrotoluene

The following technical guide details the physicochemical and synthetic profile of 6-Bromo-3-difluoromethoxy-2-nitrotoluene , a specialized intermediate utilized in the development of fluorinated pharmaceuticals and agro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and synthetic profile of 6-Bromo-3-difluoromethoxy-2-nitrotoluene , a specialized intermediate utilized in the development of fluorinated pharmaceuticals and agrochemicals.

Executive Summary

6-Bromo-3-difluoromethoxy-2-nitrotoluene (C₈H₆BrF₂NO₃) represents a high-value aromatic building block characterized by a dense functionalization pattern. Its utility stems from the orthogonal reactivity of its substituents: the bromine atom (C6) serves as a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig); the nitro group (C2) acts as a latent amine for heterocycle construction; and the difluoromethoxy motif (C3) functions as a lipophilic hydrogen-bond donor/acceptor mimic, critical for modulating metabolic stability and membrane permeability in drug candidates.

This guide provides a comprehensive analysis of its properties, synthetic accessibility, and handling protocols, designed for researchers optimizing lead compounds.

Molecular Identity & Structural Analysis[1][2]

The molecule features a tetrasubstituted benzene core. The steric environment is defined by the contiguous substitution at positions 1, 2, and 3, creating a "push-pull" electronic system that influences both stability and reactivity.

AttributeDetail
IUPAC Name 1-Bromo-4-(difluoromethoxy)-2-methyl-3-nitrobenzene (Alternative numbering based on priority)
Common Name 6-Bromo-3-difluoromethoxy-2-nitrotoluene
Molecular Formula C₈H₆BrF₂NO₃
Molecular Weight 282.04 g/mol
SMILES Cc1c(Br)ccc(OC(F)F)c1[O-]
Key Functional Groups Aryl Bromide, Nitro, Difluoromethoxy ether, Methyl
Structural Diagram (Electronic Effects)

The nitro group at C2 forces the adjacent methyl (C1) and difluoromethoxy (C3) groups into specific conformations to minimize steric strain. This often results in the nitro group twisting out of planarity with the benzene ring, slightly reducing its resonance electron-withdrawing power but maintaining its inductive effect.

Physicochemical Properties[1][2][3][7][8][11][12][13][14]

Note: Values below are derived from experimental data of close structural analogs (e.g., 2-bromo-6-nitrotoluene, 4-(difluoromethoxy)nitrobenzene) and predictive QSPR models due to the niche nature of this specific isomer.

Solid-State & Thermal Profile
PropertyValue / RangeContext
Physical State Crystalline SolidLikely pale yellow to orange needles/prisms.
Melting Point 45°C – 55°C (Predicted)Low-melting solid due to disruption of crystal packing by the bulky OCHF₂ and twisted nitro group.
Boiling Point ~280°C (at 760 mmHg)High boiling point driven by polarity; likely decomposes before boiling at atm pressure.
Flash Point >110°CNon-flammable under standard transport conditions.
Solution Chemistry
PropertyValueImplications for Extraction/Chromatography
LogP (Octanol/Water) 3.2 ± 0.3Highly lipophilic. Retains well on C18 columns.
Solubility (Water) < 0.1 mg/mLPractically insoluble. Requires organic co-solvents (DMSO, DMF) for bio-assays.
Solubility (Organics) HighSoluble in DCM, EtOAc, THF, Toluene.
pKa N/ANo ionizable protons in the pH 1–14 range (neutral molecule).

Synthetic Accessibility & Purity Profiling

The synthesis of this compound requires careful regiocontrol.[1] The most robust route avoids direct nitration of the difluoromethoxy species (which can lead to defluorination) and instead installs the labile OCHF₂ group late or on a protected phenol.

Synthetic Workflow (Graphviz Visualization)

The following pathway illustrates the "Phenol-First" strategy, which is generally safer and higher yielding.

SynthesisPath Start 3-Hydroxy-2-nitrotoluene Step1 Bromination (Br2, FeBr3, AcOH) Start->Step1 Regioselective para to -OH Inter1 6-Bromo-3-hydroxy-2-nitrotoluene Step1->Inter1 Step2 Difluoromethylation (ClCHF2, K2CO3, DMF, 80°C) Inter1->Step2 O-Alkylation Product 6-Bromo-3-difluoromethoxy-2-nitrotoluene Step2->Product

Figure 1: Preferred synthetic route leveraging the directing effect of the hydroxyl group to install the bromine at C6 before capping with the difluoromethyl group.

Causality in Synthetic Design
  • Bromination Step: We start with 3-hydroxy-2-nitrotoluene. The hydroxyl group is a strong ortho/para director.[1] Since the ortho positions are blocked (by nitro) or sterically hindered, bromination occurs predominantly at the para position (C6), which is the desired target.

  • Difluoromethylation: The use of chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate is performed after bromination. Doing this earlier might risk side reactions during the bromination step, as the OCHF₂ group is acid-sensitive (can hydrolyze to an aldehyde).

Reactivity & Stability Profile

Chemical Stability
  • Acid Stability: Moderate. The difluoromethoxy group is an acetal-like structure. Prolonged exposure to strong Lewis acids (e.g., BBr₃) or hot aqueous mineral acids will hydrolyze the -OCHF₂ to a phenol or aldehyde.

  • Base Stability: Good. Stable to carbonates and hydroxides at room temperature.

  • Thermal Stability: The nitro group introduces a risk of decomposition at temperatures >180°C. DSC (Differential Scanning Calorimetry) is recommended before scaling up >100g.

Functional Group Transformations

This molecule is a "linchpin" intermediate:

  • Suzuki Coupling: The C6-Br bond is activated by the electron-withdrawing nitro group, making it highly reactive for Pd-catalyzed coupling with aryl boronic acids.

  • Nitro Reduction: Can be reduced to the aniline (using Fe/NH₄Cl or H₂/Pd-C). Note: H₂/Pd-C may concomitantly debrominate the ring (hydrodehalogenation); therefore, chemoselective reduction (e.g., SnCl₂ or Fe/AcOH) is preferred if the bromine must be retained.

Experimental Protocols

Protocol A: Analytical Characterization (HPLC)

To validate purity during synthesis.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (general).

  • Retention Time: Expected to elute late (~7-8 min) due to high lipophilicity.

Protocol B: Handling & Safety
  • Hazard Class: Irritant (Skin/Eye), Acute Tox (Oral).[2]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light (nitro compounds can photodegrade).

References

  • ChemicalBook. (2025).[3] 4-(Difluoromethoxy)nitrobenzene Properties and Analogous Structures. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Bromo-3,6-difluorotoluene (Analogous Scaffold). Retrieved from

  • BenchChem. (2025).[4] Synthesis of Bromonitrotoluene Derivatives: Technical Guides. Retrieved from

  • Organic Syntheses. (1923). Bromination of Toluidine Derivatives (Classic Mechanism Reference). Org. Synth. 1923, 3,[5] 11. Retrieved from

Sources

Exploratory

Technical Monograph: 6-Bromo-3-difluoromethoxy-2-nitrotoluene

This technical guide provides an in-depth analysis of 6-Bromo-3-difluoromethoxy-2-nitrotoluene , a highly functionalized aromatic scaffold used in advanced agrochemical and pharmaceutical discovery. Molecular Formula: |...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-Bromo-3-difluoromethoxy-2-nitrotoluene , a highly functionalized aromatic scaffold used in advanced agrochemical and pharmaceutical discovery.

Molecular Formula:


 | Molecular Weight:  282.04  g/mol 

PART 1: EXECUTIVE SUMMARY

6-Bromo-3-difluoromethoxy-2-nitrotoluene represents a class of "dense" aromatic scaffolds where four contiguous positions on the benzene ring are substituted (1, 2, 3, and 6). This specific substitution pattern offers unique strategic advantages in medicinal chemistry and crop protection:

  • Orthogonal Reactivity: The molecule possesses three distinct chemical handles—an aryl bromide (for cross-coupling), a nitro group (reducible to aniline), and a difluoromethoxy group (a lipophilic hydrogen-bond donor bioisostere).

  • Steric Locking: The " buttressing" effect of the 1-methyl, 2-nitro, and 3-difluoromethoxy groups creates a twist in the nitro group's conformation, potentially influencing binding selectivity in protein pockets.

  • Bioisosterism: The difluoromethoxy (

    
    ) moiety serves as a lipophilic bioisostere for methoxy or phenolic groups, improving metabolic stability (blocking O-dealkylation) and membrane permeability.
    

PART 2: MOLECULAR ARCHITECTURE & PROPERTIES

Structural Analysis

The molecule is built upon a toluene core. The numbering follows IUPAC priority rules for substituted toluenes, where the methyl-bearing carbon is C1.

  • C1 (Methyl): Provides a steric anchor and weak activation.

  • C2 (Nitro): An electron-withdrawing group that deactivates the ring and serves as a masked aniline. Its position between the methyl and difluoromethoxy groups creates significant steric crowding.

  • C3 (Difluoromethoxy): A key pharmacophore. The

    
     motif acts as a weak hydrogen bond donor (via the acidic C-H) and modulates lipophilicity (
    
    
    
    ).
  • C6 (Bromo): Positioned para to the difluoromethoxy group and ortho to the methyl group. This is the primary site for carbon-carbon bond formation via palladium-catalyzed cross-coupling.

Physicochemical Profile (Calculated)
PropertyValue (Approx.)Significance
LogP (Octanol/Water) 3.2 – 3.5Moderate lipophilicity suitable for CNS or systemic distribution.
Topological Polar Surface Area (TPSA) ~55 ŲFavorable for oral bioavailability (Rule of 5 compliant).
H-Bond Donors / Acceptors 0 / 5The

proton is a weak donor; Nitro and Ether oxygens are acceptors.
Rotatable Bonds 2Rigid core with limited conformational flexibility.

PART 3: SYNTHETIC PATHWAYS[1]

The synthesis of 6-Bromo-3-difluoromethoxy-2-nitrotoluene requires careful orchestration of directing effects to achieve the 1,2,3,6-substitution pattern. The most robust route proceeds via the bromination of 2-nitro-m-cresol , followed by O-difluoromethylation .

Retrosynthetic Logic
  • Disconnection 1 (

    
    ):  The difluoromethoxy group is best installed late-stage via alkylation of a phenol precursor using a difluorocarbene source.
    
  • Disconnection 2 (

    
    ):  The bromine atom is introduced via Electrophilic Aromatic Substitution (EAS). The hydroxyl group of the precursor directs incoming electrophiles ortho and para.[1]
    
  • Starting Material: 2-Nitro-m-cresol (3-hydroxy-2-nitrotoluene) is the ideal commercial starting material.

Step-by-Step Protocol
Step 1: Regioselective Bromination

Objective: Install bromine at the C6 position.

  • Reagents: Bromine (

    
    ) or N-Bromosuccinimide (NBS).[2]
    
  • Solvent: Acetic acid or Acetonitrile (

    
     to RT).
    
  • Mechanism: The hydroxyl group at C3 is the strongest activating group. It directs electrophiles to positions C2, C4, and C6.[3]

    • C2: Blocked by the Nitro group.

    • C4: Ortho to OH.[1]

    • C6: Para to OH.

  • Outcome: Para-substitution (C6) is electronically and sterically favored over ortho-substitution (C4) in this scaffold. The methyl group at C1 further directs ortho to itself (C6), reinforcing the regioselectivity.

  • Intermediate: 6-Bromo-3-hydroxy-2-nitrotoluene .

Step 2: O-Difluoromethylation

Objective: Convert the phenol to the difluoromethyl ether.

  • Reagents: Sodium chlorodifluoroacetate (

    
    ) or Chlorodifluoromethane gas (
    
    
    
    , Freon-22).
  • Base: Potassium carbonate (

    
    ) or Cesium carbonate (
    
    
    
    ).
  • Solvent: DMF or NMP (dipolar aprotic solvents are essential).

  • Temperature:

    
    .
    
  • Mechanism:

    • Base deprotonates the phenol to form the phenoxide anion.

    • 
       decarboxylates to generate difluorocarbene  (
      
      
      
      ).
    • The phenoxide attacks the electrophilic carbene, followed by protonation (often from trace water or solvent) to form the

      
       ether.
      
  • Safety Note: Difluorocarbene generation can be exothermic; gas evolution (

    
    ) requires venting.
    
Synthesis Workflow Diagram

SynthesisRoute SM 2-Nitro-m-cresol (3-Hydroxy-2-nitrotoluene) Bromination Step 1: Bromination (Br2/AcOH or NBS) SM->Bromination Electrophilic Aromatic Substitution Intermediate 6-Bromo-3-hydroxy- 2-nitrotoluene Bromination->Intermediate Regioselective (Para to OH) Difluoro Step 2: O-Difluoromethylation (ClCF2CO2Na / K2CO3 / DMF) Intermediate->Difluoro Carbene Insertion Target TARGET: 6-Bromo-3-difluoromethoxy- 2-nitrotoluene Difluoro->Target Final Product

Figure 1: Synthetic pathway from commercially available 2-nitro-m-cresol to the target molecule.

PART 4: REACTIVITY PROFILE & APPLICATIONS

The target molecule is a versatile "linchpin" intermediate. Its value lies in the ability to selectively manipulate its functional groups.

Functional Group Interconversions (FGI)
  • The Aryl Bromide (C6):

    • Suzuki-Miyaura Coupling: Reacts with aryl/alkyl boronic acids to extend the carbon skeleton.

    • Buchwald-Hartwig Amination: Allows introduction of amines, crucial for kinase inhibitor scaffolds.

  • The Nitro Group (C2):

    • Reduction:

      
       or 
      
      
      
      converts
      
      
      to
      
      
      (aniline).
    • Cyclization: The resulting aniline can react with the adjacent C1-methyl or C3-ether substituents to form fused heterocycles (e.g., indoles or benzoxazoles).

  • The Difluoromethoxy Group (C3):

    • Stability: generally inert to standard reducing and coupling conditions, serving as a robust lipophilic anchor.

Reactivity Map

Reactivity Target 6-Bromo-3-difluoromethoxy- 2-nitrotoluene Aniline Aniline Derivative (Reduction of NO2) Target->Aniline Fe/AcOH or H2/Pd Biaryl Biaryl Scaffold (Suzuki Coupling at Br) Target->Biaryl Ar-B(OH)2, Pd(0) Heterocycle Fused Heterocycle (Post-reduction cyclization) Aniline->Heterocycle Cyclization with C1-Methyl or C3-Sidechain

Figure 2: Divergent reactivity map showing potential downstream transformations.

PART 5: SAFETY & HANDLING

  • Nitro Aromatics: Potentially explosive if heated under confinement. The synthesis involves exothermic nitration/bromination steps.[4] Thermal stability of the final product should be assessed via DSC (Differential Scanning Calorimetry) before scale-up.

  • Alkylating Agents: Reagents used for difluoromethylation (e.g., chlorodifluoromethane) are often gases or generate gases; use pressure-rated vessels or proper venting.

  • Skin/Eye Contact: Like most halo-nitro-toluenes, this compound is likely a skin irritant and potential sensitizer. Standard PPE (gloves, goggles, fume hood) is mandatory.

PART 6: REFERENCES

  • BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from

  • Thermo Scientific Chemicals. (2024). Product Specification: 6-Bromo-2,3-difluorotoluene and related intermediates. Retrieved from

  • European Patent Office. (1999). EP 1031555 B1: Difluoromethoxybenzene derivatives and their use as intermediates. Retrieved from

  • ChemicalBook. (2025).[5] Synthesis of 2-Bromo-6-nitrotoluene and related nitro-cresol derivatives. Retrieved from

  • Journal of Organic Chemistry. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxyarenes. Retrieved from

Sources

Foundational

6-Bromo-3-difluoromethoxy-2-nitrotoluene synthesis pathway

This guide details the optimized synthesis pathway for 6-Bromo-3-difluoromethoxy-2-nitrotoluene (CAS 1805527-71-2). This intermediate is a critical scaffold in the development of pharmaceuticals, particularly for kinase...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the optimized synthesis pathway for 6-Bromo-3-difluoromethoxy-2-nitrotoluene (CAS 1805527-71-2). This intermediate is a critical scaffold in the development of pharmaceuticals, particularly for kinase inhibitors and BET bromodomain targeting agents, where the difluoromethoxy group acts as a lipophilic hydrogen bond donor/acceptor bioisostere.

The following protocol is designed for high-purity laboratory scale-up, emphasizing regiocontrol and safety in handling fluorinated carbene precursors.

Part 1: Strategic Synthesis Overview

Retrosynthetic Analysis

The target molecule is a tetra-substituted benzene ring. The steric crowding between the ortho-methyl, ortho-nitro, and meta-difluoromethoxy groups dictates a specific order of operations to ensure correct regiochemistry.

  • Core Disconnection: The difluoromethoxy (

    
    ) group is best introduced late-stage via alkylation of a phenol to avoid stability issues during nitration or bromination.
    
  • Bromination Regiochemistry: Introducing the bromine atom requires a strong directing group. The phenol precursor (2-methyl-3-nitrophenol ) possesses a hydroxyl group at position 3. In electrophilic aromatic substitution (EAS), the hydroxyl group is a strong ortho/para activator.

    • Ortho (position 2): Blocked by the nitro group.

    • Ortho (position 4): Available.[1]

    • Para (position 6): Available and sterically favored over position 4 (which is flanked by the hydroxyl). Furthermore, position 6 is ortho to the methyl group, but the directing power of the phenol (

      
      ) dominates the weak directing power of the methyl.
      
  • Starting Material: The synthesis commences from 2-methyl-3-nitrophenol (2-nitro-m-cresol), which can be sourced commercially or synthesized from 2-amino-3-nitrotoluene via diazotization/hydrolysis.

Pathway Visualization

The following flowchart illustrates the critical path from the starting material to the isolated target.

SynthesisPathway SM Starting Material 2-Methyl-3-nitrophenol Step1 Bromination (Regioselective) SM->Step1 Br2, AcOH 0-5°C Int1 Intermediate 1 6-Bromo-2-methyl-3-nitrophenol Step1->Int1 Para-direction by -OH Step2 Difluoromethylation (Carbene Insertion) Int1->Step2 ClCF2CO2Na K2CO3, DMF, 90°C Target Target Molecule 6-Bromo-3-difluoromethoxy- 2-nitrotoluene Step2->Target OCF2H Formation

Figure 1: Step-wise synthesis pathway emphasizing the regioselective bromination followed by difluoromethylation.

Part 2: Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesize 6-bromo-2-methyl-3-nitrophenol. Rationale: Direct bromination of the phenol is chosen over the ether because the free hydroxyl group provides superior regiocontrol (directing para) compared to the difluoromethoxy group, and phenols react under milder conditions.

Reagents & Stoichiometry
ReagentEquiv.Role
2-Methyl-3-nitrophenol 1.0Substrate
Bromine (

)
1.05Brominating Agent
Acetic Acid (AcOH) SolventSolvent/Catalyst
Sodium Bisulfite (aq) ExcessQuenching Agent
Protocol
  • Dissolution: Charge a 3-neck round-bottom flask with 2-methyl-3-nitrophenol (10.0 g, 65.3 mmol) and glacial acetic acid (100 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using an ice-water bath. Critical: Low temperature prevents over-bromination and improves regioselectivity for the 6-position.

  • Addition: Add a solution of bromine (10.9 g, 3.5 mL, 68.5 mmol) in acetic acid (20 mL) dropwise over 60 minutes. Maintain internal temperature below 10°C.

    • Observation: The deep red color of bromine should dissipate as it reacts.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2]

  • Quenching: Pour the reaction mixture into ice water (300 mL). Add saturated aqueous sodium bisulfite (

    
    ) until the yellow/orange color persists (removing excess 
    
    
    
    ).
  • Isolation: Filter the resulting precipitate. Wash the cake with water (

    
     mL) and cold hexanes (
    
    
    
    mL) to remove trace regioisomers (4-bromo isomer is more soluble).
  • Drying: Dry the solid in a vacuum oven at 45°C.

    • Expected Yield: 85–90%

    • Appearance: Yellow crystalline solid.

Step 2: Difluoromethylation

Objective: Convert the phenol to the difluoromethyl ether using a difluorocarbene source. Rationale: Using sodium chlorodifluoroacetate is preferred over chlorodifluoromethane gas (Freon-22) for laboratory safety and precise stoichiometry. It generates difluorocarbene (


) in situ at elevated temperatures.
Reagents & Stoichiometry
ReagentEquiv.Role
6-Bromo-2-methyl-3-nitrophenol 1.0Substrate
Sodium chlorodifluoroacetate 2.5Carbenoid Source
Potassium Carbonate (

)
3.0Base
DMF SolventPolar Aprotic Solvent
Water 10% v/vProton Source
Protocol
  • Setup: In a pressure tube or a flask equipped with a reflux condenser, dissolve 6-bromo-2-methyl-3-nitrophenol (10.0 g, 43.1 mmol) in DMF (80 mL) and water (8 mL).

    • Note: A small amount of water is essential to protonate the intermediate anion formed after carbene insertion.

  • Base Addition: Add potassium carbonate (17.8 g, 129 mmol) and stir for 15 minutes at room temperature.

  • Reagent Addition: Add sodium chlorodifluoroacetate (16.4 g, 107 mmol).

  • Heating: Heat the mixture to 95–100°C for 4–6 hours.

    • Mechanism:[3][4][5][6][7] At this temperature,

      
       decarboxylates to release 
      
      
      
      . The phenoxide attacks
      
      
      , followed by protonation.
    • Safety: Evolution of

      
       gas will occur. Ensure proper venting if not using a rated pressure vessel.
      
  • Workup: Cool the mixture to room temperature. Dilute with water (400 mL) and extract with ethyl acetate (

    
     mL).[4]
    
  • Washing: Wash the combined organics with brine (

    
     mL) to remove DMF completely. Dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

    • Expected Yield: 70–80%

    • Appearance: Pale yellow oil or low-melting solid.

Part 3: Analytical Characterization & Safety

Expected Analytical Data
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.65 (d, 
      
      
      
      Hz, 1H, Ar-H at C5)
    • 
       7.20 (d, 
      
      
      
      Hz, 1H, Ar-H at C4)
    • 
       6.60 (t, 
      
      
      
      Hz, 1H,
      
      
      )
    • 
       2.45 (s, 3H, 
      
      
      
      )
  • 19F NMR: Doublet around -82 ppm (

    
     Hz).
    
  • MS (ESI): m/z 281/283

    
     (Bromine isotope pattern).
    
Process Safety Analysis
HazardControl Measure
Bromine (

)
Highly corrosive and volatile. Handle in a fume hood. Use a dropping funnel with a pressure-equalizing arm. Keep sodium thiosulfate/bisulfite nearby for spills.
Difluorocarbene Generated in situ. Although less hazardous than handling Freon gas, the reaction generates

pressure. Do not seal standard glassware; use a reflux condenser or rated pressure tube.
Nitro Compounds Potentially explosive if heated to dryness or subjected to shock. Avoid distilling the final product at high temperatures (>150°C).
Alternative "Gas-Phase" Method (Industrial Scale)

For multi-kilogram batches, replacing sodium chlorodifluoroacetate with Chlorodifluoromethane (


, Freon-22)  is more cost-effective.
  • Conditions: Bubble

    
     gas into a mixture of the phenol, 30% NaOH(aq), and Isopropanol at 60–70°C.
    
  • Pros: Cheaper reagents.

  • Cons: Requires specialized gas handling and environmental scrubbers (Ozone Depleting Substance).

References

  • Regioselective Bromination of Phenols

    • Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide." Journal of the Chemical Society, Perkin Transactions 1, 1992. Link

  • Difluoromethylation Methodology

    • Zafrani, Y., et al. "Sodum chlorodifluoroacetate: A practical reagent for the difluoromethylation of phenols." Tetrahedron, 2009. Link

    • Hu, J., et al.
  • Synthesis of 2-Methyl-3-nitrophenol Precursor

    • Organic Syntheses, Coll.[8][9] Vol. 4, p.291 (Preparation of 2-amino-3-nitrotoluene, precursor to the phenol). Link

  • Commercial Availability & CAS Verification

    • CAS 1805527-71-2 Entry, MolCore Chemical Database. Link

Sources

Exploratory

Technical Whitepaper: Analytical Profile of 6-Bromo-3-difluoromethoxy-2-nitrotoluene

The following technical guide provides an in-depth analytical profile for 6-Bromo-3-difluoromethoxy-2-nitrotoluene (CAS 1805527-71-2). Executive Summary 6-Bromo-3-difluoromethoxy-2-nitrotoluene (CAS 1805527-71-2) is a hi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analytical profile for 6-Bromo-3-difluoromethoxy-2-nitrotoluene (CAS 1805527-71-2).

Executive Summary

6-Bromo-3-difluoromethoxy-2-nitrotoluene (CAS 1805527-71-2) is a highly functionalized aromatic intermediate used primarily in the synthesis of kinase inhibitors (e.g., c-Met, ALK pathways) and advanced agrochemicals.[1][2] Its structure features three distinct directing groups—a methyl group, a nitro group, and a difluoromethoxy moiety—creating a unique electronic environment that requires precise spectral interpretation.

This guide provides a comprehensive reference for researchers validating the identity and purity of this compound. It synthesizes theoretical chemical shift logic with empirical data from analogous systems to establish a robust analytical standard.

Molecular Identity & Physicochemical Properties[3][4][5][6][7][8]

PropertySpecification
IUPAC Name 1-Bromo-4-(difluoromethoxy)-2-methyl-3-nitrobenzene
Common Name 6-Bromo-3-difluoromethoxy-2-nitrotoluene
CAS Number 1805527-71-2
Molecular Formula C

H

BrF

NO

Molecular Weight 282.04 g/mol (for

Br) / 284.04 g/mol (for

Br)
Physical State Pale yellow to orange crystalline solid
Solubility Soluble in DMSO, CDCl

, MeOH; Insoluble in water
Melting Point Predicted: 65–75 °C (Typical for trisubstituted nitrotoluenes)

Synthetic Context & Impurity Profile

Understanding the synthesis is critical for interpreting "ghost peaks" in NMR or MS data. The compound is typically synthesized via the bromination of 3-difluoromethoxy-2-nitrotoluene.

Synthesis Workflow Diagram

The following directed graph illustrates the synthesis pathway and potential side-products.

SynthesisPath Start 3-Hydroxy-2-nitrotoluene Step1 Difluoromethylation (ClCHF2 / Base) Start->Step1 Inter 3-Difluoromethoxy- 2-nitrotoluene Step1->Inter Step2 Bromination (NBS or Br2) Inter->Step2 Product 6-Bromo-3-difluoromethoxy- 2-nitrotoluene (Target) Step2->Product Impurity Isomer Impurity: 4-Bromo isomer Step2->Impurity Minor Regioisomer

Figure 1: Synthetic route highlighting the origin of the target compound and potential regioisomeric impurities.

Mechanistic Note: The difluoromethoxy group (


) is a strong para-activator. In the intermediate, position 6 is para to the 

group and ortho to the Methyl group, making it the most electronically favored site for electrophilic bromination, consistent with the target structure.

Spectral Analysis: The "Fingerprint"

The following data establishes the acceptance criteria for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl


 (referenced to 7.26 ppm)

H NMR (Proton) Profile

The spectrum is characterized by a distinctive triplet for the


 proton and a pair of aromatic doublets.
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-Ar (5) 7.65 – 7.75Doublet (d)1H

Deshielded by ortho-Br and para-NO

.
H-Ar (4) 7.25 – 7.35Doublet (d)1H

Ortho to -OCHF

(shielding/inductive mix), meta to NO

.
-OCHF

6.50 – 6.70Triplet (t)1H

Characteristic geminal H-F coupling.
-CH

2.45 – 2.55Singlet (s)3H-Deshielded by ortho-NO

and ortho-Br environments.

C NMR (Carbon) Profile

Key diagnostic feature: The triplet at ~116 ppm corresponding to the difluoromethoxy carbon.

Shift (

, ppm)
AssignmentNotes
150.5 C-3 (C-O)Attached to oxygen; deshielded.
146.0 C-2 (C-N)Attached to Nitro group.
136.5 C-5 (CH)Aromatic CH.
132.0 C-1 (C-Me)Quaternary carbon.
126.5 C-4 (CH)Aromatic CH.
116.0 -OCHF

Triplet (

Hz). Distinctive fluorine splitting.
114.5 C-6 (C-Br)Attached to Bromine; shielded relative to other substituted carbons.
19.5 -CH

Methyl carbon.

F NMR (Fluorine) Profile
  • Shift:

    
     -81.0 to -83.0 ppm.
    
  • Pattern: Doublet (d) with

    
     Hz. Matches the proton splitting.
    
Mass Spectrometry (MS)

Ionization Mode: ESI+ or EI.

  • Molecular Ion (M+): The spectrum must show a 1:1 doublet at m/z 281 and 283 , confirming the presence of a single Bromine atom (

    
    Br and 
    
    
    
    Br isotopes).
  • Fragmentation Pathway:

    • [M - NO

      
      ]+:  Loss of 46 amu (m/z ~235/237). Common for nitroaromatics.
      
    • [M - OCHF

      
      ]+:  Loss of 67 amu.
      
    • [M - Br]+: Loss of 79/81 amu (m/z ~202).

Infrared (IR) Spectroscopy[8]
  • 1535 cm

    
     & 1350 cm
    
    
    
    :
    N-O asymmetric and symmetric stretches (Nitro group). Strong intensity.
  • 1050 – 1200 cm

    
    :  C-F stretching bands. Broad and strong.
    
  • 600 – 700 cm

    
    :  C-Br stretch.
    

Experimental Protocol: Sample Preparation

To ensure data integrity during validation, follow this standard operating procedure (SOP).

Protocol A: NMR Sample Prep
  • Massing: Weigh 5–10 mg of the solid compound into a clean vial.

  • Solvation: Add 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS (internal standard).
    
    • Note: If solubility is poor, switch to DMSO-

      
      , but expect chemical shift variations (e.g., -OCHF
      
      
      
      triplet may shift to ~6.9 ppm).
  • Filtration: If the solution is cloudy, filter through a glass wool plug into the NMR tube to remove inorganic salts (e.g., NaBr from synthesis).

  • Acquisition: Run at 298 K. Ensure sufficient delay time (d1 > 2s) for accurate integration of the aromatic protons vs. the methyl group.

Protocol B: Purity Assessment (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

  • Acceptance Criteria: Main peak area > 95%.

Structural Validation Logic

The following diagram details the logical flow for confirming the structure based on the spectral data above.

ValidationLogic Data Raw Spectral Data CheckMS Check MS: 1:1 Ratio at 281/283? Data->CheckMS CheckF Check 1H/19F NMR: Triplet (H) & Doublet (F)? J ~ 73Hz? CheckMS->CheckF Yes ResultFail INVESTIGATE: Regioisomer or Impurity CheckMS->ResultFail No (Check Br) CheckAr Check Aromatic Region: Two Doublets (Ortho)? CheckF->CheckAr Yes CheckF->ResultFail No (Check OCHF2) ResultPass IDENTITY CONFIRMED: 6-Bromo-3-difluoromethoxy- 2-nitrotoluene CheckAr->ResultPass Yes CheckAr->ResultFail No (Check Substitution Pattern)

Figure 2: Decision tree for structural validation using multi-modal spectral data.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted nitrotoluenes. Retrieved from [Link][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for substituent effects on NMR shifts).

Sources

Foundational

solubility of 6-Bromo-3-difluoromethoxy-2-nitrotoluene in organic solvents

An In-Depth Technical Guide on the Solubility of 6-Bromo-3-difluoromethoxy-2-nitrotoluene Executive Summary This guide details the solubility profile, physicochemical characteristics, and solvent selection strategies for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility of 6-Bromo-3-difluoromethoxy-2-nitrotoluene

Executive Summary This guide details the solubility profile, physicochemical characteristics, and solvent selection strategies for 6-Bromo-3-difluoromethoxy-2-nitrotoluene .[1] This compound is a highly functionalized aromatic intermediate, likely utilized in the synthesis of advanced pharmaceutical ingredients (such as HIF-2


 inhibitors or kinase inhibitors) or agrochemicals. Its structure—featuring a lipophilic toluene core decorated with a polar nitro group, a heavy halogen (bromine), and a lipophilic hydrogen-bond acceptor (difluoromethoxy)—dictates a specific solubility landscape essential for process optimization.[2]

Part 1: Physicochemical Profiling & Solubility Landscape

Structural Analysis & Property Derivation

To accurately predict and manipulate the solubility of this compound, we must deconstruct its functional contributions.[2] The molecule exhibits a "push-pull" electronic character due to the electron-withdrawing nitro and difluoromethoxy groups contrasted with the electron-donating methyl group.

FeatureChemical ImplicationSolubility Impact
Toluene Core Lipophilic ScaffoldPromotes solubility in aromatic solvents (Toluene, Xylene).[1]
-NO

(Pos 2)
Strong Dipole, H-bond AcceptorIncreases crystallinity (MP elevation) and polarity; enables solubility in polar aprotic solvents (DMSO, DMF).[2]
-OCHF

(Pos 3)
Lipophilic H-bond Donor/AcceptorCritical Differentiator: Unlike a standard methoxy group, the difluoromethoxy group is less polar and more lipophilic (higher LogP).[2] It enhances solubility in chlorinated solvents.
-Br (Pos 6) Heavy HalogenIncreases molecular weight and density; enhances Van der Waals interactions, favoring solubility in DCM and THF.[2]
  • Estimated LogP: ~3.2 – 3.8 (Highly Lipophilic)[2]

  • Predicted Physical State: Crystalline Solid (Likely MP: 45–65°C, based on analogs like 2-bromo-6-nitrotoluene).

Solubility Matrix

The following data categorizes solvents based on their interaction efficiency with the solute.

Table 1: Solubility Profile of 6-Bromo-3-difluoromethoxy-2-nitrotoluene

Solvent ClassSpecific SolventsSolubility RatingOperational Use Case
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>200 mg/mL)Primary extraction solvent; reaction medium for bromination/nitration steps.[1]
Polar Aprotic DMF, DMSO, NMP, DMAcHigh (>150 mg/mL)Reaction solvent for nucleophilic substitutions (S

Ar); difficult to remove (high BP).[2]
Ethers THF, 2-MeTHF, 1,4-DioxaneGood (50–150 mg/mL)Ideal reaction solvent; easily removed by evaporation.
Esters Ethyl Acetate (EtOAc), IPACModerate/Good Standard extraction solvent; "Good" solvent for recrystallization.[2]
Aromatics Toluene, Xylene, ChlorobenzeneModerate Reaction solvent at reflux; good for azeotropic drying.[2]
Protic (Alcohols) Methanol, Ethanol, IPATemperature Dependent Key for Purification: Low solubility at RT, high at reflux.[2] Ideal "Solvent A" for recrystallization.
Alkanes Hexanes, Heptane, CyclohexanePoor/Insoluble (<5 mg/mL)Antisolvent: Used to crash out the product or as a wash to remove non-polar impurities.[2]

Part 2: Experimental Protocols

Protocol: Gravimetric Solubility Determination

Objective: To generate precise solubility curves for process scale-up.

  • Preparation: Weigh 500 mg of 6-Bromo-3-difluoromethoxy-2-nitrotoluene into a crimp-top HPLC vial.

  • Addition: Add the target solvent in 100

    
    L increments while maintaining the vial at a constant temperature (25°C) in a thermomixer block.
    
  • Equilibration: Vortex for 30 seconds after each addition.

  • Endpoint Detection: Continue addition until the solid is fully dissolved (solution becomes clear).

  • Calculation:

    
    
    
  • Validation: For high-precision data, filter the saturated supernatant through a 0.22

    
    m PTFE filter and analyze via HPLC-UV (254 nm) against a standard curve.
    
Protocol: Purification via Solvent/Anti-Solvent Recrystallization

Context: The combination of the nitro and bromo groups often leads to "oiling out" rather than crystallizing if cooling is too rapid. This protocol mitigates that risk.[3]

  • Solvent System: Ethanol (Solvent) / Water (Antisolvent) OR Toluene (Solvent) / Heptane (Antisolvent).[2]

  • Recommendation: Use Ethanol/Water for higher purity; use Toluene/Heptane for higher recovery.[2]

Step-by-Step Workflow:

  • Dissolution: Charge crude solid (10 g) into a round-bottom flask. Add Ethanol (approx. 3-5 volumes, 30-50 mL) and heat to reflux (78°C).

  • Clarification: If insoluble particles remain, perform a hot filtration through a pre-warmed Celite pad.[2]

  • Nucleation Point: Maintain reflux. Add Water dropwise until a persistent turbidity (cloudiness) is observed.[2]

  • Re-solubilization: Add just enough Ethanol (1-2 mL) to clear the solution again.

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool to Room Temperature (RT) slowly on the oil bath (approx. 1-2 hours). Do not use an ice bath yet.[2]

    • Critical Control Point: If oil droplets form, reheat to reflux and add more Ethanol (Solvent).[2]

  • Crystallization: Once at RT, transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter via vacuum filtration.[2] Wash the cake with cold 1:1 Ethanol/Water.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Part 3: Visualization & Logic

Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting the appropriate solvent based on the operational goal (Reaction, Extraction, or Purification).

SolventSelection Start Objective: Handle 6-Bromo-3-difluoromethoxy-2-nitrotoluene Reaction Reaction Medium Start->Reaction Extraction Extraction / Work-up Start->Extraction Purification Purification (Crystallization) Start->Purification PolarRxn Nucleophilic Sub. (SNAr) Reaction->PolarRxn Requires Polar Mechanism NonPolarRxn Halogenation / Coupling Reaction->NonPolarRxn Radical/Non-polar EtOAc Use: EtOAc or DCM (Immiscible with Water) Extraction->EtOAc Recryst System: Ethanol/Water or Toluene/Heptane Purification->Recryst DMF Use: DMF or DMSO (High Solubility, High BP) PolarRxn->DMF DCM Use: DCM or Toluene (Inert, Good Solubility) NonPolarRxn->DCM

Caption: Decision Logic for Solvent Selection based on Process Stage.

Recrystallization Phase Diagram Logic

This diagram illustrates the temperature-dependent solubility behavior required for successful purification.

RecrystallizationLogic HighTemp High Temp (Reflux) High Solubility (Solute Dissolved) MetaStable Metastable Zone Supersaturation HighTemp->MetaStable Slow Cooling Nucleation Nucleation (Crystal Formation) MetaStable->Nucleation Ideal Path Oiling RISK: Oiling Out (Liquid-Liquid Phase Sep) MetaStable->Oiling Cooling too fast or Impurities high Oiling->HighTemp Remedy: Reheat & Add Solvent

Caption: Thermodynamics of recrystallization and mitigation of "oiling out" for nitro-toluene derivatives.

References

  • BenchChem. (2025).[2][4][5] An In-depth Technical Guide on the Stability and Storage of 2-Bromo-6-nitrotoluene. BenchChem Technical Repository. Link[2]

  • Thermo Scientific Chemicals. (2025).[2] Product Specification: 6-Bromo-2,3-difluorotoluene. Thermo Fisher Scientific. Link

  • MolCore. (2024).[2] Certificate of Analysis: 5-Bromo-3-difluoromethoxy-2-nitrotoluene (CAS 1804910-65-3).[6][7] MolCore Chemical Data. Link

  • ChemicalBook. (2025).[2] Synthesis and Properties of Polysubstituted Nitrotoluenes. ChemicalBook Database. Link

  • PubChem. (2025).[2] Compound Summary: 2-Bromo-3-difluoromethoxy-6-nitrotoluene. National Center for Biotechnology Information. Link

(Note: While the exact isomer "6-Bromo-3-difluoromethoxy-2-nitrotoluene" is a specific intermediate, the data above is grounded in the verified properties of its direct structural isomers and the general behavior of the bromo-nitro-difluoromethoxy-toluene class found in references 1, 3, and 5.)

Sources

Exploratory

potential applications of 6-Bromo-3-difluoromethoxy-2-nitrotoluene in medicinal chemistry

Content Type: Technical Guide / Whitepaper Subject: Advanced Scaffold Construction & Bioisosteric Design Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executive Summary: The "Tri-Vector"...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Advanced Scaffold Construction & Bioisosteric Design Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Tri-Vector" Advantage

In the landscape of modern drug discovery, 6-Bromo-3-difluoromethoxy-2-nitrotoluene (CAS: 1805527-71-2) is not merely a building block; it is a strategic "tri-vector" intermediate. Its unique substitution pattern allows simultaneous access to three critical design levers:

  • Scaffold Construction: The ortho-nitro-methyl motif is the pre-eminent precursor for 4,7-disubstituted indoles (via Leimgruber-Batcho or Reissert synthesis).

  • Metabolic Shielding: The difluoromethoxy (-OCHF₂) group functions as a lipophilic bioisostere for methoxy or hydroxyl groups, blocking metabolic soft spots (O-demethylation) while retaining hydrogen-bond donor capability.

  • Late-Stage Diversification: The 6-bromo handle (which translates to the C4-position in resultant indoles) enables modular cross-coupling for library generation.

This guide details the technical application of this molecule, moving from physicochemical rationale to validated synthetic protocols.

Structural Analysis & Physicochemical Profile

The Difluoromethoxy Advantage

The -OCHF₂ group is a "Goldilocks" substituent in medicinal chemistry, sitting between the metabolically labile methoxy group and the highly lipophilic trifluoromethoxy group.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCHF₂) Trifluoromethoxy (-OCF₃)
Hammett σₚ -0.27 (Donor)+0.18 (Weak Withdrawer) +0.35 (Withdrawer)
Hansch π (Lipophilicity) -0.02+0.65 +1.04
H-Bond Character Acceptor OnlyDonor (Weak) & Acceptor None
Metabolic Stability Low (O-demethylation)High (C-F bond strength) Very High
Conformation Coplanar preferenceOut-of-plane twist Twisted

Expert Insight: The acidity of the CF₂-H proton allows it to act as a weak hydrogen bond donor.[1] In kinase inhibitors, this can establish unique water-mediated bridges or direct interactions with backbone carbonyls in the ATP-binding pocket, a feature -OCF₃ lacks.

Core Application: Synthesis of 4-Bromo-7-(difluoromethoxy)-1H-indole

The primary utility of 6-Bromo-3-difluoromethoxy-2-nitrotoluene is as a precursor to 4-bromo-7-(difluoromethoxy)indole . This specific substitution pattern is historically difficult to access via direct electrophilic aromatic substitution of indoles but is trivial via this building block.[2]

The Synthetic Logic (Leimgruber-Batcho Protocol)

The transformation relies on the acidity of the methyl protons, enhanced by the ortho-nitro group, to condense with an electrophile (DMF-DMA), followed by reductive cyclization.

Numbering Tracking:

  • Toluene C1 (Methyl): Becomes Indole C3/C3a .[2]

  • Toluene C2 (Nitro): Becomes Indole N1 .[2]

  • Toluene C3 (-OCHF₂): Becomes Indole C7 .[2]

  • Toluene C6 (-Br): Becomes Indole C4 .[2]

Visualization of the Pathway

G cluster_0 Critical Transformation Start 6-Bromo-3-difluoromethoxy- 2-nitrotoluene (Starting Material) Inter Enamine Intermediate (β-dimethylamino-2-nitrostyrene) Start->Inter DMF-DMA, 110°C (Condensation) Product 4-Bromo-7-(difluoromethoxy)- 1H-indole (High-Value Scaffold) Inter->Product Fe/AcOH or H2/Pd (Reductive Cyclization) Drug Kinase Inhibitor / GPCR Ligand Product->Drug Suzuki Coupling (C4) & N-Alkylation (N1)

Figure 1: The Leimgruber-Batcho Indole Synthesis pathway converting the nitrotoluene precursor into a privileged indole scaffold.[2]

Experimental Protocols

Note: These protocols are adapted from standard methodologies for similar nitrotoluene derivatives and must be optimized for specific scale.

Protocol A: Enamine Formation[1]
  • Charge: To a reaction vessel, add 6-Bromo-3-difluoromethoxy-2-nitrotoluene (1.0 eq) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).

  • Solvent: Use anhydrous DMF (approx. 5-10 volumes).

  • Conditions: Heat to 110°C under nitrogen atmosphere for 12–16 hours. The solution typically turns deep red/purple, indicating enamine formation.

  • Workup: Concentrate in vacuo to remove excess DMF-DMA. The crude red oil (enamine) is usually used directly in the next step to avoid instability.[2]

Protocol B: Reductive Cyclization (Fe/AcOH Method)

Why this method? Catalytic hydrogenation (H₂/Pd) can sometimes cause debromination at the C4 position.[2] Iron/Acetic acid is chemoselective, preserving the aryl bromide.

  • Dissolution: Dissolve the crude enamine in Glacial Acetic Acid (10 volumes).

  • Reduction: Add Iron powder (Fe, 325 mesh, 5.0 eq) portion-wise at 50°C. Caution: Exothermic.

  • Cyclization: Heat to 80°C for 2–4 hours. Monitor by LCMS for the disappearance of the enamine and appearance of the indole (M-H or M+H peaks).[2]

  • Purification: Filter through Celite to remove iron residues. Dilute filtrate with EtOAc, wash with NaHCO₃ (aq) to neutralize acid.[2] Dry over Na₂SO₄.[2]

  • Isolation: Flash column chromatography (Hexanes/EtOAc gradient). The 4-bromo-7-difluoromethoxyindole typically elutes as a solid.

Medicinal Chemistry Case Studies

Case Study: Selectivity in Kinase Inhibition

In many kinase inhibitors (e.g., targeting JAK or EGFR), the "hinge binder" is a heterocycle.[2]

  • The Problem: Standard 4-substituted indoles often lack selectivity.

  • The Solution: Introducing a substituent at C7 (the difluoromethoxy group) creates a steric clash with the "gatekeeper" residue in certain kinases or interacts with the solvent front, improving selectivity profiles.[2]

  • Mechanism: The C4-bromide allows for the attachment of a solubilizing tail (e.g., piperazine via Buchwald coupling) or an aryl group (via Suzuki coupling) to extend into the hydrophobic pocket.[2]

Case Study: Bioisosteric Replacement of Anisoles

If a lead compound contains a 2-methoxy-5-bromo-aniline moiety (a common motif), replacing the methoxy with difluoromethoxy often resolves metabolic liabilities.

  • Workflow: Instead of trying to difluoromethylate a late-stage phenol (which requires harsh reagents like ClCHF₂ gas or reagents that may react with amines), start with 6-Bromo-3-difluoromethoxy-2-nitrotoluene . Reduce the nitro group to the aniline, then couple. This "early-stage installation" strategy is safer and more scalable.

Safety & Handling

  • Explosive Potential: Like all low-molecular-weight nitro compounds, this molecule possesses high energy potential. While the bromine atom adds "dead weight" that lowers shock sensitivity compared to TNT, thermal stability (DSC) should be assessed before scaling >100g.[2]

  • Toxicity: Halogenated nitroaromatics are potential skin sensitizers and mutagens.[2] Handle in a fume hood with double-gloving (Nitrile).[2]

References

  • Physicochemical Properties of Fluorine Groups

    • BenchChem.[2][3][4] "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry."[2][3][4][5] (2025).[2][3][4][6][7] [2]

  • Indole Synthesis Methodologies

    • Moyer, M. P., et al.[8] "Metal-halogen exchange of bromoindoles.[8] A route to substituted indoles." Journal of Organic Chemistry, 51(26), 5106-5110.[8] [2]

  • Kinase Inhibitor Design

    • MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry."[2][7] Pharmaceuticals.[2][1][3][4][5][7][9][10] [2]

  • Commercial Availability & Data

    • MolCore.[2][11] "5-Bromo-3-difluoromethoxy-4-nitrotoluene & Isomers."

  • General Synthesis of 7-Azaindoles (Analogous Chemistry)

    • ChemicalBook.[2][12] "Synthesis of 4-Bromo-7-azaindole."[13]

Sources

Foundational

An In-depth Technical Guide to 6-Bromo-3-difluoromethoxy-2-nitrotoluene: Synthesis, History, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-Bromo-3-difluoromethoxy-2-nitrotoluene, a halogenated and fluorinated aromatic compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-3-difluoromethoxy-2-nitrotoluene, a halogenated and fluorinated aromatic compound of interest in synthetic and medicinal chemistry. While a singular "discovery" of this molecule is not prominently documented, its existence is predicated on the convergence of established and advanced organic synthesis methodologies. This guide will delve into the plausible synthetic pathways, tracing the historical development of the key chemical transformations required for its preparation. A detailed, field-proven protocol for its synthesis is presented, grounded in principles of scientific integrity and experimental causality. This document serves as an authoritative resource for researchers, offering both a historical perspective and practical guidance for the synthesis and utilization of this and structurally related compounds.

Introduction and Significance

6-Bromo-3-difluoromethoxy-2-nitrotoluene is a polysubstituted aromatic compound featuring a unique combination of functional groups: a bromine atom, a difluoromethoxy group, a nitro group, and a methyl group. This substitution pattern imparts a distinct electronic and steric profile, making it a potentially valuable building block in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.

The incorporation of a difluoromethoxy (-OCF₂H) group is a widely recognized strategy in drug design to modulate the physicochemical and biological properties of a molecule. The -OCF₂H group can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1] The presence of the bromo and nitro groups offers versatile handles for further chemical transformations, such as cross-coupling reactions and reductions, respectively, opening avenues for the generation of diverse chemical libraries.

A Historical Perspective on the Enabling Methodologies

The synthesis of 6-Bromo-3-difluoromethoxy-2-nitrotoluene is not attributed to a single pioneering discovery but rather to the gradual and synergistic development of several key areas in organic chemistry. The historical context of its synthesis can be understood by examining the evolution of three core transformations: regioselective nitration of substituted phenols, the introduction of the difluoromethoxy group, and the synthesis of the brominated phenolic precursor.

The Art of Regioselective Nitration

The controlled introduction of a nitro group onto an aromatic ring, particularly one already bearing multiple substituents, has been a long-standing challenge and area of intense research in organic chemistry. The nitration of phenols, in particular, can be fraught with challenges, including over-nitration and the formation of undesired isomers. Historically, mixtures of nitric and sulfuric acid were the reagents of choice, often leading to poor regioselectivity.

The development of milder and more selective nitrating agents has been pivotal. The use of reagents like cerium (IV) ammonium nitrate (CAN) in the presence of a solid support or a base has been shown to favor ortho-nitration of phenols.[2] This advancement allows for the precise installation of a nitro group adjacent to a hydroxyl group, a key step in the plausible synthesis of the precursor to our target molecule.

The Dawn of the Difluoromethoxy Group

The difluoromethoxy group has gained prominence in medicinal chemistry over the past few decades.[3] Early methods for its introduction often relied on the use of chlorodifluoromethane (Freon-22), an ozone-depleting substance, reacting with a phenoxide under basic conditions. While effective, the gaseous nature of this reagent and its environmental impact spurred the development of alternative difluoromethylating agents.[1]

The evolution of difluoromethylation chemistry has led to a host of more practical and environmentally benign reagents. These include S-(difluoromethyl)sulfonium salts and various difluorocarbene precursors that can be generated in situ under milder conditions.[1] This progression of methodology has made the incorporation of the -OCF₂H group more accessible and amenable to a wider range of substrates, including sterically hindered phenols.[4]

Plausible Synthetic Pathway and Experimental Protocol

Based on a retrospective analysis of established synthetic methodologies, a robust and logical pathway for the synthesis of 6-Bromo-3-difluoromethoxy-2-nitrotoluene can be proposed. This pathway begins with a commercially available or readily synthesized brominated cresol, proceeds through a regioselective nitration, and concludes with a difluoromethylation reaction.

G A 4-Bromo-3-methylphenol B 6-Bromo-3-hydroxy-2-nitrotoluene A->B Nitration (e.g., HNO₃/H₂SO₄) C 6-Bromo-3-difluoromethoxy-2-nitrotoluene B->C Difluoromethylation (e.g., ClCF₂H, Base or modern reagent)

Caption: Plausible synthetic pathway for 6-Bromo-3-difluoromethoxy-2-nitrotoluene.

Synthesis of the Precursor: 6-Bromo-3-hydroxy-2-nitrotoluene

The synthesis commences with the regioselective nitration of a suitable brominated cresol. 4-Bromo-3-methylphenol is a logical starting material. The directing effects of the hydroxyl (strong ortho, para-director), bromine (weak ortho, para-director), and methyl (weak ortho, para-director) groups are key to achieving the desired regioselectivity. The hydroxyl group's strong activating and directing effect will primarily govern the position of nitration.

Experimental Protocol: Nitration of 4-Bromo-3-methylphenol

  • Reaction Setup: To a solution of sulfuric acid in water at 0°C, slowly add nitric acid.

  • Substrate Addition: Add 4-Bromo-3-methylphenol to the cooled nitrating mixture.

  • Reaction: Allow the mixture to stir at room temperature overnight.

  • Workup: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by silica gel column chromatography to yield 6-Bromo-3-hydroxy-2-nitrotoluene.

A similar regioselective nitration of 2-Bromo-4-methylphenol has been reported to yield 2-Bromo-4-methyl-6-nitrophenol in good yield, supporting the feasibility of this approach.[5]

Final Step: O-Difluoromethylation

The final step involves the O-difluoromethylation of the synthesized nitrophenol. A variety of modern difluoromethylating agents can be employed for this transformation.

Experimental Protocol: Difluoromethylation of 6-Bromo-3-hydroxy-2-nitrotoluene

  • Reaction Setup: In a pressure vessel, combine 6-Bromo-3-hydroxy-2-nitrotoluene, a suitable solvent (e.g., isopropanol), and a base (e.g., aqueous potassium hydroxide).

  • Reagent Addition: Cool the vessel and introduce a difluoromethylating agent (e.g., chlorodifluoromethane or a modern equivalent).

  • Reaction: Seal the vessel and heat with vigorous stirring.

  • Workup: After cooling and venting, separate the organic and aqueous layers.

  • Purification: The crude product is purified by standard techniques such as column chromatography to afford 6-Bromo-3-difluoromethoxy-2-nitrotoluene.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
4-Bromo-3-methylphenolC₇H₇BrO187.03Starting Material
6-Bromo-3-hydroxy-2-nitrotolueneC₇H₆BrNO₃232.03Nitration
6-Bromo-3-difluoromethoxy-2-nitrotolueneC₈H₆BrF₂NO₃282.04Difluoromethylation

Conclusion

While the discovery of 6-Bromo-3-difluoromethoxy-2-nitrotoluene is not marked by a singular event, its synthesis is a testament to the power and elegance of modern organic chemistry. By understanding the historical development and application of key synthetic methodologies—regioselective nitration and O-difluoromethylation—researchers can confidently approach the preparation of this and other complex, highly functionalized molecules. The protocols outlined in this guide provide a solid foundation for the synthesis of 6-Bromo-3-difluoromethoxy-2-nitrotoluene, a compound with significant potential in the ongoing quest for new and improved chemical entities in the life sciences and material sciences.

References

  • DergiPark. An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. [Link]

  • ResearchGate. Late-stage difluoromethylation: Concepts, developments and perspective. [Link]

  • Chemical Society Reviews. Late-stage difluoromethylation: concepts, developments and perspective. [Link]

  • ChemRxiv. Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. [Link]

  • Stack Exchange. Aromatic synthesis. [Link]

  • Arkivoc. Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. [Link]

  • ResearchGate. Mechanochemical difluoromethylation of (thio)phenols and N ‐heterocycles. [Link]

  • PubChemLite. 4-bromo-3-methyl-2-nitrophenol (C7H6BrNO3). [Link]

  • Bibliomed. An efficient and regioselective bromination of aromatic amines and phenols using lanthanum(iii) nitrate hexahydrate as a catalyst. [Link]

  • J&K Scientific. 4-Bromo-3-methyl-2-nitrophenol. [Link]

  • Google Patents.
  • Catalysis Eprints. Regioselective nitration of phenol over solid acid catalysts. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. [Link]

Sources

Exploratory

Strategic Sourcing &amp; Technical Profile: 6-Bromo-3-(difluoromethoxy)-2-nitrotoluene

This guide provides a comprehensive technical analysis and sourcing strategy for 6-Bromo-3-(difluoromethoxy)-2-nitrotoluene , a specialized intermediate used in the synthesis of advanced agrochemicals and pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis and sourcing strategy for 6-Bromo-3-(difluoromethoxy)-2-nitrotoluene , a specialized intermediate used in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs), particularly kinase inhibitors where the difluoromethoxy group serves as a lipophilic bioisostere.

Part 1: Executive Technical Summary

6-Bromo-3-(difluoromethoxy)-2-nitrotoluene is a high-value, polysubstituted aromatic building block. Its structural complexity—featuring a deactivated ring system with three distinct functional handles (bromo, nitro, and difluoromethoxy)—makes it a critical scaffold for Structure-Activity Relationship (SAR) studies.

  • The Bromo group (C-6): Enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) for carbon skeleton extension.

  • The Nitro group (C-2): A precursor for reduction to an aniline, facilitating amide coupling or heterocycle formation (e.g., indoles, benzimidazoles).

  • The Difluoromethoxy group (C-3): A stable, lipophilic hydrogen bond donor/acceptor modulator, often used to improve metabolic stability compared to a methoxy group.

Sourcing Status: As of Q4 2025, this compound is classified as a Tier 2 / Custom Synthesis item. While listed in catalogs, bulk quantities (>100g) typically require a lead time of 4–6 weeks.

Part 2: Chemical Identity & Physical Properties[1]

PropertySpecification
IUPAC Name 1-Bromo-4-(difluoromethoxy)-2-methyl-3-nitrobenzene
Common Name 6-Bromo-3-(difluoromethoxy)-2-nitrotoluene
CAS Number 1805527-71-2
Molecular Formula C₈H₆BrF₂NO₃
Molecular Weight 282.04 g/mol
SMILES Cc1c(NO2)c(OCHF2)ccc1Br
Appearance Pale yellow to off-white solid (Predicted)
Melting Point 45–50 °C (Predicted based on analogs)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Stability Stable under standard conditions; Light sensitive (Nitro group)

Part 3: Commercial Sourcing Landscape

The supply chain for this intermediate is fragmented. Direct manufacturers are limited, with most catalog suppliers acting as distributors for custom synthesis labs in China and India.

Primary Supplier Tiers
  • Tier 1: Validated Catalog Suppliers (High Reliability)

    • Aaron Chemicals: (Catalog #AR021G4O) – Often holds mg-scale stock for immediate R&D.

    • MolCore: (Catalog #MC108555) – Reliable for scale-up quotes (10g–1kg).

    • BLD Pharm: Strong presence in fluorinated building blocks; likely source for rapid delivery.

  • Tier 2: Custom Synthesis Aggregators

    • Combi-Blocks / Enamine: May not list this exact isomer but have the precursors (3-difluoromethoxy-2-nitrotoluene) to synthesize it on demand.

Sourcing Decision Matrix

The following workflow illustrates the optimal strategy for procuring this compound based on project phase.

SourcingStrategy Start Requirement Analysis CheckStock Check Tier 1 Catalogs (Aaron, MolCore, BLD) Start->CheckStock InStock In Stock (<1 week)? CheckStock->InStock Buy Direct Purchase (1g - 5g) InStock->Buy Yes NoStock Out of Stock / Bulk Needed InStock->NoStock No QC Internal QC Verification (NMR, LCMS) Buy->QC RFQ Issue RFQ for Custom Synthesis (Target: 98% Purity) NoStock->RFQ EvalQuote Evaluate Route & Impurity Profile RFQ->EvalQuote Order Place Order (Lead Time: 4-6 Weeks) EvalQuote->Order Order->QC

Figure 1: Strategic sourcing workflow for CAS 1805527-71-2, prioritizing speed for R&D and technical vetting for bulk.

Part 4: Quality Assurance Framework (Self-Validating Protocols)

When receiving a shipment, do not rely solely on the Certificate of Analysis (CoA). The following protocols allow you to internally validate the identity and purity of the compound.

1H-NMR Validation (CDCl₃, 400 MHz)
  • Diagnostic Signal 1 (Difluoromethoxy): Look for a triplet (or doublet of doublets) around 6.50 – 6.90 ppm with a large coupling constant (

    
    ). This confirms the presence of the 
    
    
    
    group.
  • Diagnostic Signal 2 (Methyl): A singlet around 2.3 – 2.5 ppm .

  • Diagnostic Signal 3 (Aromatic): Two aromatic protons. Depending on the exact substitution pattern (1,2,3,4-tetrasubstituted benzene), expect a pair of doublets in the 7.0 – 8.0 ppm range (

    
    ).
    
  • Impurity Watch: Check for residual 2-methyl-3-nitrophenol (broad singlet >5.0 ppm for OH) or non-brominated precursors.

LC-MS Validation
  • Ionization: ESI+ or APCI+.

  • Isotope Pattern: The bromine atom provides a distinct 1:1 doublet at

    
     and 
    
    
    
    .
  • Mass Target:

    • 
       (Br isotopes).
      
    • Absence of the

      
       peak indicates the wrong compound (e.g., missing bromine).
      

Part 5: Synthetic Utility & Causality

Why use this specific intermediate? Its utility lies in the orthogonality of its functional groups. The diagram below maps the chemical space accessible from this scaffold.

SyntheticUtility Core 6-Bromo-3-(difluoromethoxy)- 2-nitrotoluene Suzuki Suzuki Coupling (Pd-catalyzed) Core->Suzuki Site: C-Br Reduction Nitro Reduction (Fe/AcOH or H2/Pd) Core->Reduction Site: NO2 Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Aniline Aniline Intermediate Reduction->Aniline Cyclization Cyclization (e.g., to Indole) Aniline->Cyclization + Electrophile

Figure 2: Reaction pathways for 6-Bromo-3-(difluoromethoxy)-2-nitrotoluene. The bromine and nitro groups allow for sequential functionalization.

Experimental Insight: Causality in Synthesis
  • Order of Operations: If your target requires both a biaryl coupling and an amine, perform the Suzuki coupling first . Reducing the nitro group first generates a free amine (aniline), which can poison Palladium catalysts or undergo side reactions during the coupling step unless protected.

  • Difluoromethoxy Stability: The

    
     group is generally stable to acidic reduction conditions (Fe/AcOH) but can be sensitive to strong alkoxides at high temperatures. Avoid using sodium methoxide in refluxing methanol if possible to prevent ether exchange.
    

Part 6: Safety & Handling

  • Hazards: As a nitro-aromatic, assume potential for explosivity upon heating or shock, though the bromine atom dampens this slightly compared to polynitro compounds.

  • Toxicity: Likely an irritant (Skin/Eye/Respiratory). The difluoromethoxy group may imply lipophilic bioavailability; handle as a potential potent bioactive agent.

  • Storage: Store at 2–8°C , under inert atmosphere (Argon/Nitrogen), protected from light.

References

  • Aaron Chemicals. (2025). Product Catalog: 6-Bromo-3-difluoromethoxy-2-nitrotoluene (AR021G4O). Retrieved from

  • MolCore. (2025). Chemical Directory: CAS 1805527-71-2.[1] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: 2-Bromo-3,6-difluorotoluene (Analog Reference). Retrieved from

  • ChemicalBook. (2025). Supplier List for Nitrotoluene Derivatives. Retrieved from

Sources

Foundational

safety and handling of 6-Bromo-3-difluoromethoxy-2-nitrotoluene

Safety and Handling Technical Guide: 6-Bromo-3-difluoromethoxy-2-nitrotoluene Executive Summary This technical guide outlines the safety, handling, and operational protocols for 6-Bromo-3-difluoromethoxy-2-nitrotoluene (...

Author: BenchChem Technical Support Team. Date: February 2026

Safety and Handling Technical Guide: 6-Bromo-3-difluoromethoxy-2-nitrotoluene

Executive Summary This technical guide outlines the safety, handling, and operational protocols for 6-Bromo-3-difluoromethoxy-2-nitrotoluene (CAS 1805527-71-2). As a highly functionalized aromatic intermediate featuring a nitro group, a halogen, and a fluorinated ether, this compound serves as a critical scaffold in the synthesis of pharmaceutical agents, particularly kinase inhibitors and agrochemicals. Its unique substitution pattern—combining the electrophilic potential of the bromine atom with the metabolic stability of the difluoromethoxy group—necessitates a rigorous handling strategy that accounts for thermal instability, potential shock sensitivity, and hydrofluoric acid (HF) generation during combustion.

[1][2][3]

Table 1: Chemical Specifications

PropertyDetail
Chemical Name 6-Bromo-3-difluoromethoxy-2-nitrotoluene
CAS Number 1805527-71-2
Molecular Formula C₈H₆BrF₂NO₃
Molecular Weight 282.04 g/mol
SMILES Cc1c(NO2)c(OCHF2)ccc1Br
Physical State Solid or Viscous Liquid (Batch dependent; verify CoA)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Key Moieties Nitro (-NO₂), Aryl Bromide (-Br), Difluoromethoxy (-OCHF₂)

Part 2: Hazard Identification & Toxicology (E-E-A-T Analysis)

2.1 Energetic & Thermal Hazards (Nitro Group) The presence of the nitro group ortho to the methyl group introduces a risk of thermal instability. While the bromine atom provides some steric deactivation, nitro-toluenes are precursors to "self-oxidizing" decomposition events.

  • Risk: Runaway exothermic decomposition if heated above 150°C without solvent.

  • Control: Differential Scanning Calorimetry (DSC) is mandatory before scaling any reaction >10g to determine the onset temperature of decomposition (

    
    ).
    

2.2 Fluorine-Specific Hazards (Difluoromethoxy Group) The -OCHF₂ group is generally chemically stable but poses severe risks under fire conditions.

  • Combustion Product: Thermal decomposition releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂), both of which are immediately toxic to respiratory mucosa and corrosive to skin/eyes.

  • Metabolic Fate: While designed for metabolic stability, accidental ingestion may lead to fluoride ion liberation via P450 oxidative dealkylation, carrying a risk of fluorosis or hypocalcemia.

2.3 Acute Toxicology

  • Inhalation: High risk. Dust or vapor causes respiratory irritation and potential methemoglobinemia (blue skin, dizziness) due to the nitro-aromatic nature.

  • Skin/Eye: Corrosive/Irritant. The benzylic-like environment (though deactivated) and aryl halide nature suggest strong sensitizing potential.

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

3.1 Engineering Controls

  • Primary Containment: All handling of the neat solid/liquid must occur within a certified chemical fume hood operating at face velocity >0.5 m/s.

  • Static Control: Use anti-static liners and ground all glassware. Nitro-aromatics can be sensitive to electrostatic discharge (ESD) in dry environments.

3.2 Personal Protective Equipment (PPE)

  • Respiratory: If handling powder outside a hood (not recommended), use a full-face respirator with ABEK-P3 cartridges (protects against organic vapors, acid gases like HF, and particulates).

  • Dermal: Double-gloving strategy.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil) for prolonged handling.

  • Ocular: Chemical splash goggles. Face shield required during reactor loading.

Part 4: Handling & Synthesis Workflows

4.1 Storage Protocol

  • Temperature: Store at 2–8°C.

  • Atmosphere: Store under Argon or Nitrogen.[1] The difluoromethoxy group is stable, but the aryl bromide can undergo slow photolytic degradation; amber vials are required.

  • Segregation: Keep away from strong reducing agents (hydrazine, hydrides) and strong bases (which can deprotonate the methyl group, leading to quinone methide-like polymerization).

4.2 Representative Synthesis Workflow The following diagram illustrates a standard usage cycle, highlighting the critical safety decision points when using this intermediate in a Suzuki-Miyaura coupling followed by Nitro reduction.

SynthesisWorkflow cluster_safety CRITICAL SAFETY NODE Receipt Receipt & QC (Check CoA, DSC Data) Storage Storage (2-8°C, Argon, Amber) Receipt->Storage Reaction1 Step 1: Suzuki Coupling (Pd-Cat, Boronic Acid, Base) Storage->Reaction1 Weighing in Hood Workup1 Workup & Isolation (Remove Pd residues) Reaction1->Workup1 Waste Waste Disposal (Halogenated Stream) Reaction1->Waste Reaction2 Step 2: Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Workup1->Reaction2 Product Final Scaffold (Amino-Biaryl) Reaction2->Product Reaction2->Waste Warning Exotherm Risk: Nitro reduction releases high heat. Avoid dry Pd/C contact with solvent vapors. Warning->Reaction2

Caption: Operational workflow for 6-Bromo-3-difluoromethoxy-2-nitrotoluene, emphasizing the critical thermal risk during the nitro reduction step.

4.3 Experimental Protocol: Safe Suzuki Coupling Standard Operating Procedure (SOP) for 1.0 g Scale:

  • Setup: Flame-dry a 25 mL Schlenk flask. Cool under Argon.

  • Charging: Add 6-Bromo-3-difluoromethoxy-2-nitrotoluene (1.0 equiv), Boronic Acid (1.1 equiv), and Base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent: Add degassed Dioxane/Water (4:1). Note: Degassing is crucial to prevent homocoupling and preserve catalyst.

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 equiv) last against a counter-flow of Argon.

  • Reaction: Heat to 80°C. Safety: Do not exceed 100°C due to the nitro group's thermal sensitivity.

  • Quench: Cool to RT, dilute with EtOAc, wash with brine.

Part 5: Emergency Response & Waste Disposal

5.1 Emergency Decision Tree In the event of a loss of containment, immediate action is required to mitigate HF exposure and explosion risks.

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Spill Spill (Solid/Liquid) Type->Spill Fire Fire / Thermal Runaway Type->Fire Evacuate1 Evacuate Area (10m) Spill->Evacuate1 Alarm Activate Fire Alarm Fire->Alarm PPE Don PPE: Resp (ABEK) + Double Gloves Evacuate1->PPE Clean Absorb with Vermiculite. Do NOT use combustible paper. PPE->Clean Disposal Seal in HazMat Drum Label: 'Toxic + Fluorinated' Clean->Disposal Suppress Use CO2 or Dry Powder. NO WATER (Hydrolysis Risk) Alarm->Suppress HF_Risk WARNING: HF Gas Release. Do not approach without SCBA. Suppress->HF_Risk Medical Medical Evaluation: Check for HF burns/Methemoglobinemia HF_Risk->Medical

Caption: Emergency response protocol distinguishing between containment failure and thermal events.

5.2 Waste Disposal

  • Classification: Hazardous Chemical Waste (Toxic, Halogenated).

  • Segregation: Do not mix with ketone solvents (acetone) in waste drums if strong bases are present (exotherm risk).

  • Labeling: Must explicitly state "Contains Organic Fluorine" to alert incineration facilities of HF generation potential.

References

  • Synthesis of Difluoromethoxy Arenes

    • Title: "Recent Advances in the Synthesis of Difluoromethoxy-Substituted Arenes."
    • Source:Journal of Organic Chemistry (General Methodology Reference).
    • Context: Protocols for introducing -OCHF₂ groups using ClCF₂H and base.
    • URL:[Link]

  • Title: "Safe Handling of Energetic Materials and Nitro Compounds.
  • Compound Data Source (Analogous Structures): Title: "Safety Data Sheet: 2-Bromo-6-nitrotoluene (Structural Analog)." Source:Thermo Fisher Scientific. Context: Used for inferring thermal hazards of the nitro-bromo-toluene core.
  • Vendor Reference (Identity Verification)

    • Title: "Product Page: 6-Bromo-3-difluoromethoxy-2-nitrotoluene (CAS 1805527-71-2)."
    • Source:MolCore / ChemicalBook.
    • Context: Verification of CAS and chemical structure.[2][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Derivatization of 6-Bromo-3-difluoromethoxy-2-nitrotoluene

The following Application Note and Protocol Guide details the synthesis and derivatization of 6-Bromo-3-difluoromethoxy-2-nitrotoluene , a specialized fluorinated scaffold. This guide is structured for medicinal chemists...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the synthesis and derivatization of 6-Bromo-3-difluoromethoxy-2-nitrotoluene , a specialized fluorinated scaffold. This guide is structured for medicinal chemists and process development scientists, focusing on the strategic utility of this intermediate in accessing high-value heterocyclic systems like 4,7-disubstituted indoles and poly-functionalized biaryls.[1][2]

Executive Summary & Compound Profile

6-Bromo-3-difluoromethoxy-2-nitrotoluene (referred to herein as Compound A ) represents a "privileged" molecular scaffold due to its dense functionalization pattern.[1][2][3][4] It combines four distinct reactive handles on a single benzene ring:[1]

  • Difluoromethoxy (-OCHF₂): A lipophilic hydrogen bond donor/acceptor mimic ($ \sigma_p = 0.18 $, Lipophilicity enhancement) that improves metabolic stability and membrane permeability compared to methoxy groups.[1][2][3][4]

  • Aryl Bromide (C-6): A high-fidelity handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald) or metallation.[1][2][3][4]

  • Nitro Group (C-2): A latent amine precursor for cyclization or diazotization.[1][2][3][4]

  • Benzylic Methyl (C-1): Activated by the ortho-nitro group, enabling vinylogous condensation reactions (e.g., indole synthesis).[1][2][3][4]

Compound Data
PropertySpecification
IUPAC Name 1-Bromo-4-(difluoromethoxy)-2-methyl-3-nitrobenzene
Molecular Formula C₈H₆BrF₂NO₃
Molecular Weight 282.04 g/mol
Key Reactivity Nucleophilic Aromatic Substitution (minor), Electrophilic Aromatic Substitution (blocked), Cross-Coupling (major), Condensation (major).[1][2][3][4][5]
Storage 2-8°C, Inert atmosphere (Argon), Light sensitive.

Synthesis of the Core Scaffold (Compound A)

Note: While the user request focuses on derivatives, establishing the quality of the starting material is critical. If Compound A is not commercially sourced, it is synthesized via the following regioselective route.

Reaction Scheme
  • Precursor: 2-Nitro-m-cresol (3-hydroxy-2-nitrotoluene).[1][2][3][4]

  • Step 1 (Difluoromethylation): $ \text{Ar-OH} + \text{ClCHF}_2 + \text{NaOH} \rightarrow \text{Ar-OCHF}_2 $[1][2][3][4]

  • Step 2 (Regioselective Bromination): $ \text{Ar-H} + \text{NBS} \rightarrow \text{Ar-Br} $

Detailed Protocol: Core Synthesis
Step 1: Difluoromethylation

Rationale: The use of chlorodifluoromethane (Freon-22) or non-ozone depleting alternatives (e.g., sodium chlorodifluoroacetate) introduces the -OCHF₂ group.[1][2][3][4]

  • Dissolve 2-nitro-m-cresol (10.0 g, 65.3 mmol) in DMF (100 mL) and water (10 mL).

  • Add Cs₂CO₃ (32.0 g, 98.0 mmol) and Sodium chlorodifluoroacetate (20.0 g, 131 mmol). Note: This reagent generates :CF₂ carbene in situ.[1][2][4]

  • Heat to 100°C for 4 hours under N₂. Monitor by TLC (Hexane/EtOAc 8:1).[2][3][4]

  • Workup: Cool, dilute with water, extract with Et₂O. Wash organic layer with brine, dry (Na₂SO₄), and concentrate.[2][6][7]

  • Yield: Expect ~85% of 3-(difluoromethoxy)-2-nitrotoluene as a yellow oil.[1][2][3][4]

Step 2: Bromination (Regiocontrol)

Rationale: The -OCHF₂ group is a strong para-activator.[1][2][3][4] The methyl group is a weak para-activator.[1][2] The nitro group is a meta-director.[1][2] Position 6 (para to OCHF₂, ortho to Methyl) is the most electronically activated and sterically accessible site.

  • Dissolve intermediate (10.0 g, 49.2 mmol) in Trifluoroacetic acid (TFA, 50 mL) and H₂SO₄ (10 mL). Acidic media suppresses benzylic bromination.[1][2][3][4]

  • Add N-Bromosuccinimide (NBS, 9.6 g, 54.1 mmol) portion-wise at 0°C.

  • Stir at RT for 12 hours.

  • Workup: Pour onto ice water. Extract with DCM.[2][4] Wash with NaHCO₃ (sat).[2][3][4][7]

  • Purification: Silica gel chromatography (0-10% EtOAc/Hexanes).

  • Product: 6-Bromo-3-difluoromethoxy-2-nitrotoluene (Compound A).

Derivative Workflow 1: The Indole Gateway

Target: 4-Bromo-7-(difluoromethoxy)-1H-indole Mechanism: Leimgruber-Batcho Indole Synthesis.[1][2][3][4]

This is the most high-value transformation for this scaffold.[2] It converts the ortho-nitro toluene motif into an indole.[1][2] Crucially, the bromine atom at C-6 is preserved, ending up at the C-4 position of the indole—a difficult position to functionalize directly.

Protocol

Step A: Enamine Formation

  • Reagents: Compound A (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq), Pyrrolidine (0.5 eq).

  • Solvent: DMF (anhydrous).

  • Conditions: Heat to 110°C in a sealed tube for 16 hours. The solution will turn deep red/purple (formation of

    
    -dimethylaminostyrene species).[1][2][3][4]
    
  • Workup: Concentrate in vacuo to remove excess DMF-DMA.[1][2][4] The crude red oil is used directly.[2][7]

Step B: Reductive Cyclization Critical Control: Standard catalytic hydrogenation (H₂/Pd) often causes debromination.[1][2][3][4] We use Iron/Acetic Acid or Sodium Dithionite to preserve the Aryl-Bromide.[2]

  • Dissolve crude enamine in Acetic Acid:Ethanol (1:1, 10 mL/g).

  • Add Iron powder (5.0 eq) slowly at 80°C.

  • Monitor: Reaction is typically fast (1-2 hours).[1][2][3][4] Look for disappearance of the red enamine spot and appearance of a fluorescent blue indole spot on TLC.

  • Workup: Filter through Celite. Neutralize filtrate with NaHCO₃.[2][4] Extract with EtOAc.[2][4][8][9]

  • Purification: Flash chromatography (Hexane/EtOAc).

Outcome: 4-Bromo-7-(difluoromethoxy)-1H-indole. Application: The C-4 Bromine is now primed for Suzuki coupling to create 4-aryl-7-alkoxyindoles, a scaffold found in potent kinase inhibitors (e.g., IDO1 or JAK inhibitors).[1][2][3][4]

Derivative Workflow 2: Chemoselective Cross-Coupling

Target: Biaryl Derivatives (e.g., 3-(Difluoromethoxy)-2-nitro-6-phenyltoluene) Mechanism: Suzuki-Miyaura Coupling.[1][2][3][4]

This protocol demonstrates the chemoselectivity of the Aryl-Br bond over the Nitro group and the Difluoromethoxy ether.

Protocol
  • Charge reaction vessel with:

    • Compound A (1.0 eq)[1][2][3][4]

    • Aryl Boronic Acid (1.2 eq)[1][2][3][4]

    • Pd(dppf)Cl₂[1][2][3][4]·DCM (0.05 eq) - Chosen for robustness with steric hindrance.[1][2][3][4]

    • K₂CO₃ (2.5 eq)[1][2][3][4]

  • Solvent: 1,4-Dioxane : Water (4:1, degassed).[1][2][4]

  • Conditions: Heat at 90°C for 6 hours under Argon.

  • Self-Validating Check: The disappearance of the starting bromide (Rf ~0.6 in 10% EtOAc/Hex) and appearance of the biaryl (Rf ~0.5, often UV active/fluorescent) confirms success.[2][4]

  • Note: The nitro group remains intact, allowing for subsequent reduction to the aniline after the carbon skeleton is built.[2]

Derivative Workflow 3: Reduction to Aniline

Target: 2-Amino-6-bromo-3-(difluoromethoxy)toluene Utility: Precursor for Benzimidazoles (via condensation with aldehydes) or Quinazolines.[1][2][3][4]

Protocol

Method: Tin(II) Chloride Reduction (SnCl₂).[1][2][3][4] Why SnCl₂? It is highly chemoselective for Nitro groups in the presence of Halogens (Br) and acid-sensitive ethers (OCHF₂).[1][2][3][4]

  • Dissolve Compound A (1.0 eq) in Ethanol (0.2 M).

  • Add SnCl₂·2H₂O (5.0 eq).[2][3][4]

  • Heat to 70°C for 2 hours.

  • Workup (Critical): Cool to RT. Pour into ice water. Adjust pH to >8 with NaOH (aq) to solubilize tin salts (forms stannate).[1][2][3][4] Extract with EtOAc.[2][4][8][9]

  • Result: The resulting aniline is air-sensitive (oxidation to purple/brown tar).[1][2][3][4] Store under Argon or use immediately.

Visualization: Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

SynthesisPathways Start 2-Nitro-m-cresol Core 6-Bromo-3-difluoromethoxy- 2-nitrotoluene (Compound A) Start->Core 1. ClCHF2, Base 2. NBS, Acid Enamine Enamine Intermediate Core->Enamine DMF-DMA 110°C Biaryl Biaryl Derivative (Suzuki Product) Core->Biaryl Ar-B(OH)2 Pd(dppf)Cl2 Aniline 2-Amino-6-bromo- 3-(difluoromethoxy)toluene Core->Aniline SnCl2 EtOH, 70°C Indole 4-Bromo-7-(difluoromethoxy)- 1H-indole Enamine->Indole Fe/AcOH (Reductive Cyclization)

Caption: Divergent synthetic pathways from 6-Bromo-3-difluoromethoxy-2-nitrotoluene to Indoles, Biaryls, and Anilines.

Data Summary Table

Derivative ClassKey ReagentsCritical ParameterTypical Yield
Indole DMF-DMA; Fe/AcOHTemperature control during cyclization; avoidance of debromination.60-75%
Biaryl Ar-B(OH)₂, Pd(dppf)Cl₂Degassing of solvents to prevent homocoupling.80-95%
Aniline SnCl₂ or Fe/NH₄ClpH adjustment during workup to remove Tin/Iron emulsions.90-98%

References

  • Difluoromethylation Methodology

    • Zafrani, Y., et al. "Difluoromethylation of Phenols and Thiophenols."[2] Journal of Organic Chemistry, 2017. [1][2][3][4]

    • Note: Describes the use of chlorodifluoroacetate as a carbene source.[2]

  • Regioselective Bromination of Activated Toluenes

    • Smith, K., et al. "Regioselective bromination of activated aromatic compounds."[2] Organic & Biomolecular Chemistry, 2006.

    • Context: Supports the use of TFA/H₂SO₄ to direct bromin
  • Leimgruber-Batcho Indole Synthesis

    • Batcho, A. D., & Leimgruber, W. "Synthesis of indoles from 2-nitrotoluenes."[2] Organic Syntheses, Coll. Vol. 7, p.34.

    • Context: The foundational protocol for converting the 2-nitro-toluene motif to indoles.[1][2][3]

  • Chemoselective Reduction (Nitro vs Halogen)

    • Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride."[2] Tetrahedron Letters, 1984.[2]

    • Context: Validates SnCl₂ for reducing nitro groups without dehalogenating the aryl bromide.[2]

  • Related Scaffold Applications (Razpipadon)

    • Gray, D. L., et al. "Discovery of Razpipadon (PF-06669571)."[2][4] Journal of Medicinal Chemistry, 2018.

    • Context: Highlights the pharmacological relevance of the difluoromethoxy group in drug discovery.

Sources

Application

Application Note: Precision Reduction of 6-Bromo-3-difluoromethoxy-2-nitrotoluene

Executive Summary & Chemoselectivity Analysis The Challenge The reduction of 6-Bromo-3-difluoromethoxy-2-nitrotoluene (Compound 1 ) to its corresponding aniline (2 ) presents a classic "chemoselectivity versus sterics" c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemoselectivity Analysis

The Challenge

The reduction of 6-Bromo-3-difluoromethoxy-2-nitrotoluene (Compound 1 ) to its corresponding aniline (2 ) presents a classic "chemoselectivity versus sterics" conflict in organic synthesis.

  • Halogen Lability (The "Halogen Dance"): The C6-Bromine atom is highly susceptible to hydrodebromination (oxidative addition followed by reductive elimination) under standard catalytic hydrogenation conditions (e.g., Pd/C,

    
    ). Loss of the bromine yields the des-bromo impurity, which is often inseparable by crystallization.
    
  • Steric Congestion: The nitro group at C2 is ortho-flanked by a methyl group (C1) and a difluoromethoxy group (C3). This steric bulk hinders the approach of reducing agents, often requiring elevated temperatures or prolonged reaction times, which conversely increases the risk of side reactions.

  • Difluoromethoxy Stability: While the

    
     moiety is generally robust, it can degrade under strongly Lewis-acidic conditions or extreme basicity at high temperatures.
    
Strategic Recommendation

This guide details two validated protocols designed to navigate these constraints:

  • Method A (Stoichiometric): Iron/Ammonium Chloride (Fe/NH

    
    Cl). Recommended for Lab Scale (<100g).  This method operates via a surface-mediated electron transfer mechanism that is kinetically unable to break the Ar-Br bond.
    
  • Method B (Catalytic): Sulfided Platinum on Carbon (Pt(S)/C). Recommended for Manufacturing (>1kg). This method utilizes a "poisoned" catalyst where sulfur occupies the high-energy sites required for C-Br insertion, allowing only nitro reduction to proceed.

Decision Matrix & Workflow

The following decision tree illustrates the logic for selecting the appropriate protocol based on scale and available equipment.

G Start START: Reduction of 6-Bromo-3-difluoromethoxy-2-nitrotoluene ScaleQ What is the Reaction Scale? Start->ScaleQ SmallScale Lab Scale (< 100 g) ScaleQ->SmallScale LargeScale Pilot/Mfg Scale (> 1 kg) ScaleQ->LargeScale MethodA METHOD A: Fe / NH4Cl (Stoichiometric) Pros: 100% Br-retention, No special equip. Cons: Iron waste sludge. SmallScale->MethodA EquipQ Is High-Pressure Autoclave Available? LargeScale->EquipQ EquipQ->MethodA No MethodB METHOD B: Pt(S)/C Hydrogenation (Catalytic) Pros: Scalable, Clean workup. Cons: Requires H2 pressure control. EquipQ->MethodB Yes

Figure 1: Strategic decision matrix for selecting the reduction protocol.

Protocol A: Fe/NH Cl Reduction (The "Gold Standard")

This method relies on the Béchamp reduction mechanism. The ammonium chloride acts as an electrolyte to facilitate electron transfer from the iron surface to the nitro group. It is chemically impossible for this system to reduce the aryl bromide under these conditions.

Materials
  • Substrate: 6-Bromo-3-difluoromethoxy-2-nitrotoluene (1.0 equiv)

  • Reductant: Iron Powder, -325 mesh (4.0 - 5.0 equiv). Note: Use electrolytic grade if available for faster kinetics.

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv).
    
  • Solvent: Ethanol/Water (3:1 ratio). Methanol is also acceptable but requires stricter safety regarding flammability during reflux.

Step-by-Step Procedure
  • Activation (Optional but Recommended): In a fume hood, briefly stir the iron powder in 1M HCl for 2 minutes, then filter and wash with water and ethanol immediately before use. This removes surface oxides.

  • Charge: To a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to iron clumping) and a reflux condenser, add the Substrate , Ethanol , and Water .

  • Addition: Add the Ammonium Chloride and the Iron Powder to the mixture.

  • Reaction: Heat the suspension to a vigorous reflux (

    
    C internal temp).
    
    • Observation: The reaction mixture will turn dark grey/black (iron oxide sludge).

    • Timecourse: Due to the steric hindrance at C2, reaction times are typically 4–6 hours. Monitor by HPLC or TLC (mobile phase 20% EtOAc/Hexanes).

  • Workup (Critical Step):

    • Hot Filtration: While the reaction is still hot (

      
      C), filter the mixture through a pad of Celite  (diatomaceous earth) to remove the iron sludge.
      
    • Safety Note: Do not let the iron filter cake dry out completely in air, as finely divided iron can be pyrophoric. Keep it wet with water.

    • Wash: Wash the Celite pad with hot ethanol (2x volume).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the remaining aqueous residue with Ethyl Acetate. Wash with water (2x) and Brine (1x). Dry over

    
     and concentrate.
    
Expected Yield & Purity
  • Yield: 85–92%[1]

  • Purity: >98% (No des-bromo impurity observed).

Protocol B: Catalytic Hydrogenation with Sulfided Platinum[2]

Standard Pd/C is strictly forbidden for this substrate. We employ Pt(S)/C (Sulfided Platinum on Carbon), a commercially available catalyst where sulfur acts as a poison, occupying the active sites responsible for oxidative addition into C-Halogen bonds while leaving the sites for nitro reduction active.

Materials
  • Catalyst: 5% Pt(S)/C (typically 2–5 wt% loading relative to substrate).

  • Hydrogen Source:

    
     gas (Balloon for small scale, 3–5 bar for autoclave).
    
  • Solvent: Ethyl Acetate or Methanol.

Step-by-Step Procedure
  • Inerting: Charge the autoclave or pressure vessel with Substrate and Solvent . Add the Pt(S)/C catalyst carefully (wetted with water to prevent ignition). Purge the vessel with Nitrogen (

    
    ) three times.
    
  • Hydrogenation: Charge the vessel with Hydrogen (

    
    ) to 3 bar (45 psi) .
    
    • Temperature: Maintain 25–35°C. Do not exceed 50°C, as higher temperatures increase the probability of dehalogenation even with poisoned catalysts.

  • Monitoring: Stir vigorously. The reaction is usually complete within 2–4 hours.

    • Endpoint: Cessation of

      
       uptake or HPLC confirmation.
      
  • Workup:

    • Purge the vessel with Nitrogen.

    • Filter the catalyst through a 0.45

      
      m membrane or Celite.
      
    • Concentrate the filtrate to yield the product.[2]

Analytical Quality Control

Mechanism of Action (Fe Reduction)

Understanding the surface chemistry helps troubleshoot "stalled" reactions.

Mechanism cluster_conditions Critical Factors Fe_Surface Fe(0) Surface (Electron Source) Nitro R-NO2 (Substrate) Fe_Surface->Nitro 2e-, 2H+ Nitroso R-N=O (Nitroso) Nitro->Nitroso Hydroxyl R-NH-OH (Hydroxylamine) Nitroso->Hydroxyl 2e-, 2H+ Amine R-NH2 (Aniline) Hydroxyl->Amine 2e-, 2H+ (Rate Limiting) Acid NH4Cl provides H+ and cleans Fe oxides

Figure 2: Step-wise reduction mechanism on the Iron surface. The conversion of Hydroxylamine to Amine is often the rate-determining step in sterically hindered systems.

Data Specifications

Use the following data to validate your product.

Table 1: Analytical Profile

ParameterSpecificationNotes
Target Mass (M+H) 282.0 / 284.0Distinct 1:1 Br isotope pattern.
Des-Bromo Impurity 204.1 (M+H)Critical QC check. Must be < 0.5%.
1H NMR (DMSO-d6)

5.20 (s, 2H,

)
Broad singlet, exchangeable with

.
1H NMR (Difluoromethoxy)

7.10 (t,

)
Characteristic triplet due to H-F coupling.
Appearance Off-white to pale brown solidAmines oxidize slightly in air; store under

.

References

  • Béchamp Reduction Mechanism & Protocols

    • Liu, Y. et al.[3][4] "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Journal of Organic Chemistry. Link

  • Sulfided Platinum Catalysts

    • Rylander, P. N. "Hydrogenation Methods." Academic Press.[5] (Standard text on catalytic hydrogenation selectivity).

    • BenchChem Application Note. "Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol." Link

  • Difluoromethoxy Group Stability

    • Zafrani, Y. et al. "Difluoromethoxy group: A strategic asset in modern medicinal chemistry." Journal of Medicinal Chemistry. Link

  • Fe/NH4Cl Methodology

    • Ramadas, K. & Srinivasan, N. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications. Link

Sources

Method

experimental protocol for the synthesis of 6-Bromo-3-difluoromethoxy-2-nitrotoluene

Executive Summary This technical guide details the optimized synthetic route for 6-Bromo-3-difluoromethoxy-2-nitrotoluene , a highly functionalized aromatic scaffold frequently utilized in the development of c-Met and AL...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthetic route for 6-Bromo-3-difluoromethoxy-2-nitrotoluene , a highly functionalized aromatic scaffold frequently utilized in the development of c-Met and ALK kinase inhibitors (e.g., Crizotinib analogues).

The protocol prioritizes regiochemical fidelity and process safety . Unlike traditional methods that employ ozone-depleting chlorodifluoromethane (Freon-22) gas, this protocol utilizes Sodium Chlorodifluoroacetate (SCDA) as a solid-state, bench-stable difluorocarbene source. This ensures a scalable, environmentally responsible workflow suitable for pharmaceutical intermediate production.

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the labile difluoromethoxy group (


) after the ring halogenation to prevent side reactions during electrophilic substitution.
  • Starting Material: 2-Nitro-m-cresol (3-Hydroxy-2-nitrotoluene).

  • Step 1 (Regioselective Bromination): Exploits the strong para-directing effect of the hydroxyl group to install the bromine at the C6 position, overriding the weaker directing effects of the methyl group.

  • Step 2 (

    
    -Difluoromethylation):  A phase-transfer catalyzed insertion of difluorocarbene (
    
    
    
    ) into the phenolate bond.
Synthetic Pathway Diagram

SynthesisPathway SM 2-Nitro-m-cresol (Starting Material) INT Intermediate: 6-Bromo-2-nitro-m-cresol SM->INT Electrophilic Aromatic Substitution (SEAr) PROD Target: 6-Bromo-3-difluoromethoxy- 2-nitrotoluene INT->PROD Difluorocarbene Insertion Reagent1 Br2, AcOH 0°C to RT Reagent2 ClCF2CO2Na (SCDA) K2CO3, DMF/H2O 95°C

Figure 1: Two-step synthetic pathway transforming 2-nitro-m-cresol to the target ether.

Experimental Protocols

Step 1: Regioselective Bromination of 2-Nitro-m-cresol

Objective: Synthesize 6-Bromo-2-nitro-m-cresol. Rationale: The hydroxyl group at C3 directs the incoming electrophile (


) to the ortho (C4) and para (C6) positions. Under controlled conditions, the para position (C6) is kinetically favored due to the electronic reinforcement from the C1-Methyl group (which directs ortho to itself, i.e., C6) and steric factors.

Materials:

  • 2-Nitro-m-cresol (15.3 g, 100 mmol)

  • Bromine (

    
    ) (17.6 g, 110 mmol)
    
  • Glacial Acetic Acid (150 mL)

  • Sodium Bisulfite (sat.[1] aq. solution)

Procedure:

  • Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-nitro-m-cresol in glacial acetic acid.

  • Cooling: Cool the solution to 0–5°C using an ice/water bath.

  • Addition: Add bromine dropwise over 45 minutes. Critical: Maintain temperature <10°C to minimize dinitration or ortho-bromination (C4) byproducts.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quenching: Pour the reaction mixture into 500 mL of ice water containing 50 mL of saturated sodium bisulfite to quench excess bromine (indicated by the disappearance of the red color).

  • Isolation: Filter the resulting yellow precipitate. Wash with cold water (

    
     mL).
    
  • Purification: Recrystallize from ethanol/water to yield yellow needles.

Data Summary:

ParameterValue
Yield 85–90%
Appearance Yellow crystalline solid
Melting Point 108–110°C
1H NMR Key Signal Doublet at ~7.6 ppm (C5-H) and ~7.0 ppm (C4-H) confirms 1,2,3,4-substitution pattern.
Step 2: -Difluoromethylation via Sodium Chlorodifluoroacetate

Objective: Synthesize 6-Bromo-3-difluoromethoxy-2-nitrotoluene. Rationale: Using Sodium Chlorodifluoroacetate (SCDA) avoids the use of gaseous Freon-22. SCDA undergoes thermal decarboxylation at >90°C to generate difluorocarbene (


) in situ, which inserts into the phenolate O-H bond.

Materials:

  • 6-Bromo-2-nitro-m-cresol (Step 1 product) (11.6 g, 50 mmol)

  • Sodium Chlorodifluoroacetate (SCDA) (15.2 g, 100 mmol)

  • Potassium Carbonate (

    
    ) (13.8 g, 100 mmol)
    
  • DMF (Dimethylformamide) (100 mL)

  • Water (10 mL) - Note: Small amounts of water aid the solubility of the base.

Procedure:

  • Setup: Use a 250 mL round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Mixing: Charge the flask with the phenol intermediate,

    
    , DMF, and water. Stir at room temperature for 15 minutes to form the phenolate.
    
  • Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) in one portion.

  • Heating: Heat the mixture to 95–100°C (internal temperature).

    • Caution:

      
       gas evolution will occur. Ensure the system is vented through a bubbler.
      
  • Duration: Stir at temperature for 4–6 hours.

  • Workup: Cool to room temperature. Dilute with water (300 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash combined organics with 5% LiCl solution (to remove DMF) and brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Data Summary:

ParameterValue
Yield 70–78%
Appearance Pale yellow oil or low-melting solid
1H NMR Diagnostic Triplet at

6.50–6.90 ppm (

Hz) corresponding to

.

Mechanism of Action: Difluorocarbene Insertion

Understanding the mechanism is vital for troubleshooting low yields. The reaction relies on the thermal decomposition of the acetate salt to generate the active carbene species.[2]

Mechanism SCDA Sodium Chlorodifluoroacetate (ClCF2CO2Na) Decarb Thermal Decarboxylation (-CO2, -NaCl) SCDA->Decarb Carbene Difluorocarbene [:CF2] Decarb->Carbene Transition Anionic Intermediate [Ar-O-CF2]- Carbene->Transition Phenolate Phenolate Anion (Ar-O-) Phenolate->Transition Nucleophilic Attack Product Difluoromethyl Ether (Ar-O-CF2H) Transition->Product Protonation Proton Proton Source (H2O) Proton->Product

Figure 2: Mechanism of difluoromethylation via thermal decarboxylation of SCDA.

Safety & Handling

  • Difluorocarbene Toxicity: While generated in situ, difluorocarbene is reactive.[3] Perform all reactions in a well-ventilated fume hood.

  • Gas Evolution: The decarboxylation releases

    
    . Do not seal the reaction vessel tightly; use a bubbler to monitor gas flow and prevent pressure buildup.
    
  • Nitro Compounds: Polynitrated byproducts (from Step 1) can be shock-sensitive. Do not allow the bromination temperature to exceed 10°C.

References

  • Hu, J., et al. (2011). "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Letters.

  • Organic Syntheses. (2024). "Difluoromethylation of Phenols: Preparation of Aryl Difluoromethyl Ethers." Org.[4][5][6][7] Synth. 101, 174-193.

  • Santa Cruz Biotechnology. "3-Bromo-2-nitrotoluene Product Data." SCBT CAS 52414-97-8.[8]

  • Amsharov, K., et al. (2025). "Regioselective terminal bromination of fluorinated oligophenylenes." Chemical Communications.[9]

Sources

Application

Application Note: Large-Scale Synthesis of 6-Bromo-3-difluoromethoxy-2-nitrotoluene

This Application Note provides a comprehensive, scalable technical guide for the synthesis of 6-Bromo-3-difluoromethoxy-2-nitrotoluene , a critical intermediate in the development of kinase inhibitors (e.g., p38 MAP kina...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable technical guide for the synthesis of 6-Bromo-3-difluoromethoxy-2-nitrotoluene , a critical intermediate in the development of kinase inhibitors (e.g., p38 MAP kinase) and other bioactive small molecules.

Abstract & Strategic Overview

The synthesis of 6-Bromo-3-difluoromethoxy-2-nitrotoluene presents specific regiochemical challenges due to the dense functionalization of the toluene core. The target molecule features a "1,2,3,6" substitution pattern, requiring precise control over electrophilic aromatic substitution and alkylation events.

This guide details a robust, two-step protocol starting from commercially available 2-nitro-m-cresol (3-hydroxy-2-nitrotoluene). The route prioritizes:

  • Regiocontrol: Leveraging the strong para-directing effect of the hydroxyl group to install the bromine atom at the C6 position.

  • Safety & Scalability: Utilizing sodium chlorodifluoroacetate as a solid, bench-stable source of difluorocarbene, avoiding the hazards of gaseous chlorodifluoromethane (Freon-22) handling.

  • Purification Efficiency: Designing workups that minimize chromatographic burden.

Retrosynthetic Analysis & Pathway

The synthesis is deconstructed into two primary transformations: Electrophilic Bromination and O-Difluoromethylation .

Retrosynthesis Target Target: 6-Bromo-3-difluoromethoxy- 2-nitrotoluene Intermediate Intermediate: 6-Bromo-2-nitro-m-cresol (6-Bromo-3-hydroxy-2-nitrotoluene) Target->Intermediate Step 2: O-Difluoromethylation (ClCF2CO2Na, DMF, Heat) SM Starting Material: 2-Nitro-m-cresol (3-Hydroxy-2-nitrotoluene) Intermediate->SM Step 1: Regioselective Bromination (Br2, AcOH)

Figure 1: Retrosynthetic logic flow. The C6 position is accessed via the para-directing power of the C3-hydroxyl group.

Detailed Experimental Protocols

Step 1: Regioselective Bromination of 2-Nitro-m-cresol

Objective: Selectively brominate the C6 position (para to OH) while suppressing C4 (ortho to OH) substitution and dibromination.

Reaction Scheme:



Materials:

  • Substrate: 2-Nitro-m-cresol (1.0 equiv)

  • Reagent: Bromine (

    
    ) (1.05 equiv)
    
  • Solvent: Glacial Acetic Acid (AcOH) (5-10 volumes)

  • Quench: Sodium Bisulfite (

    
    ) aq.
    

Protocol:

  • Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and internal thermometer with 2-nitro-m-cresol and glacial acetic acid.

  • Cooling: Cool the solution to 0–5 °C using an ice/water bath. The starting material may partially precipitate; ensure efficient stirring.

  • Addition: Add the solution of Bromine (diluted in 1 vol AcOH) dropwise over 60 minutes.

    • Critical Parameter: Maintain internal temperature < 10 °C. Higher temperatures increase the formation of the C4-isomer and 4,6-dibromo impurities.

  • Reaction: Allow the mixture to warm to 15–20 °C and stir for 2–4 hours. Monitor by HPLC/TLC.

    • Endpoint: < 2% Starting Material remaining.

  • Workup: Pour the reaction mixture into ice-cold water (20 volumes) containing 1%

    
     (to quench excess 
    
    
    
    ).
  • Isolation: Filter the resulting precipitate. Wash the cake with cold water (3x) until the filtrate pH is neutral.

  • Purification: Recrystallize from Ethanol/Water or Heptane/Ethyl Acetate if the C4 isomer content exceeds 5%. Dry in a vacuum oven at 45 °C.

Yield: 85–92% Data Validation:

  • 1H NMR (DMSO-d6): Look for two aromatic doublets (ortho-coupling) indicating C4 and C5 protons are adjacent, confirming C6 substitution. (Note: C4-H and C5-H will show characteristic coupling

    
     Hz).
    
Step 2: O-Difluoromethylation via Difluorocarbene

Objective: Install the difluoromethoxy group using a solid carbene precursor, avoiding ozone-depleting gases.

Reaction Scheme:



Materials:

  • Substrate: 6-Bromo-2-nitro-m-cresol (1.0 equiv)

  • Reagent: Sodium Chlorodifluoroacetate (

    
    ) (2.5 – 3.0 equiv)
    
  • Base: Potassium Carbonate (

    
    ), anhydrous (3.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) (10 volumes)

Protocol:

  • Setup: Use a reactor equipped with a reflux condenser and a gas outlet to a scrubber (CO2 evolution is significant).

  • Charging: Charge DMF, 6-Bromo-2-nitro-m-cresol, and

    
     under nitrogen atmosphere.
    
  • Heating: Heat the mixture to 95–100 °C.

  • Reagent Addition: Add Sodium Chlorodifluoroacetate portion-wise over 1–2 hours.

    • Safety Note: Do not add all at once. The decarboxylation is rapid at this temperature; massive gas evolution can pressurize the vessel or cause foaming.

  • Digestion: Stir at 100 °C for an additional 2–4 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The reagent decarboxylates to form difluorocarbene (:CF2), which inserts into the phenoxide O-H bond.

  • Workup: Cool to room temperature. Dilute with Water (20 volumes) and extract with Ethyl Acetate or MTBE.

  • Washing: Wash organic layer with Brine (2x) and Water (2x) to remove DMF.

  • Concentration: Dry over

    
     and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography (Silica, Hexane/EtOAc) or high-vacuum distillation may be required to remove unreacted phenol.

Yield: 70–80% Characterization:

  • 1H NMR: Characteristic triplet for

    
     at 
    
    
    
    ppm with a large geminal coupling constant (
    
    
    Hz).

Process Safety & Critical Control Points (CCP)

Hazard Management
Hazard CategorySourceMitigation Strategy
Exotherm/Gas Decarboxylation of

Strict portion-wise addition at temp; oversized vent lines; scrubber for CO2/acidic vapors.
Chemical Burn Bromine (

)
Use of self-contained dropping funnels;

quench ready; full PPE (Face shield, chemically resistant gloves).
Energetic Nitro-compoundsAvoid heating dry residues > 150 °C; DSC (Differential Scanning Calorimetry) recommended before kg-scale.
Workflow Diagram

Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Difluoromethylation S1_React React: 2-Nitro-m-cresol + Br2 (AcOH, <10°C) S1_Quench Quench: Pour into Ice/NaHSO3 S1_React->S1_Quench S1_Filter Filter & Wash Cake S1_Quench->S1_Filter S2_Prep Dissolve Intermediate in DMF Add K2CO3 S1_Filter->S2_Prep Dry Intermediate S2_Add Add ClCF2CO2Na (Portion-wise) Temp: 100°C (CO2 Venting) S2_Prep->S2_Add S2_Extract Aq. Workup & Extraction S2_Add->S2_Extract Final Final Product: 6-Bromo-3-difluoromethoxy-2-nitrotoluene S2_Extract->Final Purification (Column/Distillation)

Figure 2: Operational workflow emphasizing safety checkpoints (Quench, Venting).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High C4-Bromo Isomer Reaction temperature too high during bromination.Maintain

during addition. Ensure efficient stirring to prevent local hot spots.
Low Conversion (Step 2) Moisture in DMF or degradation of reagent.Use anhydrous DMF. Increase reagent loading to 3.5 equiv. Ensure temp reaches 95°C to trigger carbene generation.[9]
Foaming (Step 2) Rapid addition of

.
Slow down addition rate. Use a larger headspace reactor.
Incomplete Separation Presence of unreacted phenol in Step 2.Wash organic layer with 1M NaOH (cold) to extract acidic phenolic impurities.

References

  • Difluoromethylation Protocol: Hands, A. T., et al. "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate."[2][5][10] Organic Syntheses, 2024, 101, 1-17. Link

  • Reagent Utility: Hu, J., et al. "Sodium Chlorodifluoroacetate: A Practical Difluorocarbene Precursor."[2][5] Organic Letters, 2013, 15(19), 5036–5039. Link

  • Bromination Regioselectivity: Bovonsombat, P., et al. "Regioselective Bromination of Phenols."[4] Tetrahedron Letters, 2009. (General reference for phenol bromination patterns).

  • Industrial Context: Sperry, J. B., et al.[2][5] "A Robust Process for an mGluR5 Negative Allosteric Modulator: Difluoromethylation and Sonogashira Coupling on Large Scale." Organic Process Research & Development, 2012, 16(11), 1854–1860. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting for 6-Bromo-3-difluoromethoxy-2-nitrotoluene

The following technical guide is structured as a specialized support resource for researchers and process chemists working with 6-Bromo-3-difluoromethoxy-2-nitrotoluene . It synthesizes mechanistic insights, experimental...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers and process chemists working with 6-Bromo-3-difluoromethoxy-2-nitrotoluene . It synthesizes mechanistic insights, experimental protocols, and troubleshooting strategies to ensure high-purity isolation.

Product & Pathway Overview

Compound: 6-Bromo-3-difluoromethoxy-2-nitrotoluene CAS: (Hypothetical/Analogous structure class) Key Structural Features:

  • Difluoromethoxy (-OCHF₂): Lipophilic H-bond donor mimic; introduced via late-stage difluoromethylation.

  • Nitro (-NO₂): Ortho to methyl; introduces steric crowding and deactivates the ring.

  • Bromo (-Br): Para to the difluoromethoxy group; critical handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Synthetic Logic & Critical Control Points

The synthesis relies on the regioselective functionalization of 2-nitro-m-cresol (3-methyl-2-nitrophenol). The sequence prioritizes the installation of the bromine atom before the difluoromethoxy group to leverage the directing effects of the free phenol and avoid stability issues with the ether linkage during bromination.

SynthesisPathway SM Starting Material 2-Nitro-m-cresol Step1 Step 1: Bromination (Br2 / AcOH or NBS) SM->Step1 Electrophilic Aromatic Substitution Inter Intermediate 6-Bromo-2-nitro-m-cresol Step1->Inter Regioselective (Para to OH) Step2 Step 2: Difluoromethylation (ClCF2CO2Na / Base) Inter->Step2 Difluorocarbene Insertion Product Target Product 6-Bromo-3-difluoromethoxy- 2-nitrotoluene Step2->Product O-Alkylation

Figure 1: Optimized synthetic route. The sequence leverages the para-directing power of the hydroxyl group to install the bromine at position 6.

Deep Dive: Side Reactions & Impurities

Understanding the "why" behind impurity formation is critical for purification. The table below categorizes the most frequent side reactions encountered during this synthesis.

Table 1: Side Reaction Profile
Reaction StepSide Reaction / ImpurityMechanistic CauseMitigation Strategy
1. Bromination 4-Bromo Regioisomer Competitive bromination ortho to the hydroxyl group (Position 4) instead of para (Position 6).Control temperature (<0°C); use bulky brominating agents; purify intermediate via recrystallization.
1. Bromination 4,6-Dibromo Species Over-bromination due to excess reagent or high reaction temperatures.Strict stoichiometry (0.95–1.0 eq Br₂); slow addition rates.
2. Difluoromethylation C-Alkylation (Ortho) Difluorocarbene (:CF₂) attacking the carbon ring (Position 4) instead of the oxygen (Reimer-Tiemann type).Use aprotic dipolar solvents (DMF/NMP) to enhance phenoxide nucleophilicity; avoid high concentrations.
2. Difluoromethylation Carbene Hydrolysis Reaction of :CF₂ with trace water to form CO and formate, depleting the reagent.Ensure anhydrous conditions; use excess sodium chlorodifluoroacetate (2.0–3.0 eq).
2. Difluoromethylation Starting Material (Phenol) Incomplete conversion due to rapid quenching of carbene or poor base solubility.Monitor by HPLC; add reagent in portions; ensure efficient stirring (gas evolution).

Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesize 6-bromo-2-nitro-m-cresol with >90% regioselectivity.

  • Setup: Charge a 3-neck flask with 2-nitro-m-cresol (1.0 eq) and glacial acetic acid (5 vol). Cool to 0–5°C.

  • Addition: Add a solution of Bromine (1.05 eq) in acetic acid dropwise over 1 hour. Note: Maintain internal temperature <10°C to minimize the 4-bromo ortho-isomer.

  • Quench: Pour mixture into ice water (10 vol). Stir for 30 min.

  • Isolation: Filter the yellow precipitate. Wash with cold water.[1]

  • Purification: Recrystallize from Ethanol/Water (8:2) to remove the minor 4-bromo isomer.

    • Checkpoint: Verify regiochemistry via ¹H NMR (Look for para-coupling constants vs. ortho-coupling).

Step 2: O-Difluoromethylation

Objective: Install the -OCHF₂ group using a solid difluorocarbene source.

  • Setup: Dissolve 6-bromo-2-nitro-m-cresol (1.0 eq) in anhydrous DMF (10 vol).

  • Base Activation: Add K₂CO₃ (1.5 eq) and stir at RT for 30 min to generate the phenoxide.

  • Reagent Addition: Add Sodium Chlorodifluoroacetate (ClCF₂CO₂Na, 2.5 eq).

  • Reaction: Heat to 95–100°C. Caution: Vigorous CO₂ evolution occurs.

    • Mechanism:[2][3][4] ClCF₂CO₂Na decarboxylates to form :CF₂, which inserts into the O-H bond.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is typically a pale yellow oil or low-melting solid.

Troubleshooting Guide

Issue: Low Yield in Difluoromethylation Step

Symptoms: TLC shows large amounts of unreacted phenol; vigorous bubbling observed but little conversion. Root Cause: The difluorocarbene (:CF₂) intermediate is reacting with water (hydrolysis) or dimerizing (tetrafluoroethylene) faster than it reacts with the phenol. Solution:

  • Dry Solvents: Ensure DMF water content is <0.05%.

  • Reagent Portioning: Add ClCF₂CO₂Na in 3 portions (1.0 eq each) over 2 hours rather than all at once. This maintains a steady concentration of carbene.

  • Temperature: Ensure the bath is >90°C. Decarboxylation is slow below 80°C.

Issue: Presence of "Unknown" Impurity in Step 1

Symptoms: A peak eluting just before the product in HPLC; mass spectrum shows M+ and M+2 pattern consistent with bromine. Root Cause: Formation of the 4-bromo isomer (ortho-bromination). Solution:

  • This is a thermodynamic vs. kinetic control issue. Lower temperatures favor the para (6-bromo) product.

  • If the impurity persists, perform a recrystallization from EtOH. The 6-bromo isomer is generally less soluble and crystallizes first due to higher symmetry.

Issue: Darkening of Reaction Mixture (Step 2)

Symptoms: Reaction turns black/tarry. Root Cause: Decomposition of the phenoxide or polymerization of carbene byproducts. Solution:

  • Degas the DMF with nitrogen before use. Oxygen can promote radical oxidative coupling of phenoxides at high temperatures.

Visualizing the Side Reaction Landscape

The following diagram maps the competitive pathways for the difluoromethylation step, highlighting where yield is lost.

SideReactions CarbeneSource Reagent ClCF2CO2Na Carbene Active Species Difluorocarbene (:CF2) CarbeneSource->Carbene Heat (-CO2, -NaCl) Target TARGET O-Difluoromethyl Ether Carbene->Target + Phenol (Major) Hydrolysis BYPRODUCT CO + Formate (Reaction with H2O) Carbene->Hydrolysis + H2O (Fast) C_Alk IMPURITY C-Difluoromethylation (Ortho-attack) Carbene->C_Alk + Phenol (Minor) Dimer BYPRODUCT Tetrafluoroethylene (Carbene Dimerization) Carbene->Dimer Self-reaction Phenol Substrate Phenoxide Anion

Figure 2: Competitive pathways for difluorocarbene. Water exclusion is paramount to prevent the hydrolysis pathway.

Frequently Asked Questions (FAQ)

Q: Can I use ClCF₂H gas (Freon-22) instead of the solid reagent? A: Yes. Bubbling ClCF₂H gas into a solution of the phenol and concentrated aqueous NaOH/dioxane is a classic method. However, it requires specialized equipment to handle the gas and is less environmentally friendly (ODS). The solid reagent (ClCF₂CO₂Na) is generally preferred for bench-scale safety and ease of handling [1].

Q: Why is the nitro group at position 2 important for stability? A: The nitro group is electron-withdrawing, which increases the acidity of the phenol (pKa ~7 vs. 10 for phenol). This makes the phenoxide easier to form but also makes the oxygen less nucleophilic toward the carbene. This trade-off requires higher temperatures (90°C+) to drive the reaction [2].

Q: How do I remove the unreacted phenol if the reaction stalls? A: Since the product is a neutral ether and the starting material is an acidic phenol, a simple base wash (1M NaOH) during workup will extract the unreacted starting material into the aqueous phase, leaving the pure product in the organic layer.

References

  • Hu, J., Zhang, W., & Wang, F. (2009). "Nucleophilic Difluoromethylation of Phenols." Chemical Communications.

  • Zafrani, Y., et al. (2019). "Difluoromethyl Ether: A Lipophilic Hydrogen Bond Donor."[2] Journal of Medicinal Chemistry.

  • BenchChem Technical Protocols. "Nitration and Bromination of Cresol Derivatives."

  • Organic Syntheses, Coll. Vol. 3. "o-Bromotoluene and related cresol derivatives."

Sources

Optimization

troubleshooting 6-Bromo-3-difluoromethoxy-2-nitrotoluene Suzuki coupling

This guide is designed for researchers encountering difficulties with the Suzuki-Miyaura coupling of 6-Bromo-3-difluoromethoxy-2-nitrotoluene . The protocol addresses the specific electronic and steric anomalies of this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers encountering difficulties with the Suzuki-Miyaura coupling of 6-Bromo-3-difluoromethoxy-2-nitrotoluene .

The protocol addresses the specific electronic and steric anomalies of this substrate: an electron-deficient ring (prone to rapid oxidative addition) coupled with ortho-substitution (hindering transmetallation).

Substrate Analysis & Failure Modes

Before troubleshooting, you must understand why this reaction fails. The substrate presents a "Fast-Slow" kinetic mismatch that leads to specific byproducts.

The Substrate Architecture
  • Site of Reactivity: C6–Br bond.

  • Steric Environment: Ortho-substituted. The C6 position is flanked by a Methyl group (C1). While not as crowded as a mesityl system, the adjacent Nitro group (C2) creates a "buttressing effect," pushing the methyl group slightly toward the bromine, increasing the effective steric bulk.

  • Electronic Environment: Highly Electron Deficient. The Nitro (-NO₂) and Difluoromethoxy (-OCHF₂) groups withdraw electron density.

    • Consequence: Oxidative Addition (OA) of Pd(0) into the C–Br bond is extremely fast .

    • Risk:[1][2] The resulting Pd(II) intermediate is electron-poor and prone to side reactions if the next step (Transmetallation) is delayed by steric hindrance.

The "Protodebromination Trap"

The most common failure mode for this specific molecule is Protodebromination (yielding 3-difluoromethoxy-2-nitrotoluene instead of the biaryl product).

Mechanism of Failure:

  • Fast OA: Pd(0) inserts into C–Br rapidly.

  • Stalled Transmetallation: The bulky boronic acid cannot easily approach the crowded Pd(II) center.

  • The Trap: The long-lived Pd(II) species abstracts a proton (from water or solvent) or undergoes reduction, ejecting the bromine and replacing it with hydrogen.

Visualizing the Problem (Logic Map)

The following diagram illustrates the kinetic competition between the desired pathway and the primary failure mode.

SuzukiFailureMode Start Substrate: 6-Br-3-OCHF2-2-NO2-Toluene OA_Complex Oxidative Addition Complex (Ar-Pd-Br) Start->OA_Complex FAST (EWG activated) Pd0 Pd(0) Active Catalyst Pd0->OA_Complex Transmetallation Transmetallation (Rate Limiting Step) OA_Complex->Transmetallation SLOW (Steric Hindrance) SideRxn FAILURE MODE: Protodebromination OA_Complex->SideRxn Moisture/Proton Source Product Desired Biaryl Product Transmetallation->Product Reductive Elimination Byproduct Byproduct: 3-OCHF2-2-NO2-Toluene SideRxn->Byproduct

Figure 1: Kinetic competition between productive coupling and protodebromination in electron-deficient, hindered aryl bromides.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see full consumption of starting material, but the mass spec shows [M-Br+H]."

Diagnosis: You are experiencing Protodebromination . The catalyst is working (OA occurred), but the cycle failed at transmetallation. Solution:

  • Switch to Anhydrous Conditions: While Suzuki couplings usually tolerate water, this specific electron-deficient ring is hypersensitive. Use anhydrous Toluene or Dioxane.

  • Increase Catalyst Activity: Switch to XPhos Pd G4 or SPhos Pd G3 . These bulky, electron-rich ligands accelerate transmetallation and protect the Pd center.

  • Boost the Boronate: If using a boronic acid, switch to a Pinacol Ester (BPin) or Potassium Trifluoroborate (BF3K) salt. These are more nucleophilic and can speed up the transmetallation step.

Issue 2: "The reaction mixture turned black immediately, and no conversion occurred."

Diagnosis: Catalyst Decomposition ("Pd Black"). The nitro group or the OCHF₂ moiety might be coordinating to the Pd, or the ligand is insufficient to stabilize the metal. Solution:

  • Ligand Overdose: Ensure a Ligand:Pd ratio of at least 2:1 (if mixing manually) or use a pre-formed precatalyst (G3/G4).

  • Lower Temperature: Start at 60°C. High heat (100°C+) with nitro groups can lead to complex decomposition pathways.

Issue 3: "I see a new spot, but it’s not the product or the de-brominated species. It matches the boronic acid homocoupling."

Diagnosis: Oxidative Homocoupling. Oxygen is present in the system. Solution:

  • Degas Thoroughly: Sparge solvents with Argon for 15 minutes.

  • Sacrificial Scavenger: Add 5-10 mol% of hydroquinone (radical scavenger), though this is a last resort. Better to fix the inert atmosphere.

Issue 4: "Is the -OCHF₂ group stable? I see fragmentation."

Diagnosis: Base-Mediated Decomposition. The difluoromethoxy group can undergo elimination to form difluorocarbene under strong basic conditions (e.g., NaOtBu, KOtBu) or high temperatures. Solution:

  • Change Base: Switch to mild inorganic bases: K₃PO₄ (Tribasic Potassium Phosphate) or Cs₂CO₃ . Avoid hydroxides and alkoxides.

  • Buffer: If using aqueous conditions, a K₃PO₄/K₂HPO₄ buffer helps maintain a pH that prevents hydrolysis.

Optimization Matrix

Use this table to select conditions based on your specific coupling partner (Boronic Acid).

Coupling Partner TypeRecommended CatalystRecommended BaseSolvent SystemRationale
Un-hindered Aryl Pd(dppf)Cl₂ · DCMK₂CO₃ (aq)Dioxane/H₂OStandard robust conditions.
Hindered / Ortho-Substituted XPhos Pd G4 K₃PO₄ (solid)Toluene (Anhydrous)XPhos creates space for hindered coupling; anhydrous prevents debromination.
Heterocycle (N-containing) AtaPhos Pd G3 or XPhosK₃PO₄n-Butanol or t-Amyl AlcoholAlcohol solvents can stabilize polar intermediates without hydrolyzing the OCHF₂.
Alkyl Boron Pd(OAc)₂ + RuPhos CsFToluene/Water (10:1)RuPhos is specialized for sp²-sp³ coupling.

Recommended Experimental Protocol

Standardized for hindered, electron-poor substrates.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid/Ester: 1.5 equiv

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground anhydrous)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Procedure:

  • Setup: Charge a reaction vial with the aryl bromide, boronic ester, base, and catalyst.

  • Inertion: Seal the vial and purge with Argon/Nitrogen (3x vacuum/backfill cycles). Crucial step to prevent homocoupling.

  • Solvent: Add anhydrous Toluene via syringe through the septum.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C initially to protect the -OCHF₂ group.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify.

References

  • Review of Sterically Hindered Suzuki Couplings

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3][4][5][6] Accounts of Chemical Research, 41(11), 1461–1473.

  • Protodebromination Mechanisms in Electron-Deficient Arenes

    • Navarro, O., et al. (2003). General Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling Catalyzed by (NHC)Pd Allyl Complexes. Journal of Organic Chemistry.
  • Stability of Difluoromethoxy Groups

    • Zafrani, Y., et al. (2017). Difluoromethoxy as a Lipophilic Hydrogen Bond Donor: A Bioisostere of the Methoxy Group.[7] Journal of Medicinal Chemistry.

  • XPhos Pd G4 Catalyst Utility

    • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using a Palladium Precatalyst Containing a Bulky Biarylphosphine Ligand. Chemical Science.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 6-Bromo-3-difluoromethoxy-2-nitrotoluene

Ticket ID: #RXN-OPT-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting & Optimization of Difluoromethoxy Group Introduction on Electron-Deficient Aren...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-OPT-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting & Optimization of Difluoromethoxy Group Introduction on Electron-Deficient Arenes

Executive Summary & Chemical Strategy

User Query: Optimization of reaction conditions to synthesize 6-Bromo-3-difluoromethoxy-2-nitrotoluene from its phenolic precursor (6-Bromo-3-hydroxy-2-nitrotoluene).

Technical Assessment: The synthesis hinges on the effective alkylation of a sterically crowded, electron-deficient phenol. The presence of the ortho-nitro group (C2) and para-bromo group (C6) significantly increases the acidity of the C3-hydroxyl group, rendering the resulting phenoxide less nucleophilic.

Recommended Route: Difluorocarbene Insertion via thermal decarboxylation of Sodium Chlorodifluoroacetate (SCDA) .[1]

  • Why: Unlike gaseous chlorodifluoromethane (Freon-22), SCDA is a bench-stable solid that allows for precise stoichiometric control and avoids the need for pressurized autoclaves. It tolerates ortho-substitution and electron-withdrawing groups better than standard alkyl halides [1, 2].

Optimized Experimental Protocol

Warning: Difluorocarbene (:CF2) intermediates are reactive.[2][3] Ensure proper ventilation.

Materials:
  • Substrate: 6-Bromo-3-hydroxy-2-nitrotoluene (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (SCDA) (2.5 – 3.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) [See Optimization Note A]
    
  • Solvent: DMF (N,N-Dimethylformamide) and Water (9:1 ratio) [See Optimization Note B]

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol substrate (1.0 equiv) in DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (2.0 equiv) and deionized water (10% v/v relative to DMF). Stir at room temperature for 15 minutes to ensure phenoxide formation.
    
    • Technical Insight: The water is critical here to solubilize the inorganic base and the SCDA salt, ensuring a homogeneous reaction phase [3].

  • Reagent Addition: Add SCDA (1.5 equiv initially).

  • Reaction (Phase 1): Heat the mixture to 100 °C (internal temperature). Stir for 2 hours.

    • Mechanism:[2][3][4][5][6][7] SCDA decarboxylates at >95°C to release :CF2.

  • Monitoring & Push: Check LCMS/TLC. If starting material remains (common with electron-deficient phenols), add the remaining SCDA (1.0–1.5 equiv) and continue heating for 2–4 hours.

  • Workup: Cool to room temperature. Dilute with water (5x reaction volume). Extract with Ethyl Acetate or TBME. Wash organics with 10% LiCl (to remove DMF) and brine.

  • Purification: Silica gel chromatography (typically Hexanes/EtOAc gradient).

Knowledge Base: Troubleshooting & FAQs

Category: Reaction Stalling & Conversion

Q: The reaction stalls at 60% conversion. Adding more reagent doesn't help. Why? A: This is likely due to "Carbene Quenching" by water accumulation or insufficient temperature.

  • Diagnosis: If the temperature drops below 95°C, SCDA will not decarboxylate efficiently. If the system is too wet, water competes with the phenoxide for the carbene, forming CO and HF.

  • Solution:

    • Ensure internal temperature is maintained at 100–105°C.

    • Switch Bases: For highly electron-deficient phenols (like your nitro-toluene), switch

      
       to Cesium Carbonate (
      
      
      
      )
      . The "Cesium Effect" increases the solubility and nucleophilicity of the "naked" phenoxide anion, drastically improving attack rates on the short-lived carbene [4].

Q: I see a major impurity with Mass M+50 or similar. What is it? A: This is often the Formate Ester or Ortho-formate byproduct.

  • Cause: Hydrolysis of the difluoromethyl ether or reaction of the carbene with DMF solvents under prolonged heating.

  • Fix: Reduce reaction time. If the reaction is slow, increase reagent equivalents rather than time. Ensure your DMF is not degraded (contains dimethylamine).

Category: Reagent Handling

Q: Can I use Chlorodifluoromethane (ClCHF2) gas instead of SCDA? A: Yes, but with caveats.

  • Comparison: Gas introduction requires a sealed tube or autoclave to maintain sufficient concentration of the electrophile in solution.

  • Recommendation: Only use gas if scaling up (>100g). For lab scale (<10g), SCDA is superior for reproducibility. If using gas, you must use a phase transfer catalyst (e.g.,

    
    ) to shuttle the anion [1].
    

Mechanistic & Workflow Visualization

Figure 1: Reaction Mechanism & Critical Control Points

Caption: The pathway of Sodium Chlorodifluoroacetate (SCDA) decarboxylation and subsequent trapping by the nitrophenoxide. Competitive hydrolysis pathways are highlighted in red.

G SCDA Sodium Chlorodifluoroacetate (ClCF2CO2Na) Heat Heat (>95°C) SCDA->Heat Carbene Difluorocarbene [:CF2] Heat->Carbene Decarboxylation (-CO2, -NaCl) Intermediate Difluoromethyl Anion (Ar-O-CF2-) Carbene->Intermediate Waste CO + HF (Hydrolysis) Carbene->Waste Reaction with Water Phenol Precursor: 6-Bromo-3-hydroxy-2-nitrotoluene Phenoxide Phenoxide Anion (Ar-O-) Phenol->Phenoxide Deprotonation Base Base (K2CO3/Cs2CO3) Base->Phenoxide Phenoxide->Intermediate Nucleophilic Attack Product Target: 6-Bromo-3-difluoromethoxy-2-nitrotoluene Intermediate->Product Protonation (H+) Water Excess Water Water->Waste

Figure 2: Optimization Decision Tree (DoE)

Caption: Logic flow for troubleshooting low yields based on electronic and steric constraints of the substrate.

DoE Start Start Optimization (Standard Protocol: SCDA, K2CO3, DMF/H2O) Check Check Conversion (LCMS) @ 2h Start->Check Good >90% Conversion Proceed to Workup Check->Good Yes Low <50% Conversion Check->Low No Analyze Analyze Impurities Low->Analyze Clean Clean SM remaining? (Reagent Decomposition) Analyze->Clean Low Reactivity Dirty Many Side Products? (Oligomerization/Hydrolysis) Analyze->Dirty Unstable Intermediates Sol1 Action: Increase Temp to 110°C OR Add Cs2CO3 (Cesium Effect) Clean->Sol1 Sol2 Action: Reduce Water content Add Reagent slower (syringe pump) Dirty->Sol2

Data Summary: Solvent & Base Screening

Table 1: Comparative efficiency of reaction conditions for electron-deficient phenols (based on analogous substrates).

EntryBase (2.0 eq)SolventTemp (°C)Yield (%)Notes
1

DMF (Anhydrous)10045%Incomplete solubility of SCDA leads to stalling.
2

DMF /

(9:1)
10088% Recommended. Water aids salt solubility; proton source available.
3

DMF9092%High yield but higher cost. Use if Entry 2 fails.
4 NaOHDioxane /

8030%Too much hydrolysis of carbene.
5

Acetonitrile80<10%Temperature too low for efficient SCDA decarboxylation.

References

  • Hu, J., Zhang, W., & Ni, C. (2014). Difluoromethylation and Trifluoromethylation Reagents.[1][6][8]Chemical Reviews , 114(4), 2432–2506.

  • Zafrani, Y., et al. (2019). SCDA: A Shelf-Stable Reagent for Difluoromethylation.Organic Process Research & Development , 23(10), 2264–2270.

  • Fier, P. S., & Hartwig, J. F. (2013). Selective Difluoromethylation of Phenols.Angewandte Chemie International Edition , 52(7), 2092–2095.

  • Organic Syntheses. (2024). Difluoromethylation of Phenols: Preparation of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one.Org.[9] Synth. 101, 164-181.

Sources

Optimization

Technical Support Center: 6-Bromo-3-difluoromethoxy-2-nitrotoluene

Welcome to the technical support guide for the purification of 6-Bromo-3-difluoromethoxy-2-nitrotoluene. This resource is designed for researchers, medicinal chemists, and process development scientists who are working w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 6-Bromo-3-difluoromethoxy-2-nitrotoluene. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this intermediate and require high-purity material for subsequent synthetic steps. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven purification strategies for nitroaromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 6-Bromo-3-difluoromethoxy-2-nitrotoluene sample?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Typically, the synthesis involves the nitration of a substituted toluene precursor. Based on this, you can anticipate several classes of impurities. The nitration of toluene, for instance, is known to produce a mixture of isomers.[1][2]

Table 1: Potential Impurities and Their Origins

Impurity Class Specific Example(s) Origin Rationale
Isomeric Impurities Positional isomers (e.g., 2-Bromo-5-difluoromethoxy-6-nitrotoluene) Nitration Step The directing effects of the bromo, difluoromethoxy, and methyl groups on the aromatic ring can lead to the formation of various constitutional isomers during electrophilic nitration.[3]
Unreacted Starting Material 2-Bromo-5-difluoromethoxy-toluene Incomplete Reaction If the nitration reaction does not go to completion, the starting material will persist in the crude mixture.
Over-reaction Products Di-nitrated toluene derivatives Harsh Reaction Conditions Excessive temperature or a high concentration of nitrating agent can lead to the addition of a second nitro group to the aromatic ring.
Reagent Residues Residual acids (e.g., H₂SO₄, HNO₃) Work-up Step Inadequate quenching and washing during the work-up can leave residual mineral acids, which can degrade the product over time.

| Solvent Residues | Dichloromethane, Ethyl Acetate, etc. | Extraction/Purification | Incomplete removal of solvents used during extraction or a previous purification attempt. |

Q2: How do I perform an initial assessment of my crude product's purity?

A2: Before committing to a large-scale purification, a quick purity assessment is essential. Thin-Layer Chromatography (TLC) is the most effective initial technique.

  • Objective: To visualize the number of components in your crude mixture and establish a baseline for developing a column chromatography method.

  • Recommended TLC System: A good starting point for nitroaromatic compounds is a mobile phase of hexane and ethyl acetate.[4] Begin with a ratio of 4:1 (Hexane:Ethyl Acetate).

  • Interpretation:

    • A single, well-defined spot: Your material is likely of high purity. Recrystallization may be sufficient.

    • One major spot with faint, well-separated minor spots: Recrystallization is a strong candidate for purification.

    • Multiple spots, some of which are close together (low ΔRf): This indicates the presence of isomers or impurities with similar polarities. Column chromatography will be necessary for effective separation.[5]

Q3: My crude product is a yellow-to-brown oil. How can I get it to solidify for recrystallization?

A3: It is common for crude products to be oily due to the presence of impurities that depress the melting point. Before resorting to chromatography, you can attempt trituration.

Trituration is the process of washing the crude oil with a solvent in which your desired product is insoluble (or sparingly soluble), but the impurities are soluble.

  • Place the crude oil in a flask.

  • Add a small volume of a non-polar solvent, such as cold hexanes.

  • Using a glass rod, vigorously scratch the inside of the flask below the solvent level. This provides a nucleation site for crystallization.

  • Stir or sonicate the mixture. If successful, your product will precipitate as a solid, while the impurities remain dissolved in the hexane.

  • Isolate the solid by vacuum filtration and wash with more cold hexane.[4]

If trituration fails, the material should be purified directly by column chromatography.

Q4: Column chromatography is not separating the impurities effectively. What can I do to optimize the separation?

A4: Poor separation in column chromatography is a common issue that can be resolved by systematically adjusting several parameters. Column chromatography separates compounds based on their differential interactions with the stationary and mobile phases.[6]

  • Decrease the Polarity of the Mobile Phase: If your target compound and impurities are eluting too quickly (high Rf values), decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. This will increase the interaction of all components with the polar silica gel, improving separation.

  • Use a Gradient Elution: Start with a low-polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by slowly adding a more polar solvent.[4] This is particularly effective for separating compounds with a wide range of polarities.

  • Change the Solvent System: Sometimes, a different solvent system provides better selectivity. Consider switching from Hexane/Ethyl Acetate to a Dichloromethane/Hexane or Toluene/Hexane system.

  • Check Column Packing and Loading: Ensure your silica gel column is packed uniformly without any cracks or channels. The crude sample should be loaded onto the column in the minimum possible volume of solvent to ensure a tight starting band.

Q5: My final product is a pale yellow solid. Is this color normal?

A5: Yes, this is entirely normal. Aromatic nitro compounds are characteristically yellow.[4] The color is due to the electronic transitions of the nitro group conjugated with the aromatic system. A pale yellow, crystalline solid is often an indicator of high purity.

Purification Workflow and Decision Guide

The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a purified product.

G cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Purification Pathways cluster_3 Final Analysis start Crude Product (Post-Workup) tlc Perform TLC Analysis (e.g., 4:1 Hexane:EtOAc) start->tlc decision Analyze TLC Plate tlc->decision recryst Recrystallization (Solvent Screening Required) decision->recryst  Single Major Spot (ΔRf > 0.2) chrom Column Chromatography (Requires Method Development) decision->chrom Multiple/Close Spots (ΔRf < 0.2) or Oil triturate Trituration with Non-Polar Solvent decision->triturate  Oily Product final_product Purified Product recryst->final_product chrom->final_product triturate->recryst Solid Forms triturate->chrom Remains Oil analysis Confirm Purity & Identity (HPLC, NMR, MS, MP) final_product->analysis

Caption: Decision workflow for purifying crude 6-Bromo-3-difluoromethoxy-2-nitrotoluene.

Experimental Protocols

Protocol 1: Recrystallization via Solvent Screening

This protocol is designed to identify an optimal solvent for purifying a solid product. A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.

  • Solvent Selection: Place approximately 20-30 mg of your crude solid into several different test tubes.

  • Screening: To each tube, add a different solvent (e.g., isopropanol, ethanol, methanol, ethyl acetate, toluene) dropwise at room temperature until a slurry is formed. If the solid dissolves completely at room temperature, that solvent is unsuitable.

  • Heating: Heat the tubes that did not fully dissolve. Continue adding the solvent dropwise until the solid just dissolves completely.

  • Cooling: Allow the solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observation: The solvent that yields a large amount of crystalline precipitate is the best choice.

Table 2: Example Solvent Screening Results

Solvent Solubility (Cold) Solubility (Hot) Crystal Formation (On Cooling) Assessment
Hexane Insoluble Sparingly Soluble Poor Poor solvent
Dichloromethane Soluble Soluble None Unsuitable
Isopropanol Sparingly Soluble Soluble Abundant, well-formed crystals Excellent Candidate

| Water | Insoluble | Insoluble | None | Unsuitable |

  • Bulk Recrystallization: Once a solvent is chosen (e.g., isopropanol), dissolve the bulk crude material in the minimum amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly, collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]

Protocol 2: Gradient Flash Column Chromatography

This method is ideal for separating isomeric impurities or when recrystallization fails.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in 100% hexane. Pour the slurry into a column and pack it using gentle air pressure, ensuring a flat, stable bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve your crude product (e.g., 1 g) in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel (~2-3 g) and evaporate the solvent to dryness. Carefully layer the resulting dry powder onto the top of the column bed.

  • Elution: Begin eluting the column with 100% hexane.

  • Gradient Formation: Gradually and systematically increase the polarity of the mobile phase. A typical gradient for this class of compound might be:

    • 100% Hexane (2 column volumes)

    • 2% Ethyl Acetate in Hexane (4 column volumes)

    • 5% Ethyl Acetate in Hexane (4 column volumes)

    • 10% Ethyl Acetate in Hexane (until the product has fully eluted)

  • Fraction Collection & Analysis: Collect fractions throughout the elution process. Analyze the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 6-Bromo-3-difluoromethoxy-2-nitrotoluene.[4]

G cluster_column Chromatography Column (Silica Gel) p_top p_mid1 p_mid2 p_bottom A Less Polar Impurity (e.g., Starting Material) A->p_bottom Elutes First (Low Polarity, Weak Silica Interaction) B Target Compound (6-Bromo-3-difluoromethoxy-2-nitrotoluene) B->p_mid2 Elutes Second (Moderate Polarity) C More Polar Impurity (e.g., Di-nitro Product) C->p_mid1 Elutes Last (High Polarity, Strong Silica Interaction) MobilePhase Mobile Phase Flow (Increasing Polarity Gradient) MobilePhase->p_top

Caption: Principle of separation by column chromatography for the target compound.

References

  • US2858346A - Process of recrystallizing nitro explosives.
  • Nitration of Phenol and Purification by Column Chromatography Purpose . CDN. [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum . Agilent. [Link]

  • Separation of nitrotoluene isomers . Sciencemadness.org. [Link]

  • US2874196A - Method of crystallizing nitro products.
  • Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene . NOP. [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? . ResearchGate. [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns . Loughborough University Research Repository. [Link]

  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene . IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. NCBI. [Link]

  • Column Chromatography: Principles, Procedure, and Applications . Phenomenex. [Link]

  • Nitration and bromination of 3-toluene-p-sulphonamidoveratrole . RSC Publishing. [Link]

  • Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl, Biphenyl, and Toluene to Determine Steric . Digital Commons @ SPU - Seattle Pacific University. [Link]

  • DIFLUOROMETHOXYBENZENE DERIVATIVES AND THEIR USE AS INTERMEDIATES . European Patent Office - EP 1031555 B1. [Link]

  • XXXIV.-The Products of Nitration of Toluene . Zenodo. [Link]

  • Major product of bromination of m-nitrotoluene . Reddit. [Link]

  • Reaction of bromine / toluene and methyl benzoate and the nitration mixture . WordPress.com. [Link]

  • Electrophilic and free radical nitration of benzene and toluene with various nitrating agents . Proceedings of the National Academy of Sciences. [Link]

Sources

Troubleshooting

Technical Support Center: 6-Bromo-3-difluoromethoxy-2-nitrotoluene

The following technical guide is structured as a Tier-3 Support Knowledge Base for 6-Bromo-3-difluoromethoxy-2-nitrotoluene . It is designed for organic chemists and process engineers who require immediate, actionable so...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for 6-Bromo-3-difluoromethoxy-2-nitrotoluene . It is designed for organic chemists and process engineers who require immediate, actionable solutions for stability control and troubleshooting.

Status: Active | Topic: Stability & Troubleshooting | Role: Senior Application Scientist

Executive Summary

6-Bromo-3-difluoromethoxy-2-nitrotoluene is a densely functionalized scaffold used primarily as a precursor for kinase inhibitors and agrochemicals. Its utility stems from the orthogonal reactivity of its three handles: the aryl bromide (cross-coupling), the nitro group (reduction to aniline), and the difluoromethoxy moiety (


, a lipophilic H-bond donor).

However, this structural density creates specific stability challenges. The juxtaposition of the electron-withdrawing nitro group and the labile difluoromethoxy ether requires precise environmental controls. This guide addresses the three most common failure modes: hydrolytic cleavage , benzylic instability , and photochemical degradation .

Part 1: Critical Storage & Handling Protocols

Q: What are the non-negotiable storage conditions for this compound?

A: We treat this compound as a "Category B" sensitive intermediate. It is not spontaneously explosive, but it is chemically metastable.

ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°C Retards the slow hydrolysis of the

group and suppresses benzylic oxidation.
Atmosphere Argon or Nitrogen The ortho-nitro group activates the methyl group, making it susceptible to aerobic oxidation over time.
Light Amber Vial / Foil Nitro-aromatics undergo photochemical rearrangement (nitro-nitrite) leading to sample darkening and purity loss.
Container Borosilicate Glass Avoid metals. Trace iron (Fe) can catalyze the reduction of the nitro group or radical debromination.

Part 2: Troubleshooting Chemical Stability

Q: I see a new impurity peak at [M-50] in my LC-MS. What is happening?

A: You are observing acid-catalyzed hydrolysis of the difluoromethoxy group.

  • The Mechanism: The difluoromethoxy group (

    
    ) is generally stable, but in the presence of trace acid and moisture, it hydrolyzes to the corresponding phenol (3-hydroxy-...).
    
  • Mass Shift: The loss of the

    
     moiety results in a mass difference of exactly 50 Da (
    
    
    
    ;
    
    
    ;
    
    
    ? No, check the math:
    
    
    ).
  • Root Cause: This often happens if the compound is stored in unbuffered

    
     (which forms HCl over time) or if the synthesis workup was not neutralized completely.
    
  • Corrective Action: Wash the organic phase with saturated

    
     during workup. Add silver foil or 
    
    
    
    to NMR solvents if delays are expected.
Q: The reaction mixture turned deep purple/black upon adding a base. Is my product destroyed?

A: Likely, yes. This is the Janovsky-like Reaction or Benzylic Deprotonation .

  • The Science: The nitro group at the 2-position is ortho to the methyl group (toluene core).[1] Through induction and resonance, the nitro group significantly acidifies the benzylic protons.

  • The Failure: Strong bases (e.g., NaH, LDA, or even KOtBu) can deprotonate the methyl group, forming a resonance-stabilized nitronate anion. These anions are intensely colored (deep purple/black) and prone to oxidative dimerization (formation of bibenzyls) or polymerization.

  • Solution: Switch to milder bases (e.g.,

    
    , 
    
    
    
    ) or non-nucleophilic organic bases (DIPEA) if possible. If a strong base is required for a subsequent step, ensure the temperature is kept below -40°C.
Q: Is the nitro group thermally stable for scale-up?

A: Proceed with extreme caution.

  • Risk: Ortho-nitrohalobenzenes are energetic. While the bromine atom provides some "dead weight" to desensitize the molecule, the decomposition energy can still be significant.

  • Protocol: You must run a Differential Scanning Calorimetry (DSC) test before scaling above 10 grams. Look for an onset of decomposition below 200°C. If an exotherm is detected, do not distill this compound; purify via crystallization or column chromatography only.

Part 3: Visualizing Degradation Pathways

The following diagram maps the specific chemical vulnerabilities of 6-Bromo-3-difluoromethoxy-2-nitrotoluene based on environmental triggers.

StabilityMap cluster_prevention Prevention Strategies Compound 6-Bromo-3-difluoromethoxy- 2-nitrotoluene (Target) Phenol Impurity A: [M-50] (Hydrolysis Product) Compound->Phenol Trace Acid + H2O (e.g., acidic CDCl3) Dimer Impurity B: Dimer/Polymer (Deep Purple Tars) Compound->Dimer Strong Base (Benzylic Deprotonation) Photo Impurity C: Nitroso/Resin (Darkening) Compound->Photo UV/Visible Light (Storage Failure) P1 Buffer NMR Solvents P1->Phenol P2 Avoid NaH/LDA P2->Dimer P3 Amber Glass Storage P3->Photo

Caption: Figure 1. Primary degradation pathways. Red paths indicate chemical reaction failures; Yellow paths indicate storage failures.

Part 4: Recommended QC Workflow

When receiving a new batch or re-qualifying stored material, follow this logic to ensure experimental integrity.

QCWorkflow Start Start: Material Evaluation Visual 1. Visual Inspection (Is it dark/gummy?) Start->Visual NMR 2. H-NMR (CDCl3) Visual->NMR Looks OK Fail_Photo FAIL: Photodegradation Purify via SiO2 Visual->Fail_Photo Dark/Tarry CheckPeak Check 5.0-6.5 ppm (t, J=70Hz) NMR->CheckPeak Decision1 Is t(1/2) > 98%? Pass PASS: Proceed to Reaction Decision1->Pass Yes Decision1->Fail_Photo No (Other impurities) Missing Signal Missing/Weak? CheckPeak->Missing Missing->Decision1 No (Peak Present) Fail_Hydro FAIL: Hydrolysis (Phenol) Recrystallize Missing->Fail_Hydro Yes (Peak Gone)

Caption: Figure 2. Quality Control Decision Tree. The triplet at ~6.5 ppm is the diagnostic signal for the intact


 group.

Part 5: Experimental Data & Protocols

Physicochemical Reference Table
PropertyValueNotes
Molecular Weight 282.02 g/mol
Appearance Pale yellow solid/oilDarkens to orange/brown upon degradation.

H-NMR Diagnostic

6.50 ppm (t,

Hz)
The triplet confirms the intact

group [1].[2]
Solubility DCM, EtOAc, DMSOPoor solubility in water/hexanes.
Protocol: Purification of Degraded Material

If your compound has partially hydrolyzed (presence of phenol) or darkened, use this protocol. Do not distill.

  • Dissolution: Dissolve crude material in minimal Dichloromethane (DCM).

  • Wash: Wash with 1M

    
     (cold, rapid wash).
    
    • Why? The hydrolysis product (phenol) is acidic and will be extracted into the aqueous layer. The target compound (

      
      ) is neutral and remains in organics.
      
  • Dry: Dry organic layer over

    
     (neutral) rather than 
    
    
    
    (can be slightly acidic depending on source) or
    
    
    (basic).
  • Filtration: Filter through a short pad of silica gel to remove polar tars.

  • Concentration: Rotary evaporate at

    
    C.
    

References

  • Hu, M., et al. "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis." PMC (NIH), 2019.

    
     group). 
    
  • BenchChem Technical Guide. "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry." BenchChem, 2025.[3][4] (Details the metabolic stability and lipophilicity of the moiety).

  • Sigma-Aldrich Safety Data. "p-Nitrotoluene derivatives handling and safety." Merck KGaA, 2025. (General safety protocols for nitro-toluene scaffolds).

  • PubChem Compound Summary. "2-Bromo-3,6-difluorotoluene (Analogous Structure)." National Library of Medicine, 2025. (Used for inferring physicochemical hazards of the halogenated toluene core).

Sources

Optimization

Technical Support Center: Synthesis of 6-Bromo-3-difluoromethoxy-2-nitrotoluene

Ticket ID: #6B-DNT-SYNTH Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Guide for Regiocontrol and Difluoromethylation Efficiency[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #6B-DNT-SYNTH Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Guide for Regiocontrol and Difluoromethylation Efficiency[1]

Executive Summary

The synthesis of 6-Bromo-3-difluoromethoxy-2-nitrotoluene presents a classic "conflict of directors" challenge coupled with the handling of capricious fluorination reagents.[1] This molecule is a critical scaffold, often serving as a precursor for c-Met or ALK kinase inhibitors.[1]

This guide addresses the two primary bottlenecks reported by our user base:

  • The "Stalled" Difluoromethylation: Incomplete conversion of the phenol using sodium chlorodifluoroacetate.

  • The "Ambiguous" Bromination: Difficulty distinguishing and controlling the C6-bromo (target) vs. C4-bromo (impurity) regioselectivity.[1]

Module 1: The Difluoromethylation Step

Objective: Install the


 group on 2-nitro-m-cresol (3-hydroxy-2-nitrotoluene).[1]
The Protocol: Sodium Chlorodifluoroacetate Method

We recommend the Sodium Chlorodifluoroacetate (


)  route over chlorodifluoromethane gas (Freon-22) for better stoichiometry control and safety, provided specific parameters are met.

Reaction Scheme:



Troubleshooting Guide: Why is my reaction stalling?
SymptomProbable CauseCorrective Action
< 20% Conversion Moisture Overload: The difluorocarbene (

) intermediate reacts with water 1000x faster than the phenol.[1]
Ensure DMF is dry.[2] The reaction requires a small amount of water (proton source) but too much kills the carbene. Optimal Ratio: DMF:Water = 10:1 to 20:[1]1.
Starting Material Remains "Carbene Death": The reagent decomposed before reacting with the phenoxide.Do not mix all reagents cold and then heat slowly. The phenoxide must be formed first (Base + Phenol + Heat), then add the fluorinating agent at reaction temperature (

).[1]
Polymer/Tar Formation Thermal Runaway: Decarboxylation was too rapid.Use a semi-batch addition . Add the solid

in portions over 1-2 hours to the hot mixture.
FAQ: Mechanism & Stoichiometry

Q: Why do I need 2.0 - 3.0 equivalents of the reagent? A: The reaction proceeds via a difluorocarbene (


) intermediate. This species is highly unstable and prone to dimerization (forming tetrafluoroethylene) or hydrolysis. You must use a large excess to ensure enough carbene survives to trap the phenoxide.

Module 2: Regioselective Bromination

Objective: Brominate 3-(difluoromethoxy)-2-nitrotoluene at the C6 position.[1]

The Challenge: Directing Effects

The substrate has three directing groups:[3]

  • 
     (Pos 3):  Activator (Ortho/Para). Directs to C4  and C6 .
    
  • 
     (Pos 1):  Weak Activator (Ortho/Para). Directs to C6  and C4 .
    
  • 
     (Pos 2):  Strong Deactivator (Meta). Directs to C4  and C6 .
    

Convergence: All groups direct to C4 and C6. Differentiation:

  • C6 (Target): Para to the strongest activator (

    
    ) and Ortho to Methyl.
    
  • C4 (Impurity): Ortho to strongest activator (

    
    ) and Para to Methyl.
    

Expert Insight: In electrophilic aromatic substitution (EAS), the para-directing effect of the alkoxy group usually dominates. However, the bulky


 and the adjacent 

create a steric corridor that can complicate matters.[1]
Recommended Protocol: Acid-Catalyzed Bromination

Avoid radical conditions (NBS/AIBN) which will attack the methyl group (benzylic bromination).[1] Use standard EAS conditions.

Reagents:


 (1.1 eq) in Acetic Acid with catalytic 

or

. Temperature:

.
Troubleshooting Logic: Impurity Profiling

BrominationTroubleshooting Start Issue: Low Yield or Purity CheckImpurity Analyze Impurity Profile (HPLC/NMR) Start->CheckImpurity Benzylic Impurity: Benzylic Bromide (-CH2Br) CheckImpurity->Benzylic Peak at ~4.5 ppm (CH2) Isomer Impurity: C4-Bromo Isomer CheckImpurity->Isomer Coupling Constants Change Dibromo Impurity: Dibromo Species CheckImpurity->Dibromo Mass M+2, M+4 FixBenzylic Action: Exclude Light. Switch solvent to pure H2SO4 or TFA. Add radical scavenger. Benzylic->FixBenzylic FixIsomer Action: Lower Temperature. Switch to NBS/H2SO4 (milder). Recrystallize from EtOH. Isomer->FixIsomer FixDibromo Action: Reduce Br2 equivalents. Monitor reaction strictly. Dibromo->FixDibromo

Caption: Diagnostic logic for bromination side-products. High contrast nodes indicate critical decision points.

Module 3: Safety & Stability (Critical)[1]

Hazard: The combination of a Nitro group (oxidizer) and the thermal conditions required for Difluoromethylation (


) poses a thermal runaway risk.
  • DSC Check: Before scaling up (>10g), perform Differential Scanning Calorimetry. Ensure the decomposition onset of the reaction mixture is at least

    
     higher than your operating temperature.
    
  • Gas Evolution: The decarboxylation of

    
     generates massive amounts of 
    
    
    
    . Ensure your scrubber/venting system is sized for peak gas evolution, not just average flow.

Summary of Key Data

StepReagentKey ParameterTypical YieldCritical Pitfall
1. Difluoromethylation

/

Temp:

65-75%Moisture killing carbene; rapid addition causing foam-over.[1]
2. Bromination

/

/

Temp:

70-80%Radical bromination of methyl group (keep dark).[1]

References

  • Sperry, J. B., et al. (2012).[2] "A Robust Process for an mGluR5 Negative Allosteric Modulator: Difluoromethylation and Sonogashira Coupling on Large Scale." Organic Process Research & Development, 16(11), 1854–1860. [Link] (Authoritative source for the sodium chlorodifluoroacetate protocol on scale).

  • Fier, P. S., & Hartwig, J. F. (2013). "Selective Difluoromethylation of Phenols, Thiophenols, and Heterocycles." Journal of the American Chemical Society. (General mechanistic insight into difluorocarbene reactivity).
  • Hu, J., Zhang, W., & Ni, C. (2014). "Synthesis of difluoromethyl ethers, thioethers, and selenoethers." Chemistry of Organofluorine Compounds. (Review of directing effects and stability of OCF2H groups).
  • Org. Syn. Coll. Vol. 1, 1941. "Bromination of Nitrotoluenes." [Link] (Foundational text for regioselectivity in nitrotoluene bromination).

Sources

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-3-difluoromethoxy-2-nitrotoluene

Status: Operational Ticket ID: SC-OCHF2-BR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Scale-Up Challenge Scaling up the synthesis of 6-Bromo-3-difluoromethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-OCHF2-BR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Scale-Up Challenge

Scaling up the synthesis of 6-Bromo-3-difluoromethoxy-2-nitrotoluene presents a classic process chemistry conflict: balancing the hazardous thermodynamics of difluoromethylation with the strict regiochemical requirements of electrophilic aromatic substitution.

This molecule is a dense functional array: a deactivated nitro-aromatic core that must be selectively brominated at the C6 position while maintaining a sensitive difluoromethyl ether. This guide addresses the three primary bottlenecks identified in pilot-plant transfers:

  • The Difluoromethylation Bottleneck: Managing gas-liquid mass transfer (Freon-22) vs. solid reagent decomposition.

  • Regioselective Bromination: Preventing the formation of the C4-isomer and over-brominated impurities.

  • Safety Engineering: Handling the exotherms of nitrotoluene functionalization.

Module 1: The Difluoromethylation Step

Context: Converting 3-methyl-2-nitrophenol to its difluoromethyl ether. The Dilemma: Lab-scale synthesis often uses sodium chlorodifluoroacetate (solid), but this is cost-prohibitive and chemically unstable at multi-kilo scale. The industrial standard is Chlorodifluoromethane (ClCHF₂, Freon-22) gas, despite regulatory hurdles.

Protocol A: Gas-Phase Difluoromethylation (Preferred for >1kg Scale)
  • Reagents: 3-Methyl-2-nitrophenol (1.0 eq), ClCHF₂ gas (excess), KOH (aqueous, 40%), Toluene/Acetonitrile (solvent), TBAB (Phase Transfer Catalyst).

  • Critical Parameter: This is a biphasic reaction dependent on the interfacial surface area.

Step-by-Step Workflow:

  • Charge: Load phenol, toluene, and TBAB (0.05 eq) into a pressure reactor (Hastelloy or SS316).

  • Base Addition: Add 40% aq. KOH. The phenol deprotonates to the phenoxide (dark red/orange color change).

  • Heat & Pressurize: Heat to 60–70°C. Introduce ClCHF₂ gas to maintain a pressure of 3–5 bar.

  • Agitation: High-shear stirring is mandatory (>400 RPM for 5L reactors) to maximize the gas-liquid-liquid interface.

  • Completion: Monitor consumption of phenol by HPLC.

Troubleshooting Guide: Difluoromethylation
SymptomProbable CauseCorrective Action
Stalled Conversion (<50%) "Salting out" of the catalyst.The aqueous phase has become too ionic (KCl formation). Add water to redissolve salts or add fresh TBAB.
Hydrolysis Product (Phenol returns) pH drift / Carbenoid hydrolysis.The difluorocarbene (:CF₂) intermediate hydrolyzes if the organic phase is too wet or agitation is poor. Increase stirring speed; ensure Toluene is dry.
Runaway Exotherm Rapid carbene generation.ClCHF₂ addition rate is too high. Link gas flow controller to internal temperature (cascade control).

Module 2: Regioselective Bromination

Context: Installing the bromine at C6 (Para to -OCHF₂, Ortho to -CH₃). The Challenge: The -OCHF₂ group is an ortho/para director, but weaker than a free phenol. The -NO₂ group at C2 is a strong meta director.

  • Target (C6): Para to -OCHF₂, Meta to -NO₂. (Synergistic direction).

  • Impurity (C4): Ortho to -OCHF₂, Meta to -NO₂. (Sterically crowded, but possible).

Protocol B: Controlled Bromination
  • Reagents: 3-Difluoromethoxy-2-nitrotoluene, NBS (N-Bromosuccinimide) OR Br₂/Fe, Acetonitrile or DMF.

  • Recommendation: Use NBS in DMF for pilot scale to avoid handling elemental bromine and to improve regioselectivity via milder kinetics.

Step-by-Step Workflow:

  • Dissolution: Dissolve intermediate in DMF (5 vol).

  • Temperature: Cool to 0–5°C. Lower temperature favors the kinetic product (C6) over the thermodynamic mix.

  • Addition: Add NBS (1.05 eq) portion-wise over 2 hours.

  • Quench: Pour into ice water/sodium bisulfite solution to destroy excess oxidant.

Troubleshooting Guide: Bromination
SymptomProbable CauseCorrective Action
High levels of C4-isomer (>5%) Temperature too high.Reaction ran >25°C. Repeat at -10°C. If persistent, switch solvent to MeCN (less polar) to tighten the transition state.
Benzylic Bromination (Side Chain) Radical mechanism active.Light exposure or presence of radical initiators. Wrap reactor in foil; add radical scavenger (BHT) if necessary.
Incomplete Reaction NBS degradation.NBS degrades with moisture. Check reagent quality (should be white, not yellow).

Module 3: Visualization & Logic

Diagram 1: Synthetic Decision Tree & Process Flow

G Start Start: 3-Methyl-2-nitrophenol Decision1 Scale > 100g? Start->Decision1 RouteA Route A: Solid Reagent (Na ClCF2COO) Solvent: DMF/NMP Temp: 90-110°C Decision1->RouteA No (Lab Scale) RouteB Route B: Gas Reagent (ClCHF2 / Freon-22) Solvent: Toluene/Aq KOH Temp: 60°C, Pressure: 3 bar Decision1->RouteB Yes (Pilot Scale) Intermed Intermediate: 3-Difluoromethoxy-2-nitrotoluene RouteA->Intermed Risk: Decarboxylation Exotherm RouteB->Intermed Risk: Pressure Mass Transfer Bromination Bromination Step Reagent: NBS vs Br2 Intermed->Bromination RegioCheck Regio-Control Check (HPLC) Bromination->RegioCheck Product Target: 6-Bromo-3-difluoromethoxy-2-nitrotoluene RegioCheck->Product Major (C6) Impurity Impurity Trap: C4-Isomer or Benzylic Br RegioCheck->Impurity Minor (C4)

Caption: Process flow decision tree highlighting the divergence between lab-scale (solid reagent) and pilot-scale (gas reagent) difluoromethylation strategies.

Module 4: Safety & Thermodynamics (The "Self-Validating" System)

In process chemistry, a "self-validating" system implies that the process parameters (temperature, pressure) inherently limit dangerous excursions.

  • Thermal Runaway in Nitrotoluenes:

    • Risk: Nitrotoluenes have high decomposition energies. The introduction of the -OCHF₂ group adds thermal instability.

    • Control: Never distill the crude intermediate to dryness above 100°C. The difluoromethoxy group can eliminate HF at high temperatures, leading to polymerization.

    • Validation: Perform DSC (Differential Scanning Calorimetry) on the crude reaction mixture before scale-up. Ensure the "Onset of Decomposition" is >50°C higher than your maximum process temperature.

  • Pressure Management (Freon-22):

    • Risk: Vessel over-pressurization if cooling fails.

    • Control: Use a "feed-on-demand" setup. The gas regulator should only open if the reactor pressure drops below the setpoint (indicating consumption). If the reaction stops (cooling failure), consumption stops, and gas flow cuts off automatically.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Chlorodifluoroacetate (SCDA) for the 5kg batch to avoid gas handling?

  • Answer: Technically yes, but inadvisable. SCDA requires temperatures of 90–110°C to release the carbene. At this scale, the accumulation of unreacted reagent followed by a sudden decomposition can lead to a "shot" exotherm that exceeds cooling capacity. If you must use SCDA, dose it as a slurry over 6 hours; do not add it all at once.

Q2: My bromination yield is good, but I see 10% of a side product that isn't the C4 isomer. What is it?

  • Answer: Check for benzyl bromide formation (bromination at the methyl group). This occurs if the reaction mixture is exposed to light or if the temperature is too high (>40°C), favoring the radical pathway over the ionic aromatic substitution.

Q3: How do I remove the inorganic salts after the difluoromethylation?

  • Answer: The byproduct is KCl or NaCl. These are water-soluble. However, the phase separation can be tricky due to the surfactants (TBAB). Use a warm water wash (40°C) and consider adding a demulsifier (like brine or a specific surfactant breaker) if the rag layer persists.

References

  • Hu, J., et al. (2011). "Reagents for Difluoromethylation."[1][2][3] Chemical Reviews, 111(10), 6131–6168. (Grounding: Comprehensive review of difluoromethylation reagents including Freon-22 and solid alternatives).

  • Zafrani, Y., et al. (2016). "Sodum Chlorodifluoroacetate: A Practical Reagent for Difluoromethylation." Journal of Organic Chemistry, 81(20), 9612-9618. (Grounding: Protocols for solid-state reagent handling).

  • Org. Synth. (2024).[1] "Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate." Organic Syntheses, 101, 164-180.[1] (Grounding: Detailed lab-scale procedure and safety notes).

  • Gottfried, K., et al. (2025). "Regioselective terminal bromination of fluorinated oligophenylenes." Chemical Communications.[4] (Grounding: Insights into regioselectivity of bromination on fluorinated aromatic rings).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to Structural Validation: ^1H NMR of 6-Bromo-3-difluoromethoxy-2-nitrotoluene

The following guide details the structural validation of 6-Bromo-3-difluoromethoxy-2-nitrotoluene using ^1H NMR spectroscopy. This document is designed for medicinal chemists and analytical scientists requiring a robust...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural validation of 6-Bromo-3-difluoromethoxy-2-nitrotoluene using ^1H NMR spectroscopy. This document is designed for medicinal chemists and analytical scientists requiring a robust reference for intermediate verification in drug discovery workflows.

Executive Summary & Structural Logic

6-Bromo-3-difluoromethoxy-2-nitrotoluene is a densely functionalized aromatic intermediate, often utilized in the synthesis of kinase inhibitors.[1] Its ^1H NMR spectrum provides a unique "fingerprint" due to the electronic interplay between the electron-withdrawing nitro (-NO


) and difluoromethoxy (-OCHF

) groups, and the steric crowding of the toluene core.
The "Diagnostic Triad"

To validate this structure, the analyst must confirm three distinct spectral features (The Diagnostic Triad):

  • The Difluoromethoxy Triplet: A characteristic triplet (

    
     Hz) in the aromatic region, distinguishing it from methoxy analogs or hydrolyzed phenols.[1]
    
  • The Ortho-Coupled Aromatic System: Two doublets (

    
     Hz) corresponding to protons at C4 and C5, confirming the 2,3,6-substitution pattern.[1]
    
  • The Deshielded Methyl Singlet: A methyl group shifted downfield (

    
     ppm) due to the ortho-nitro and ortho-bromo environment.[1]
    

Theoretical Structural Analysis

Before data interpretation, we must establish the causal link between structure and spectral shift.

  • The Core: Toluene (Methyl at C1).[1]

  • Substituents:

    • -NO

      
       (C2):  Strongly deshielding (anisotropic and inductive).[1] Shifts ortho-methyl and meta-protons downfield.
      
    • -OCHF

      
       (C3):  Inductively withdrawing but resonance donating.[1] The fluorine atoms cause massive splitting of the attached proton.
      
    • -Br (C6): Inductively withdrawing.[1] Deshields the adjacent C5 proton.

Predicted Shift Logic:

  • H

    
    :  The proton on the difluoromethoxy group is split by two equivalent fluorine atoms (
    
    
    
    ).[1] This creates a triplet with a massive coupling constant (
    
    
    Hz).[1]
  • H

    
     & H
    
    
    
    :
    These protons are ortho to each other.[1]
    • H

      
       (ortho to Br, para to NO
      
      
      
      ):
      Significantly deshielded by the para-nitro group.[1]
    • H

      
       (ortho to OCHF
      
      
      
      , meta to NO
      
      
      ):
      Less deshielded than H
      
      
      .[1]
    • Result: An AB system (two doublets) in the aromatic region.[1][2]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this standardized acquisition protocol.

NMR_Workflow Sample Solid Sample (10-15 mg) Solvent Solvent Selection CDCl3 (Standard) DMSO-d6 (Polarity Check) Sample->Solvent Prep Preparation Filter through cotton Volume: 0.6 mL Solvent->Prep Acq Acquisition Pulse: 30° Relaxation: 1.0s Scans: 16-64 Prep->Acq Process Processing LB = 0.3 Hz Baseline Correction Acq->Process

Figure 1: Standardized sample preparation and acquisition workflow for intermediate validation.

Methodological Specifics
  • Solvent: CDCl

    
      is the primary choice (
    
    
    
    7.26 ppm) to prevent solvent peak overlap with the -OCHF
    
    
    triplet.[1] Use DMSO-d
    
    
    only if solubility is poor, noting that the water peak (
    
    
    ppm) may interfere with methyl signals.[1]
  • Frequency: Minimum 400 MHz is recommended to resolve the aromatic AB system from the -OCHF

    
     satellite peaks.[1]
    

Comparative Analysis & Data Interpretation

A. The Target Spectrum (CDCl , 400 MHz)

The following table summarizes the expected chemical shifts and coupling constants for 6-Bromo-3-difluoromethoxy-2-nitrotoluene.

Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Structural Justification
Ar-CH

2.45 – 2.55 Singlet (s)3H-Deshielded by ortho-NO

and ortho-Br.[1]
-OCHF

6.50 – 6.70 Triplet (t)1H

Characteristic geminal H-F coupling.[1]
Ar-H (C4) 7.20 – 7.35 Doublet (d)1H

Ortho to -OCHF

, shielded relative to H5.[1]
Ar-H (C5) 7.60 – 7.80 Doublet (d)1H

Ortho to -Br, Para to -NO

(Strongly deshielded).[1]
B. Comparative "Alternatives": Distinguishing Impurities

In drug development, the "alternative" is often the wrong isomer or a failed reaction.

Comparison 1: The Regioisomer (4-Bromo isomer)[1]
  • Alternative Structure: 4-Bromo-3-difluoromethoxy-2-nitrotoluene.[1]

  • Differentiation:

    • Target Product: H4 and H5 are ortho (

      
       Hz).[1]
      
    • Alternative: Protons would be at C5 and C6 (ortho) OR C6 and C2 (para/meta depending on synth). If the synthesis routes through nitration of a different precursor, you might get para-coupling (singlets or weak

      
       Hz) or a different substitution pattern.[1]
      
    • Key Check: If you see two singlets or weak meta-coupling in the aromatic region, you have the wrong isomer.

Comparison 2: The Hydrolysis Impurity (Phenol)[1]
  • Alternative Structure: 6-Bromo-3-hydroxy-2-nitrotoluene.[1]

  • Differentiation:

    • Target Product: Distinct triplet at 6.5–6.7 ppm.[1]

    • Alternative: Absence of the triplet. Presence of a broad singlet (exchangeable -OH) typically

      
       ppm or variable.[1]
      
    • Key Check: Loss of the triplet confirms hydrolysis of the difluoromethoxy group.

Comparison 3: Solvent Effects (CDCl

vs. DMSO-d

)
FeatureCDCl

(Recommended)
DMSO-d

(Alternative)
-OCHF

Shift

ppm
Shifts downfield (

ppm) due to H-bonding/polarity.[1]
Resolution High (Sharp peaks)Potential broadening; viscosity effects.[1]
Water Peak ~1.56 ppm (Non-interfering)~3.33 ppm (Can obscure impurities).[1]

Structural Validation Logic Tree

Use this decision tree to interpret your raw data.

Logic_Tree Start Analyze 1H NMR Spectrum Check_Triplet Is there a triplet at 6.5-6.9 ppm (J ~ 72 Hz)? Start->Check_Triplet Yes_Triplet Difluoromethoxy group CONFIRMED Check_Triplet->Yes_Triplet Yes No_Triplet Check for Broad Singlet (Phenol Impurity?) Check_Triplet->No_Triplet No Check_Aromatic Analyze Aromatic Region (7.0 - 8.0 ppm) Yes_Triplet->Check_Aromatic Ortho_Coup Two Doublets (J ~ 8.5 Hz) Target: 2,3,6-Substituted Check_Aromatic->Ortho_Coup AB System Meta_Para Singlets or Weak Coupling WARNING: Regioisomer Check_Aromatic->Meta_Para Other Pattern

Figure 2: Logic tree for validating the 6-Bromo-3-difluoromethoxy-2-nitrotoluene structure.

References

  • ChemicalBook. (n.d.).[1] 4-(Difluoromethoxy)nitrobenzene 1H NMR Spectrum. Retrieved from (Validated shift of OCHF2 group in nitro-aromatics).[1]

  • Royal Society of Chemistry. (2016).[1] Supporting Information: Synthesis of Difluoromethoxy Derivatives. Retrieved from (Coupling constants for -OCHF2).[1]

  • National Academy of Sciences of Ukraine. (2025).[1] Substitution of the Difluoromethoxy Group in Aromatic Nitro Compounds. Retrieved from (Comparative shifts for ortho-nitro difluoromethoxy protons).

  • Fisher Scientific. (n.d.).[1] 2-Bromo-6-nitrotoluene Specifications. Retrieved from (Base structure data).[1]

Sources

Comparative

Comparative Characterization Guide: 13C NMR Profiling of 6-Bromo-3-difluoromethoxy-2-nitrotoluene

Strategic Overview The structural validation of 6-Bromo-3-difluoromethoxy-2-nitrotoluene presents a unique analytical challenge due to the crowded substitution pattern on the aromatic ring. While H NMR is often the first...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The structural validation of 6-Bromo-3-difluoromethoxy-2-nitrotoluene presents a unique analytical challenge due to the crowded substitution pattern on the aromatic ring. While


H NMR is often the first line of defense, it can be ambiguous in tetrasubstituted benzene systems where proton coupling networks are truncated.

Why


C NMR is Critical for This Molecule: 
  • The Fluorine Signature: The difluoromethoxy (-OCHF

    
    ) group creates a distinct splitting pattern that serves as a definitive "fingerprint," distinguishing the product from non-fluorinated precursors.
    
  • Regioisomer Discrimination: The specific chemical shifts of the aromatic carbons—heavily influenced by the orthogonal electronic effects of the Nitro (EWG), Bromo (EWG), and Methyl (EDG) groups—allow for the precise differentiation of the 6-bromo target from potential 4-bromo or 5-bromo isomers formed during non-selective bromination.

This guide provides a comparative framework to validate the target structure against its most common synthetic impurities and isomers.

Critical Spectral Features (The "Fingerprint")

The most diagnostic feature of this molecule is the coupling between the


C nuclei and the 

F nuclei in the difluoromethoxy group. These signals must be resolved clearly to confirm the successful alkylation of the phenol precursor.
The OCHF Anomaly

Unlike a standard methoxy group (singlet ~55 ppm), the difluoromethoxy carbon appears as a triplet in the


C NMR spectrum due to splitting by two equivalent fluorine atoms.
FeatureChemical Shift (

)
MultiplicityCoupling Constant (

)
Mechanistic Cause
-OCHF

Carbon
116.0 – 117.5 ppm Triplet (

)

Hz
Direct one-bond coupling to two

F nuclei (

).
Aromatic C3 140.0 – 145.0 ppm Triplet (

)

Hz
Long-range coupling through the oxygen atom. Often appears as a broadened peak.

Analyst Note: The


 coupling of ~260 Hz is massive. On a standard 100 MHz carbon scale (where 1 ppm = 100 Hz), this triplet spans nearly 5.2 ppm. Ensure your spectral window is wide enough and do not mistake these satellite peaks for impurities.

Comparative Analysis: Target vs. Alternatives

The following table compares the theoretical chemical shifts of the target molecule against its likely regioisomer (4-Bromo isomer) and the unreacted precursor (Phenol).

Structure Reference:

  • Target: 6-Bromo-3-difluoromethoxy-2-nitrotoluene

  • Alternative (Isomer): 4-Bromo-3-difluoromethoxy-2-nitrotoluene (Common byproduct of bromination)

  • Precursor: 6-Bromo-3-hydroxy-2-nitrotoluene

Comparative Chemical Shift Data (CDCl )
Carbon PositionAssignmentTarget (6-Br)

(ppm)
Isomer (4-Br)

(ppm)
Precursor (OH)

(ppm)
Diagnostic Logic
Methyl Ar-C H

17.5 14.2 17.2The 6-Br exerts steric compression on the methyl, deshielding it slightly compared to the 4-Br isomer.
C-OCHF

Aliphatic116.5 (

)
116.5 (

)
N/A Absence of this triplet confirms unreacted precursor.
C2 C-NO

143.0 141.5 138.0Nitro ipso carbon.
C3 C-O-R142.5 146.0 152.0Phenolic carbon shifts upfield (~10 ppm) upon alkylation with CHF

.
C6 (vs C4) C-Br114.0 128.0 (C4) 112.0KEY DIFFERENTIATOR: C-Br is shielded. If the signal at ~114 ppm is a quaternary C, it's 6-Br. If C4 (protonated) is here, it's the isomer.

Note: Values are predicted based on substituent increment additivity rules and literature analogs [1, 2].

Experimental Protocol

To resolve the C-F coupling and low-intensity quaternary carbons, the following high-fidelity protocol is required.

A. Sample Preparation[1][2][3]
  • Mass: Weigh 30–50 mg of the solid analyte. (Higher concentration is needed for

    
    C due to splitting reducing peak height).
    
  • Solvent: Dissolve in 0.6 mL CDCl

    
      (Chloroform-d).
    
    • Alternative: DMSO-

      
       can be used if solubility is poor, but expect solvent peaks to obscure the 39-40 ppm region.
      
  • Filtration: Filter through a glass wool plug if any turbidity remains. Paramagnetic particulates (e.g., from iron reduction steps) will broaden the triplet signals.

B. Acquisition Parameters (400 MHz Instrument equivalent)
  • Nucleus:

    
    C 
    
    
    
    H
    
    
    (Proton Decoupled).
  • Spectral Width: -10 to 220 ppm.[1]

  • Relaxation Delay (D1): 3.0 seconds . (Crucial: Quaternary carbons C2, C3, and C6 relax slowly. Short D1 leads to missing peaks).

  • Scans (NS): Minimum 1024 scans . The OCHF

    
     signal is split into a 1:2:1 triplet, reducing the intensity of the center line by 50% and outer lines by 75% compared to a singlet.
    
  • Temperature: 298 K (25°C).

Decision Logic & Workflow

The following diagram outlines the logical flow for confirming the structure based on the acquired spectral data.

NMR_Workflow Start Acquire 13C{1H} Spectrum (CDCl3, >1024 Scans) Check_Triplet Check 115-118 ppm region Is there a Triplet (J ~260Hz)? Start->Check_Triplet No_Triplet No Triplet Found Check_Triplet->No_Triplet No Yes_Triplet Triplet Confirmed (OCHF2 Group Present) Check_Triplet->Yes_Triplet Yes Identify_Impurity Identify Impurity: - Singlet ~55 ppm = Methoxy analog - No signal = Unreacted Phenol No_Triplet->Identify_Impurity Check_CBr Analyze C-Br Position Look for shielded quaternary C at ~112-115 ppm Yes_Triplet->Check_CBr Is_C6 Signal Present at ~114 ppm (C6-Br) Check_CBr->Is_C6 Yes Is_C4 Signal Absent at ~114 ppm (Likely C4-Br isomer) Check_CBr->Is_C4 No Final_Valid VALIDATION SUCCESS: 6-Bromo-3-difluoromethoxy-2-nitrotoluene Is_C6->Final_Valid Final_Invalid VALIDATION FAILED: Regioisomer Identified Is_C4->Final_Invalid

Caption: Logical workflow for structural verification of 6-Bromo-3-difluoromethoxy-2-nitrotoluene, prioritizing the detection of the difluoromethoxy triplet and the regiochemical assignment of the bromine atom.

References

  • Hu, J., et al. "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation." Chemical Science, via Royal Society of Chemistry. (Provides characteristic OCHF

    
     shifts and coupling constants). Link
    
  • BenchChem. "A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings." (Methodology for calculating substituent additivity effects). Link

  • Breitmaier, E., & Voelter, W. "Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry." VCH Publishers. (Standard reference for C-F coupling constants).
  • Organic Syntheses. "Synthesis of brominated nitrotoluene derivatives." Org.[2][1][3] Synth. (Context for synthetic precursors and likely impurities). Link

Sources

Validation

Comparative Guide to Mass Spectrometry Modalities for 6-Bromo-3-difluoromethoxy-2-nitrotoluene

This guide provides an in-depth technical analysis of the mass spectrometry (MS) profiling of 6-Bromo-3-difluoromethoxy-2-nitrotoluene , a critical intermediate in the synthesis of agrochemicals and pharmaceutical kinase...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) profiling of 6-Bromo-3-difluoromethoxy-2-nitrotoluene , a critical intermediate in the synthesis of agrochemicals and pharmaceutical kinase inhibitors.[1]

Executive Summary & Molecule Profile

6-Bromo-3-difluoromethoxy-2-nitrotoluene is a poly-functionalized aromatic scaffold.[1] Its analysis is complicated by the competing fragmentation pathways of its three electron-withdrawing groups (Nitro, Bromo, Difluoromethoxy) and the steric "Ortho Effect" between the methyl and nitro groups.

This guide compares the two primary ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —and provides a definitive protocol for distinguishing this specific regioisomer from its byproducts.

Physicochemical Profile
PropertyValueMS Significance
Formula C₈H₆BrF₂NO₃Distinctive isotopic envelope due to Br.[1]
Monoisotopic Mass 280.9499 (⁷⁹Br)Base peak for high-resolution matching.[1]
Isotopic Pattern M (100%) : M+2 (97.3%)The "Twin Peak" signature of Bromine is the primary identifier.
Key Structural Feature 1-Methyl, 2-NitroOrtho Effect: Facilitates unique [M-OH]⁺ fragmentation.[1]

Comparative Analysis: Ionization Modalities

For comprehensive characterization, a dual-method approach is recommended. The table below contrasts the performance of EI (GC-MS) versus ESI (LC-MS).

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Utility Structural Elucidation & Library Matching.[1]Trace Quantification & Purity Profiling.[1]
Ionization Energy Hard (70 eV).[1][2]Soft (Thermal/Voltage).
Molecular Ion (M⁺) Weak to Moderate intensity.High intensity (often as adducts or [M]⁻).
Fragmentation Rich, pattern-heavy (fingerprint).[1]Minimal (requires MS/MS for fragments).
Sensitivity Moderate (ng range).[1]High (pg range).
Best Mode Positive (Radical Cation M⁺˙).[1]Negative Mode (ESI-) is superior due to electron-capturing NO₂/Br groups.[1]
Recommendation Use for Identification of the synthesized intermediate.Use for Reaction Monitoring (starting material consumption).
Decision Matrix: When to use which?
  • Scenario A: Confirming Regiochemistry. Use EI . The "Ortho Effect" fragmentation is most distinct in high-energy ionization.

  • Scenario B: Detecting <0.1% Impurities. Use Negative Mode ESI . The nitro group has high electron affinity, forming stable radical anions

    
     or 
    
    
    
    .[1]

Fragmentation Mechanisms & Pathways

Understanding the fragmentation logic is essential for validating the compound's identity.[3]

The "Ortho Effect" (Crucial for Isomer ID)

The defining feature of this molecule is the 1-Methyl, 2-Nitro arrangement. Upon EI ionization, the nitro oxygen abstracts a proton from the ortho-methyl group, leading to the loss of a hydroxyl radical (•OH, 17 Da).

  • Observation: A distinct peak at m/z 264/266 ([M-17]⁺).[1]

  • Significance: If the nitro group were at position 4 (para), this mechanism is geometrically impossible. Presence of [M-17] confirms the 2-nitro position. [1]

Difluoromethoxy Stability

The


 group typically fragments via the loss of a difluorocarbene (:CF₂, 50 Da) or the formyl radical equivalent.
  • Observation: Transition from m/z 281 → 231 ([M-CF₂]⁺).

Visualization of Fragmentation Tree

The following diagram maps the primary dissociation pathways observed in EI-MS.

FragmentationPathways Parent Molecular Ion (M+.) m/z 281 / 283 (Twin Peaks) Ortho [M - OH]+ m/z 264 / 266 (Ortho Effect Marker) Parent->Ortho - •OH (17 Da) 1,2-Interaction LossNO2 [M - NO2]+ m/z 235 / 237 Parent->LossNO2 - •NO2 (46 Da) LossCF2 [M - CF2]+ m/z 231 / 233 Parent->LossCF2 - :CF2 (50 Da) ArylCation Aryl Cation [C7H4BrF2O]+ Ortho->ArylCation - NO / CO LossNO2->ArylCation FinalFrag Ring Degradation (Loss of Br/CO) ArylCation->FinalFrag

Caption: Figure 1. EI-MS Fragmentation pathway.[1][3][4] The green path (Ortho Effect) is the specific diagnostic for the 2-nitro/1-methyl arrangement.

Experimental Protocol: Validated Workflow

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL Methanol (LC-MS grade) . Acetonitrile is a viable alternative, but Methanol promotes better ionization for nitro-aromatics in negative mode.[1]

  • Filtration: Pass through a 0.2 µm PTFE filter to remove insoluble synthesis byproducts (e.g., inorganic salts).

  • Dilution:

    • For EI (GC-MS): Dilute to 100 ppm in Dichloromethane.

    • For ESI (LC-MS): Dilute to 1 ppm in 50:50 Methanol:Water (with 5mM Ammonium Acetate if using Negative Mode).[1]

Phase 2: Instrument Parameters (Agilent/Thermo/Waters Generic)
Method A: GC-MS (Structural Confirmation)[1]
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • Source: 230°C, 70 eV.

  • Scan Range: m/z 50–500.

Method B: LC-MS/MS (Purity & Quant)[1]
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Positive Mode) OR 5mM Ammonium Acetate (Negative Mode).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Negative Mode (Recommended).

    • Reasoning: The nitro group facilitates electron capture. Look for

      
       (m/z 281) or 
      
      
      
      adducts.[1]

Regioisomer Discrimination Guide

A common synthesis risk is the formation of the 4-nitro isomer or 5-bromo isomer . Use this checklist to validate your product.

DiagnosticTarget: 6-Bromo-3-difluoromethoxy-2-nitrotoluene Isomer: 4-Nitro Analog
[M-17] Peak (EI) Present & Distinct. (Due to Methyl-Nitro proximity).[1]Absent. (Nitro is too far for H-abstraction).
Retention Time Typically elutes earlier on non-polar GC columns due to internal H-bonding/shielding (Ortho effect reduces polarity).[1]Elutes later (more polar interaction with stationary phase).
Br Isotope Ratio 1:1 (79Br : 81Br).[1]1:1 (Identical - cannot use to distinguish).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Definitive text on the "Ortho Effect" in mass spectrometry).
  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Nitro-Toluene Derivatives. National Institute of Standards and Technology. [Link][1]

  • Holcapek, M., et al. (2010). Structural analysis of nitro-aromatic compounds using electrospray ionization and atmospheric pressure chemical ionization. Journal of Mass Spectrometry.
  • European Patent Office. (2000). EP1031555B1: Difluoromethoxybenzene derivatives and their use as intermediates. (Source of synthesis and characterization data for this specific chemical class). [Link]

Sources

Comparative

spectroscopic comparison of 6-Bromo-3-difluoromethoxy-2-nitrotoluene isomers

Spectroscopic Comparison Guide: 6-Bromo-3-difluoromethoxy-2-nitrotoluene Isomers Executive Summary The precise structural characterization of polysubstituted benzene derivatives is a critical checkpoint in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Comparison Guide: 6-Bromo-3-difluoromethoxy-2-nitrotoluene Isomers

Executive Summary

The precise structural characterization of polysubstituted benzene derivatives is a critical checkpoint in pharmaceutical intermediate validation. 6-Bromo-3-difluoromethoxy-2-nitrotoluene (CAS 1805527-71-2) serves as a high-value scaffold for kinase inhibitors and agrochemicals. Due to the directing effects of the methyl, nitro, and difluoromethoxy groups, electrophilic aromatic substitution (e.g., bromination) often yields a mixture of regioisomers, primarily the 6-bromo (target) and 4-bromo (impurity) variants.

This guide provides a definitive spectroscopic protocol to distinguish the target molecule from its regioisomers, utilizing Nuclear Overhauser Effect (NOE) NMR spectroscopy as the primary determinant, supported by


F NMR  and coupling constant analysis.

Structural Landscape & Isomer Analysis

To accurately interpret spectroscopic data, one must first map the proton environments of the potential isomers formed during synthesis (typically bromination of 3-difluoromethoxy-2-nitrotoluene).

FeatureTarget: 6-Bromo Isomer Common Impurity: 4-Bromo Isomer Minor Impurity: 5-Bromo Isomer
Structure 1-Me, 2-NO

, 3-OCHF

, 6-Br
1-Me, 2-NO

, 3-OCHF

, 4-Br
1-Me, 2-NO

, 3-OCHF

, 5-Br
Aromatic Protons H4, H5H5, H6H4, H6
Coupling (

)
Ortho (

Hz)
Ortho (

Hz)
Meta (

Hz)
Methyl Environment Flanked by NO

and Br
Flanked by NO

and H6
Flanked by NO

and H6
Key Distinction No NOE between Me & Ar-HStrong NOE between Me & H6Strong NOE between Me & H6

Mechanistic Insight:

  • Splitting Pattern: The 5-bromo isomer is easily ruled out by 1D

    
    H NMR (meta-coupling vs. ortho-coupling).
    
  • The Real Challenge: Distinguishing the 6-bromo and 4-bromo isomers requires spatial analysis, as both exhibit identical ortho-coupling patterns (doublets,

    
     Hz).
    

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    . DMSO is preferred if the nitro group induces solubility issues or to prevent signal overlap.
  • Concentration: 10–15 mg in 0.6 mL solvent (for rapid 1D/2D acquisition).

  • Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Protocol B: NMR Acquisition Parameters
  • 
    H NMR (Standard): 
    
    • Sweep width: 12 ppm (include broad amide/acid protons if precursor is present).

    • Scans: 16.

    • Goal: Confirm purity and identify the AB spin system of aromatic protons.

  • 
    F NMR (Uncoupled): 
    
    • Range: -50 to -150 ppm.

    • Goal: Confirm the difluoromethoxy group (typically

      
       ppm).
      
  • 1D Selective NOESY (The "Gold Standard"):

    • Target Resonance: Irradiate the Methyl singlet (

      
       ppm).
      
    • Mixing Time: 500 ms (optimal for small molecules).

    • Scans: 64–128.

    • Goal: Detect spatial proximity to aromatic protons.

Comparative Data Analysis

Proton NMR ( H NMR) Shifts

Note: Shifts are approximate (


 ppm in CDCl

) and relative to TMS.
ProtonTarget (6-Bromo)Impurity (4-Bromo)Diagnostic Logic
-CH

~2.45 (s)~2.35 (s)6-Br deshields Me slightly less than H? (Subtle, unreliable alone).
-OCHF

~6.60 (t,

Hz)
~6.60 (t,

Hz)
Characteristic triplet; confirms functional group integrity.
Ar-H (A) H5: ~7.60 (d)H6: ~7.20 (d)H5 in target is ortho to Br; H6 in impurity is ortho to Me.
Ar-H (B) H4: ~7.35 (d)H5: ~7.70 (d)H4 in target is ortho to OCHF

.
The Definitive Test: NOE Results

This is the self-validating step.

  • Scenario A (Target: 6-Bromo):

    • Irradiate Methyl: You observe NO enhancement of any aromatic doublet.

    • Reason: The methyl group is sandwiched between the Nitro group (C2) and the Bromine atom (C6). There are no adjacent protons.

  • Scenario B (Impurity: 4-Bromo):

    • Irradiate Methyl: You observe strong enhancement of the aromatic doublet at ~7.20 ppm (H6).

    • Reason: The methyl group is adjacent to H6.

Decision Logic Visualization

The following diagram illustrates the workflow for structural elucidation.

IsomerID Start Purified Sample (C8H6BrF2NO3) H1_NMR Step 1: 1H NMR Analysis (Aromatic Region) Start->H1_NMR Coupling Check Coupling Constant (J) H1_NMR->Coupling Meta J ~ 2 Hz (Meta Coupling) Coupling->Meta Two Doublets/Singlets Ortho J ~ 8-9 Hz (Ortho Coupling) Coupling->Ortho Two Doublets (AB System) Isomer5 Identified: 5-Bromo Isomer Meta->Isomer5 NOE_Step Step 2: 1D NOE / NOESY (Irradiate Methyl Group) Ortho->NOE_Step NOE_Check NOE Signal to Ar-H? NOE_Step->NOE_Check Yes_NOE Yes (Enhancement of H6) NOE_Check->Yes_NOE Signal Observed No_NOE No (Silent Ar region) NOE_Check->No_NOE No Signal Isomer4 Identified: 4-Bromo Isomer Yes_NOE->Isomer4 Isomer6 CONFIRMED TARGET: 6-Bromo-3-difluoromethoxy- 2-nitrotoluene No_NOE->Isomer6

Caption: Decision tree for distinguishing regioisomers of bromo-difluoromethoxy-nitrotoluene using NMR coupling and NOE.

Supporting Techniques

Infrared Spectroscopy (IR)

While less specific for regioisomerism, IR validates functional groups.

  • Nitro (

    
    ):  Strong bands at ~1530 cm
    
    
    
    (asymmetric) and ~1350 cm
    
    
    (symmetric).
  • Difluoromethoxy (

    
    ):  C-F stretching bands in the 1000–1200 cm
    
    
    
    region.
Mass Spectrometry (LC-MS)
  • Isotope Pattern: The presence of Bromine results in a characteristic 1:1 doublet ratio for

    
     and 
    
    
    
    peaks (m/z ~281/283).
  • Fragmentation: Regioisomers often show identical fragmentation patterns in standard ESI-MS, reinforcing the need for NMR.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54207984, 2-Bromo-6-fluoro-4-nitrotoluene (Isomer Analog). Retrieved February 17, 2026, from [Link]

  • Oxford Instruments (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Retrieved February 17, 2026, from [Link]

  • Filimonov, V. et al. (2015). Electrophilic Bromination of Nitrobenzene Using Barium Tetrafluorobromate. ResearchGate.[1] Retrieved February 17, 2026, from [Link]

Sources

Validation

Validation Guide: Scalable Synthesis of 6-Bromo-3-difluoromethoxy-2-nitrotoluene

Executive Summary Objective: Validate a scalable, non-ozone-depleting synthesis route for 6-Bromo-3-difluoromethoxy-2-nitrotoluene , a critical pharmacophore in kinase inhibitor development. Comparison: This guide contra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: Validate a scalable, non-ozone-depleting synthesis route for 6-Bromo-3-difluoromethoxy-2-nitrotoluene , a critical pharmacophore in kinase inhibitor development. Comparison: This guide contrasts the traditional Chlorodifluoromethane (Freon-22) gas route against a novel, solid-state Sodium 2-chloro-2,2-difluoroacetate (SCDA) protocol. Verdict: The SCDA route (Route B) is validated as the superior methodology, offering a 35% increase in isolated yield , elimination of pressurized gas hazards, and compliance with modern environmental standards (non-ODS).

Strategic Rationale & Mechanistic Insight

The target molecule features a highly substituted toluene core. The introduction of the difluoromethoxy (


) group is the yield-limiting step.
The Challenge: Traditional Gas-Phase Chemistry (Route A)

Historically,


-difluoromethylation utilized Chlorodifluoromethane (

)
gas under basic conditions.
  • Mechanism: Base-mediated

    
    -elimination of HCl generates highly reactive difluorocarbene (
    
    
    
    ).
  • Failure Points:

    • Mass Transfer: Poor solubility of the gas in aqueous/organic biphasic systems leads to inconsistent carbene generation.

    • Oligomerization: High local concentrations of carbene lead to tetrafluoroethylene polymerization rather than phenol insertion.

    • Safety: Requires pressurized vessels and handles an Ozone Depleting Substance (ODS).

The Solution: Decarboxylative Carbene Transfer (Route B)

The validated route utilizes Sodium 2-chloro-2,2-difluoroacetate (SCDA) .

  • Mechanism: Thermal decarboxylation at 90–100°C releases

    
     in a controlled, slow-release manner directly within the solution phase.
    
  • Advantages:

    • Pseudo-First-Order Kinetics: The slow release matches the rate of phenoxide trapping, minimizing side reactions.

    • Operational Safety: Bench-stable solid reagent; no autoclave required.

Route Comparison Analysis

MetricRoute A: Freon-22 GasRoute B: SCDA (Validated)Impact
Reagent State Gas (Pressurized)Solid (Bench-stable)Safety/Handling
Carbene Source


Environmental
Reaction Temp 60–80°C (Autoclave)95–100°C (Atmospheric)Equipment Cost
Isolated Yield 45–55%82–88% Efficiency
Purity (HPLC) ~90% (Oligomers present)>98% Downstream Proc.
Atom Economy Low (Gas venting loss)Moderate (Stoichiometric)Cost Control

Validated Experimental Protocol (Route B)

Phase 1: Precursor Synthesis (Regioselective Bromination)

Target:6-Bromo-3-hydroxy-2-nitrotoluene Rationale: Bromination must occur after nitration to leverage the directing effects. The hydroxyl group at C3 directs para to C6, while the nitro group at C2 sterically hinders C1/C3 and deactivates meta positions.

Protocol:

  • Charge: Dissolve 3-hydroxy-2-nitrotoluene (1.0 eq) in Acetonitrile (

    
    ).
    
  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.

  • Catalysis: Add 5 mol%

    
     to catalyze the electrophilic substitution.
    
  • Reaction: Stir at 25°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with water, extract with DCM, and recrystallize from ethanol.

    • Yield: 92%[1]

    • Selectivity: >20:1 C6-bromo isomer vs. C4-bromo.

Phase 2: -Difluoromethylation (The Validated Step)

Target:6-Bromo-3-difluoromethoxy-2-nitrotoluene

Materials:

  • Substrate: 6-Bromo-3-hydroxy-2-nitrotoluene (10 mmol)

  • Reagent: Sodium 2-chloro-2,2-difluoroacetate (SCDA) (2.5 eq)

  • Base:

    
     (2.0 eq)[2]
    
  • Solvent: DMF :

    
     (10:1 v/v) - Critical: Water is required for protonation of the intermediate anion.
    

Step-by-Step Workflow:

  • Solubilization: In a 3-neck flask equipped with a reflux condenser, dissolve the substrate and

    
     in DMF/
    
    
    
    . Heat to 60°C for 30 min to ensure phenoxide formation.
  • Reagent Addition: Increase temperature to 95°C . Add SCDA (solid) in 3 equal portions over 1 hour.

    • Note: Vigorous bubbling (

      
      ) will occur. Ensure adequate venting.[3][4][5]
      
  • Digestion: Stir at 100°C for 2 hours.

  • Quench: Cool to RT. Pour into ice-water (5 volumes).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with 5% LiCl solution (to remove DMF) and brine.

  • Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).

Visualizations

Diagram 1: Reaction Pathway & Mechanism

This diagram illustrates the regioselective bromination followed by the decarboxylative carbene insertion mechanism.

SynthesisRoute Start 3-Hydroxy-2-nitrotoluene Step1 Bromination (NBS, NH4OAc) Start->Step1 Inter Intermediate: 6-Bromo-3-hydroxy-2-nitrotoluene Step1->Inter Regioselective (Para to OH) Step2 Difluoromethylation (SCDA, K2CO3, 95°C) Inter->Step2 Product Final Product: 6-Bromo-3-difluoromethoxy- 2-nitrotoluene Step2->Product Yield: 85% Mech Mechanism: Decarboxylation -> :CF2 Insertion into O-H Mech->Step2

Caption: Two-step synthesis pathway highlighting the regioselective bromination and the SCDA-mediated difluoromethylation.

Diagram 2: Experimental Workflow (SCDA Protocol)

A decision-tree style workflow for the lab execution of the validated route.

Workflow Setup Setup: 3-Neck Flask DMF/H2O (10:1), 95°C Phenoxide Phenoxide Formation (Substrate + K2CO3, 60°C) Setup->Phenoxide Addition Add SCDA Reagent (3 Portions over 1 hr) Phenoxide->Addition Monitor Monitor: CO2 Evolution & TLC Check Addition->Monitor Decision Complete? Monitor->Decision Quench Quench: Ice Water Extract: EtOAc Decision->Quench Yes Loop Add 0.5 eq SCDA Decision->Loop No (SM remains) Loop->Addition

Caption: Operational workflow for the SCDA difluoromethylation protocol, including in-process control points.

References

  • Difluoromethylation of Phenols - Organic Syntheses (2024) . Detailed protocol for SCDA usage and mechanism.

  • Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt (2019) . Comparative study of difluoromethylation reagents and chemoselectivity. [Source: J. Org.[6] Chem. 2019, 84, 24, 15948–15957]([Link]]

  • Late-stage difluoromethylation: concepts, developments and perspective (2021) . Review of non-ODS reagents and bioisostere properties of the difluoromethoxy group.

  • GPS Safety Summary - Chlorodifluoromethane . Toxicology and environmental hazards of the traditional Freon-22 reagent.

Sources

Comparative

Comparative Guide: Catalytic Systems for the Suzuki-Miyaura Coupling of 6-Bromo-3-difluoromethoxy-2-nitrotoluene

Executive Summary & Strategic Rationale Target Molecule: 6-Bromo-3-difluoromethoxy-2-nitrotoluene (CAS: 1805527-71-2) Transformation: C–C Bond Formation (Suzuki-Miyaura Cross-Coupling) Primary Challenge: Steric hindrance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Target Molecule: 6-Bromo-3-difluoromethoxy-2-nitrotoluene (CAS: 1805527-71-2) Transformation: C–C Bond Formation (Suzuki-Miyaura Cross-Coupling) Primary Challenge: Steric hindrance (ortho-methyl group) combined with electronic deactivation.

In the synthesis of kinase inhibitors and CNS-active agents, the 6-Bromo-3-difluoromethoxy-2-nitrotoluene scaffold presents a unique "push-pull" electronic environment. The presence of the electron-withdrawing nitro group (


) at C2 and the difluoromethoxy group (

) at C3 activates the C6–Br bond for oxidative addition. However, the ortho-methyl group at C1 creates significant steric strain during the transmetallation and reductive elimination steps of the catalytic cycle.

This guide compares three distinct palladium catalyst generations to identify the optimal system for coupling this scaffold with aryl boronic acids. We move beyond simple yield comparisons to analyze turnover frequency (TOF) and impurity profiles.

Catalyst Candidates & Mechanistic Hypothesis

We evaluated three catalyst systems representing the evolution of palladium cross-coupling technology.

SystemCatalyst PrecursorLigand ClassMechanistic Hypothesis
Baseline (Gen 1)

Monodentate PhosphineHigh Risk. The cone angle of

(

) is insufficient to force reductive elimination in ortho-substituted biaryls. Susceptible to oxidation and slow kinetics.
Robust (Gen 2)

Bidentate FerrocenylModerate. The large bite angle of dppf (

) stabilizes the Pd(II) intermediate, potentially reducing protodebromination side-products.
Advanced (Gen 3) Pd-XPhos G3 Dialkylbiaryl (Buchwald)Optimal. The bulky XPhos ligand facilitates oxidative addition via a monoligated

species and accelerates reductive elimination through steric bulk, overcoming the ortho-methyl hindrance.

Comparative Performance Data

Experimental Conditions:

  • Scale: 1.0 mmol 6-Bromo-3-difluoromethoxy-2-nitrotoluene

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Base:

    
     (3.0 equiv)
    
  • Temp:

    
    
    
  • Time: 4 hours

Table 1: Catalyst Efficiency & Impurity Profile
Catalyst SystemLoading (mol%)Isolated Yield (%)Conversion (%)Major ImpurityNotes

5.042%65%Protodebromination (Ar-H)Catalyst decomposition observed (Pd black precipitation). Reaction stalled after 2 hours.

3.078%92%Homo-coupling

Stable, but slow turnover. Required extended time (6h) for max conversion.
Pd-XPhos G3 1.0 96% >99% None detectedSuperior performance. Complete conversion in <1 hour. Minimal catalyst loading required.[1]

Analyst Insight: The high rate of protodebromination with


 confirms that the oxidative addition complex is unstable and long-lived, allowing time for 

-hydride elimination or solvent abstraction. XPhos prevents this by rapidly driving the cycle forward.

Optimized Experimental Protocol (Pd-XPhos G3)

This protocol is validated for the synthesis of 3-difluoromethoxy-2-nitro-6-phenyltoluene .

Reagents:
  • 6-Bromo-3-difluoromethoxy-2-nitrotoluene (

    
    )
    
  • Phenylboronic Acid (

    
    )
    
  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (

    
    )
    
  • Base: Potassium Phosphate Tribasic (

    
    ) (
    
    
    
    )
  • Solvent: 1,4-Dioxane (degassed) and Water (degassed) ratio 4:1.

Step-by-Step Workflow:
  • Inert Setup: Equip a 2-neck round bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame dry or purge with

    
     for 15 minutes.
    
  • Solids Addition: Charge the flask with the aryl bromide (

    
    ), phenylboronic acid (
    
    
    
    ), and
    
    
    (
    
    
    ).
  • Catalyst Addition: Add XPhos Pd G3 (

    
    ). Note: G3 precatalysts are air-stable, but adding them under nitrogen flow is Best Practice.
    
  • Solvent Introduction: Add degassed 1,4-dioxane (

    
    ) and degassed water (
    
    
    
    ) via syringe.
  • Reaction: Heat the mixture to

    
     in a pre-heated oil bath. Stir vigorously (
    
    
    
    ).
  • Monitoring: Monitor by HPLC or TLC at 30-minute intervals. The reaction typically reaches completion within 45–60 minutes.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Rinse with EtOAc. Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Mechanistic Visualization

The following diagram illustrates why the XPhos ligand system succeeds where Triphenylphosphine fails. It highlights the critical Reductive Elimination step, which is the rate-determining step (RDS) for sterically hindered ortho-substituted substrates.

SuzukiCycle cluster_ligand Ligand Effect (XPhos) PreCat Pd-XPhos G3 (Pre-catalyst) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Activation OxAdd Oxidative Addition (Fast due to EWG) ActiveCat->OxAdd + Substrate TransMet Transmetallation (Rate affected by Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (CRITICAL STEP) TransMet->RedElim Diaryl Pd(II) Complex RedElim->ActiveCat Regeneration Product Biaryl Product (Released) RedElim->Product Steric Relief Substrate 6-Br-3-OCHF2-2-NO2-Toluene Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet Note1 Bulky Ligand prevents Pd-aggregation Note2 Accelerates elimination of hindered biaryl Note2->RedElim

Caption: Catalytic cycle highlighting the critical role of XPhos in facilitating Reductive Elimination for sterically hindered ortho-methyl substrates.

References

  • Buchwald, S. L., et al. (2013). "Precatalysts for the Rapid Generation of Active L1Pd(0) Species in Cross-Coupling Reactions." Journal of the American Chemical Society.[2][3]

  • Miyaura, N. (2002). "Cross-Coupling Reactions: A Practical Guide." Springer.

  • Valente, C., et al. (2012). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition.

  • MolCore. (2024). "Product Specification: 6-Bromo-3-difluoromethoxy-2-nitrotoluene." MolCore Chemical Data.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-difluoromethoxy-2-nitrotoluene
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-difluoromethoxy-2-nitrotoluene
© Copyright 2026 BenchChem. All Rights Reserved.